1,2,3,5-Tetraacetyl-beta-D-ribofuranose
Description
Properties
IUPAC Name |
[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-FDYHWXHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057632 | |
| Record name | 1,2,3,5-Tetraacetyl-.-d-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13035-61-5 | |
| Record name | β-D-Ribofuranose, 1,2,3,5-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13035-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013035615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,5-Tetraacetyl-.-d-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5-tetraacetyl-beta-D-ribofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characteristics of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
Introduction: 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose, also commonly known as β-D-ribofuranose tetraacetate, is a fully protected derivative of D-ribose. The acetylation of the hydroxyl groups at the 1, 2, 3, and 5 positions enhances the compound's stability and solubility in organic solvents, making it a critical intermediate in synthetic organic chemistry and drug development.[1][2] It is particularly valuable in the synthesis of nucleosides, nucleotides, and other complex carbohydrates, where controlled glycosylation is required.[1][3][4] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization, and a visualization of its application in synthetic workflows.
General and Physical Properties
Tetraacetylribofuranose is typically supplied as a white to off-white crystalline solid or powder.[1][3][5][6] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₉ | [3][7][8] |
| Molecular Weight | 318.28 g/mol | [3][7][8] |
| CAS Number | 13035-61-5 | [1][3][7] |
| Appearance | White to off-white crystalline powder/solid | [1][3][5][6] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [5][9] |
| Density (Estimate) | 1.4171 g/cm³ | [1][10] |
Thermodynamic Data
The melting point of tetraacetylribofuranose is consistently reported in a narrow range, which is indicative of its purity. Boiling point data are typically estimated or predicted due to the compound's thermal lability at high temperatures.
| Property | Value | Reference |
| Melting Point | 80-83 °C | [1][3][5][6][10] |
| Boiling Point (Predicted) | 385.6 ± 42.0 °C | [5][9] |
| Boiling Point (Estimate) | 417.45 °C | [1][6][10] |
Solubility and Optical Characteristics
The acetyl groups render the molecule significantly more soluble in organic solvents compared to its parent sugar, D-ribose. As a chiral molecule, it rotates plane-polarized light, a property that is crucial for its characterization.
| Property | Solvent | Value / Observation | Reference |
| Solubility | Chloroform | Sparingly | [1][3][5][10] |
| Methanol | Slightly | [1][3][5][10] | |
| Pyridine | Slightly | [5][9] | |
| Dimethylformamide (DMF) | 10 mg/mL | [4] | |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [4] | |
| PBS (pH 7.2) | 10 mg/mL | [4] | |
| Ethyl Acetate | Soluble | [6] | |
| Water | Slightly Soluble | [6] | |
| Specific Optical Rotation | Methanol | -14.5° (c=5) | [6][10] |
| Methanol | -15.4° (c=7) | [1][10][11] | |
| Chloroform | +11.4° ([α]26/D, c=10) | [1] |
Experimental Protocols
The characterization of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose relies on standard analytical techniques. Below are generalized protocols for key experimental procedures.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus to assess the purity of the compound.
-
Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The temperature is increased at a rapid rate initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point (approx. 80 °C).
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Optical Rotation Measurement (Polarimetry)
Optical activity is a key identifier for chiral molecules and is measured using a polarimeter.[12]
-
Sample Preparation: A solution of the compound is prepared by accurately weighing a specific mass of the sample and dissolving it in a precise volume of a specified solvent (e.g., 5 g in 100 mL of methanol for c=5).
-
Instrument Calibration: The polarimeter is calibrated with a blank solvent-filled cell to set the zero point.
-
Measurement: The sample solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). The observed angle of rotation (α) is measured.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.[14]
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the resulting spectra are analyzed to confirm the presence of the acetyl and ribofuranose protons and carbons, verifying the compound's structure.
Synthetic Workflow Visualization
A primary application of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is as a key starting material in the synthesis of various nucleoside analogs, which are fundamental in drug discovery.[1][4] The following diagram illustrates a generalized workflow for this synthetic process.
Storage and Handling
Proper storage is essential to maintain the integrity of the compound.
-
Storage Conditions: Store in a cool, dry place. Recommended storage temperatures range from 4°C to room temperature.[1][3][6][10] It should be kept under an inert atmosphere to prevent degradation.[1][6][10]
-
Safety: The compound may cause skin, eye, and respiratory irritation.[6][7] Standard laboratory safety precautions, including the use of gloves and safety glasses, should be observed.
Conclusion
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a well-characterized compound with defined physicochemical properties. Its consistent melting point, specific optical rotation, and characteristic spectroscopic data make its identification straightforward. As a stable, soluble, and reactive form of ribose, it remains an indispensable building block for researchers in medicinal chemistry and drug development, particularly for the synthesis of novel nucleoside-based therapeutics.
References
- 1. beta-D-Ribofuranose 1,2,3,5-tetraacetate | 13035-61-5 [chemicalbook.com]
- 2. CAS 13035-61-5: β-D-Ribofuranose, 1,2,3,5-tetraacetate [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. caymanchem.com [caymanchem.com]
- 5. organicintermediate.com [organicintermediate.com]
- 6. chembk.com [chembk.com]
- 7. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE | 144490-03-9 [chemicalbook.com]
- 10. beta-D-Ribofuranose 1,2,3,5-tetraacetate CAS#: 13035-61-5 [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2,3,5-Tetraacetyl-beta-D-ribofuranose: Structure, Stereochemistry, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 1,2,3,5-Tetraacetyl-beta-D-ribofuranose, a pivotal carbohydrate intermediate in the synthesis of various nucleoside analogues. The document details its structure, stereochemistry, physicochemical properties, and key synthetic methodologies. Furthermore, it elucidates its critical role in the production of antiviral agents, exemplified by the synthesis of Ribavirin.
Molecular Structure and Stereochemistry
This compound (CAS No: 13035-61-5) is a fully protected derivative of D-ribofuranose, a five-membered ring sugar that is a core component of RNA.[1][2] The "tetraacetyl" designation signifies that all four hydroxyl groups of D-ribose at positions 1, 2, 3, and 5 are protected by acetyl groups. This acetylation enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis.[2]
The stereochemistry is defined by the "beta" anomer at the anomeric carbon (C1), where the acetate group is oriented on the same side as the C4 substituent in the Haworth projection. The "D" configuration indicates the stereochemistry at C4, which is derived from D-ribose. The systematic IUPAC name for this compound is [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate.[3]
Physicochemical and Spectroscopic Data
The quantitative data for this compound are summarized in the tables below, providing a clear reference for its physical and spectroscopic properties.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₉ | [3] |
| Molar Mass | 318.28 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 81-83 °C | |
| Solubility | Soluble in ethyl acetate and chloroform; slightly soluble in water. | |
| Optical Rotation [α] | -15.4° (c=7, MeOH) |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) |
| H-1 | ~6.15 (s) |
| H-2 | ~5.35 (d) |
| H-3 | ~5.25 (t) |
| H-4 | ~4.35 (m) |
| H-5a, H-5b | ~4.15 (m) |
| CH₃ (acetyl) | ~2.1 (multiple singlets) |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| C=O (acetyl) | ~170 |
| C-1 | ~98 |
| C-4 | ~79 |
| C-2 | ~74 |
| C-3 | ~71 |
| C-5 | ~63 |
| CH₃ (acetyl) | ~21 |
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. The data presented is an approximation based on available information.[3][4]
Experimental Protocols
Synthesis of this compound from D-ribose
This protocol is adapted from established methods for the acetylation of ribose.[5][6]
Materials:
-
D-ribose
-
Acetic anhydride
-
Pyridine
-
Concentrated sulfuric acid (catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend D-ribose in a mixture of acetic anhydride and pyridine at 0°C (ice bath).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled suspension while stirring vigorously.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess acetic anhydride by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol or a mixture of ethyl acetate and hexane
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture.
-
Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. Further cooling in an ice bath can enhance crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to yield pure this compound.
Role in Drug Development: Synthesis of Ribavirin
This compound is a crucial precursor in the synthesis of the broad-spectrum antiviral drug Ribavirin.[7][8] The acetyl groups serve as protecting groups for the hydroxyl functions of the ribose moiety during the coupling reaction with the triazole base.
Below is a diagram illustrating the synthetic workflow from this compound to Ribavirin.
Conclusion
This compound is a cornerstone intermediate in carbohydrate chemistry and drug development. Its well-defined structure and stereochemistry, coupled with its enhanced stability and solubility, make it an ideal starting material for the synthesis of a wide range of biologically active nucleoside analogues. The detailed protocols and data presented in this whitepaper serve as a valuable resource for researchers and scientists in the pharmaceutical and life sciences industries.
References
- 1. US7285660B2 - Process for the preparation of L-ribavirin - Google Patents [patents.google.com]
- 2. CAS 13035-61-5: β-D-Ribofuranose, 1,2,3,5-tetraacetate [cymitquimica.com]
- 3. This compound | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 13C NMR spectrum [chemicalbook.com]
- 5. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 6. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
Solubility of Tetraacetyl-beta-D-ribofuranose in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetraacetyl-beta-D-ribofuranose, a key intermediate in the synthesis of various nucleoside analogues. Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for these experimental procedures.
Core Data Presentation: Solubility Profile
The solubility of tetraacetyl-beta-D-ribofuranose varies across different organic solvents. While comprehensive quantitative data is limited in publicly available literature, a combination of qualitative descriptions and some quantitative measurements provides a useful solubility profile.
| Solvent | Quantitative Solubility | Qualitative Solubility |
| Dimethylformamide (DMF) | 10 mg/mL[1] | - |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL[1] | - |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL[1] | - |
| Chloroform | Not Available | Sparingly Soluble[2][3][4] |
| Methanol | Not Available | Slightly Soluble[2][3][4] |
| Pyridine | Not Available | Slightly Soluble[3] |
| Ethyl Acetate | Not Available | Soluble |
| Diethyl Ether | Not Available | Mentioned as a recrystallization solvent, implying some solubility[5] |
Note: The temperature at which the quantitative solubility data was determined is not specified in the available literature. Cayman Chemical, the source of the quantitative data, notes that their solubility information is generated using anhydrous, HPLC-grade solvents.[6] They also suggest that warming to 37°C can assist in dissolving compounds, which may indicate that the stated solubilities are achievable at or below this temperature.[6]
Experimental Protocols: Determining Solubility
The following is a detailed methodology for the experimental determination of the solubility of tetraacetyl-beta-D-ribofuranose in an organic solvent. This protocol is synthesized from general methods for determining the solubility of acetylated carbohydrates and other organic compounds.
Objective: To determine the saturation solubility of tetraacetyl-beta-D-ribofuranose in a selected organic solvent at a specific temperature.
Materials:
-
Tetraacetyl-beta-D-ribofuranose (high purity)
-
Selected organic solvent (anhydrous, HPLC-grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to ±0.01 mg)
-
Vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another suitable analytical instrument (e.g., GC-MS, NMR)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of tetraacetyl-beta-D-ribofuranose to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A common timeframe is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved tetraacetyl-beta-D-ribofuranose can be determined by subtracting the initial weight of the vial.
-
Calculate the solubility in mg/mL or g/100mL.
-
-
Chromatographic Method (HPLC):
-
Prepare a series of standard solutions of tetraacetyl-beta-D-ribofuranose of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as an average of multiple replicates (typically n=3) with the standard deviation.
-
Clearly state the temperature at which the solubility was determined.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an acetylated sugar.
References
- 1. caymanchem.com [caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. organicintermediate.com [organicintermediate.com]
- 4. beta-D-Ribofuranose 1,2,3,5-tetraacetate | 13035-61-5 [chemicalbook.com]
- 5. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2,3,5-Tetraacetyl-beta-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2,3,5-Tetraacetyl-beta-D-ribofuranose, a key intermediate in the synthesis of various nucleoside analogues with therapeutic potential. This document details the spectral data, experimental protocols for its acquisition, and a structural correlation diagram to aid in the elucidation and confirmation of this compound's structure.
¹H and ¹³C NMR Spectral Data
The following tables summarize the chemical shift assignments for the ¹H and ¹³C NMR spectra of this compound. These data are essential for structural verification and purity assessment.
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ) in ppm |
| H-1 | 6.165 |
| H-2 | 5.354 |
| H-3 | 5.346 |
| H-4 | 4.378 |
| H-5a, H-5b | 4.330, 4.154 |
| Acetyl (CH₃) | 2.135, 2.105, 2.098, 2.081 |
Note: Coupling constants (J) and integration values were not explicitly available in the referenced public data. Further analysis using advanced NMR techniques would be required for their precise determination.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| Carbonyl (C=O) | Data not available |
| Acetyl (CH₃) | Data not available |
Note: Publicly available spectral databases do not currently provide a complete and assigned ¹³C NMR dataset for this compound. The acquisition of this data is a key step for complete structural characterization.
Experimental Protocols
The following is a generalized, yet detailed, protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard practices for acetylated carbohydrates.
1. Sample Preparation:
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for acetylated sugars due to its excellent dissolving properties and the presence of a residual proton signal that can be used for chemical shift referencing.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the often-crowded spectra of carbohydrates.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration and spectrometer sensitivity.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.
Structural and Spectral Correlation
The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected NMR signals.
Caption: Correlation of the molecular structure with its ¹H and ¹³C NMR signals.
This guide serves as a foundational resource for professionals engaged in the synthesis, analysis, and application of this compound. The provided data and protocols are intended to facilitate accurate structural characterization and quality control in research and development settings.
In-Depth Technical Guide to the Mass Spectrometry Analysis of Tetraacetylribofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of tetraacetylribofuranose (1,2,3,5-tetra-O-acetyl-β-D-ribofuranose), a fully protected derivative of D-ribofuranose. Due to its increased volatility and stability compared to the underivatized sugar, tetraacetylribofuranose is well-suited for analysis by various mass spectrometry techniques. This document outlines the fundamental characteristics of the molecule, detailed experimental protocols for its analysis, and an in-depth look at its fragmentation behavior under mass spectrometric conditions.
Core Molecular Properties
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is a key intermediate in synthetic carbohydrate chemistry and is used in the synthesis of various biologically active compounds. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₉ | [1][2][3][4] |
| Molecular Weight | 318.28 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 318.095082 Da | [1] |
Experimental Protocols for Mass Spectrometry Analysis
The analysis of tetraacetylribofuranose can be effectively carried out using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS). The choice of method depends on the sample matrix, the desired level of structural information, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like tetraacetylribofuranose.
Sample Preparation and Derivatization:
In the case of analyzing a sample for its monosaccharide composition, a derivatization procedure to form acetylated sugars is necessary. A typical protocol involves the following steps:
-
Hydrolysis: If the ribose is part of a larger structure, it must first be liberated through acid hydrolysis.
-
Reduction: The aldehyde group of the monosaccharide is reduced to an alcohol using a reducing agent like sodium borohydride.
-
Acetylation: The hydroxyl groups are then acetylated using a reagent such as acetic anhydride in the presence of a catalyst like pyridine. This step converts the sugar into its more volatile per-acetylated form.
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is typically used.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique suitable for analyzing tetraacetylribofuranose directly from solution, often coupled with liquid chromatography (LC-MS).
Sample Preparation:
-
Dissolve the tetraacetylribofuranose sample in a suitable solvent, such as a mixture of acetonitrile and water or methanol.
-
The concentration should be in the low µg/mL to ng/mL range.
-
For positive ion mode analysis, the addition of a small amount of an adduct-forming salt, such as sodium acetate or ammonium acetate (e.g., 1 mM), to the solvent can enhance ionization efficiency.
LC-MS Parameters:
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument.
-
Mass Analyzer: Quadrupole, TOF, Orbitrap, or Ion Trap.
-
Analysis Mode: Full scan for parent ion identification and product ion scan (MS/MS) for fragmentation analysis.
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is a sensitive technique for the analysis of a wide range of molecules, including carbohydrates.
Sample Preparation:
-
Matrix Selection: A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), is chosen. A solution of the matrix is prepared in a solvent like acetonitrile/water with a small amount of trifluoroacetic acid (TFA).
-
Sample Deposition: A small volume (e.g., 1 µL) of the tetraacetylribofuranose solution is mixed with the matrix solution directly on the MALDI target plate and allowed to co-crystallize as the solvent evaporates.
MALDI-TOF-MS Parameters:
-
Laser: A nitrogen laser (337 nm) is typically used. The laser energy should be optimized to achieve good ionization without excessive fragmentation.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Mode: Positive ion reflectron mode for better mass accuracy and resolution.
-
Ions Detected: Primarily alkali metal adducts, such as [M+Na]⁺ or [M+K]⁺.
Mass Spectral Data and Fragmentation Analysis
The mass spectrum of tetraacetylribofuranose provides valuable information about its structure. The molecular ion and its characteristic fragment ions can be used for identification and structural elucidation.
Quantitative Data
The following table summarizes the expected and observed key ions in the mass spectrometric analysis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
| Ion | m/z (calculated) | m/z (observed, GC-MS)[1] | Ion Type |
| [M]⁺• | 318.10 | - | Molecular Ion (EI) |
| [M+H]⁺ | 319.10 | - | Protonated Molecule (ESI) |
| [M+NH₄]⁺ | 336.13 | - | Ammonium Adduct (ESI)[5] |
| [M+Na]⁺ | 341.09 | - | Sodium Adduct (ESI, MALDI) |
| [M-CH₃CO]⁺ | 275.08 | - | Loss of an acetyl group |
| [M-CH₃COOH]⁺• | 258.08 | - | Loss of acetic acid (60 Da)[6] |
| Fragment | - | 156 | Putative Fragment Ion |
| Fragment | - | 143 | Putative Fragment Ion |
Note: The GC-MS data from PubChem lists a fragment at m/z 235571, which is likely an error.
Fragmentation Pathway
The fragmentation of tetraacetylribofuranose in mass spectrometry is primarily driven by the lability of the acetyl groups and the glycosidic bond. The following diagram illustrates a plausible fragmentation pathway under positive ion ESI-MS/MS conditions. A characteristic fragmentation of acetylated sugars is the neutral loss of acetic acid (60 Da)[6].
Caption: Proposed ESI-MS/MS fragmentation of sodiated tetraacetylribofuranose.
Experimental Workflow
The general workflow for the mass spectrometric analysis of tetraacetylribofuranose is depicted in the following diagram.
Caption: General workflow for mass spectrometry analysis.
Conclusion
The mass spectrometric analysis of tetraacetylribofuranose is a robust and versatile method for its identification and structural characterization. The choice of ionization technique and analytical platform can be tailored to the specific research question. The predictable fragmentation pattern, particularly the loss of acetyl groups, provides a clear signature for this important carbohydrate derivative. This guide provides the foundational knowledge and protocols for researchers to successfully employ mass spectrometry in their studies involving tetraacetylribofuranose.
References
- 1. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. MASONACO - Mono-, di- & oligosaccharides in plants [masonaco.org]
- 6. Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Function of Acetyl Groups in Ribofuranose Stability
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical modifications of carbohydrates is paramount. Among these, the acetylation of ribofuranose stands out as a critical technique, primarily employed to enhance stability and control reactivity during chemical synthesis. This guide delves into the core functions of acetyl groups in modulating the stability of the ribofuranose ring and its glycosidic linkages, presenting quantitative data, detailed experimental protocols, and visualizations to elucidate the underlying principles.
The introduction of acetyl groups to the hydroxyl moieties of ribofuranose serves two primary purposes: protection and conformational influence. As protecting groups, acetyls are instrumental in synthetic organic chemistry, particularly in the synthesis of nucleoside analogs, where they prevent unwanted side reactions of the hydroxyl groups.[1] Beyond this fundamental role, acetylation significantly impacts the stereoelectronic properties of the ribofuranose ring, thereby influencing its conformation and the stability of attached glycosidic bonds.
Quantitative Impact of Acetylation on Stability
The stabilizing effect of acetyl groups on the glycosidic bond can be quantified by examining the kinetics of acid-catalyzed hydrolysis. A comparative study on the hydrolysis of the methyl ketoside of N-acetylneuraminic acid, a sialic acid with a structure comparable to a substituted ribofuranose, provides compelling evidence. The first-order rate constant of hydrolysis for the unsubstituted form was found to be 56-fold greater than that of its tetra-O-acetylated counterpart, demonstrating a significant increase in stability upon acetylation.[2] This increased stability is attributed to both steric hindrance and electronic effects imparted by the acetyl groups, which shield the glycosidic bond from nucleophilic attack.
| Compound | Relative Rate of Hydrolysis | Fold Decrease in Rate with Acetylation |
| 2-methyl-N-acetyl-α-d-neuraminic acid | 56 | 1 (Reference) |
| 2-O-methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-α-d-neuraminic acid | 1 | 56 |
Table 1: Comparison of the first-order rate constants for the acid hydrolysis of an acetylated versus a non-acetylated sialic acid derivative, highlighting the stabilizing effect of acetylation. Data sourced from Neuberger and Ratcliffe (1972).[2]
Furthermore, the stability of the furanose ring itself is a critical factor. While pyranose rings are generally more stable than furanose rings, the introduction of bulky substituents like acetyl groups can influence the conformational equilibrium.[3] In some instances, the deacetylation of a pyranose derivative at elevated temperatures has been shown to yield a thermodynamically favored furanose isomer, indicating that the energetic landscape of the sugar is altered by the presence or absence of acetyl groups.[4]
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for replicating and building upon existing research. The following sections provide detailed protocols for the acetylation of ribofuranose and the subsequent analysis of its stability.
This protocol describes the synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose from D-ribose.
Materials:
-
D-ribose
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100-mL four-necked flask equipped with a magnetic stirrer, add 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose (10 mmol).[5]
-
Add acetic anhydride (2.0 equivalents), acetic acid (2.0 equivalents), and pyridine (0.8 equivalents).[5]
-
Cool the flask in an ice bath and, while stirring, add concentrated sulfuric acid (2.2 equivalents) dropwise, maintaining the internal temperature at 0±5°C.[5]
-
After the addition is complete, allow the reaction to proceed with stirring in the ice bath. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding the mixture to ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).[5]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[5]
-
The crude 1,2,3,5-tetra-O-acetyl-L-ribofuranose can be further purified by column chromatography on silica gel.
This protocol provides a general method for comparing the stability of acetylated and non-acetylated glycosides.
Materials:
-
Acetylated and non-acetylated glycoside samples
-
2N Hydrochloric acid (HCl)
-
20% Sodium hydroxide (NaOH) solution
-
Fehling's reagent (Solutions A and B)
-
Test tubes
-
Boiling water bath
-
Pipettes
Procedure:
-
In separate test tubes, prepare 2 mL of a 1% solution of the acetylated glycoside and the non-acetylated glycoside.[6]
-
To each test tube, add 2 mL of 2N HCl.[6]
-
Shake the test tubes and place them in a boiling water bath for 10 minutes.[6]
-
Remove the test tubes from the water bath and cool them to room temperature.
-
Neutralize the acid by adding 10 drops of 20% NaOH solution.
-
Add 2 mL of freshly prepared Fehling's reagent to each test tube.[6]
-
Place the test tubes back into the boiling water bath and observe for the formation of a yellow or red precipitate, which indicates the presence of reducing sugars resulting from glycosidic bond cleavage.[6] The rate and extent of precipitate formation can be used for a qualitative comparison of stability. For quantitative analysis, aliquots can be taken at different time points and analyzed by methods such as HPLC or LC-MS/MS.[7]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of the ribofuranose ring. The pseudorotation of the furanose ring can be characterized by analyzing the coupling constants of the ring protons.
Materials:
-
Acetylated ribofuranoside sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Dissolve the acetylated ribofuranoside sample in the appropriate deuterated solvent.
-
Acquire a high-resolution ¹H NMR spectrum.
-
Analyze the coupling constants (J-values) between the protons of the furanose ring (H1, H2, H3, H4).[1]
-
The values of J₁,₂, J₂,₃, and J₃,₄ are particularly informative. For example, a near-zero coupling constant between trans-oriented protons can indicate specific torsional angles, which in turn define the ring's pucker.[1]
-
These experimental coupling constants can be compared to theoretical values for different conformations (e.g., North, South, East, West) to determine the predominant conformation in solution.
Visualizations of Workflows and Relationships
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships governing the stability of acetylated ribofuranose.
References
- 1. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unexpected formation of furanose form during deacetylation of pyranose glyco-oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
Tetraacetylribofuranose as a Ribose Donor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose as a proficient ribose donor, primarily in the synthesis of nucleosides. The focus is on the widely utilized Vorbrüggen glycosylation, a cornerstone reaction in medicinal chemistry and drug development for the creation of antiviral and anticancer agents.[1] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its application in research and development.
Introduction
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a stable, crystalline derivative of D-ribose, making it an excellent starting material for the stereoselective synthesis of β-nucleosides.[1] Its acetyl protecting groups enhance its stability and solubility in organic solvents, facilitating controlled glycosylation reactions. The primary application of tetraacetylribofuranose as a ribose donor is in the Vorbrüggen glycosylation, which involves the coupling of a silylated nucleobase with an acylated sugar in the presence of a Lewis acid catalyst.[1][2] This method is renowned for its high yields and stereoselectivity, predominantly forming the biologically relevant β-anomer due to the neighboring group participation of the 2'-acetyl group.[1]
The Vorbrüggen Glycosylation: Mechanism and Stereoselectivity
The Vorbrüggen glycosylation proceeds through a well-established mechanism that ensures the stereoselective formation of the β-N-glycosidic bond.[1] The key steps are outlined below:
-
Activation of the Ribose Donor: The Lewis acid catalyst, typically tin tetrachloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), coordinates to the anomeric acetyl group of tetraacetylribofuranose.[1][3]
-
Formation of the Acyl-Dioxolenium Ion: The activated acetyl group departs, and the neighboring acetyl group at the C2 position participates in the formation of a stable, cyclic acyl-dioxolenium ion intermediate.[1][3] This intermediate shields the α-face of the ribose ring.
-
Nucleophilic Attack: The silylated nucleobase, which is more nucleophilic and soluble than its unprotected counterpart, attacks the anomeric carbon from the less sterically hindered β-face.[1][3]
-
Formation of the β-Nucleoside: This stereospecific attack results in the formation of the desired β-nucleoside. The acetyl protecting groups can then be removed under standard deprotection conditions.
This mechanism, particularly the formation of the acyl-dioxolenium ion, is crucial for the high β-stereoselectivity observed in the Vorbrüggen reaction.
Quantitative Data: Reaction Yields and Stereoselectivity
The Vorbrüggen glycosylation using tetraacetylribofuranose as a ribose donor consistently provides good to excellent yields of the desired β-nucleosides. The table below summarizes representative quantitative data from the literature.
| Nucleobase (Protected) | Lewis Acid | Solvent | Yield (%) | β:α Ratio | Reference |
| N⁶-Benzoyladenine (silylated) | TMSOTf | Acetonitrile | 87 | N/A (sole isomer) | [4] |
| N⁴-Benzoylcytosine (silylated) | TMSOTf | Acetonitrile | 81 | N/A (sole isomer) | [4] |
| 5-Methyluridine derivative | Acetyl Bromide | N/A | 75 | N/A (pure β) | [5] |
| 6-Azauridine derivative | Acetyl Bromide | N/A | 71 | N/A (pure β) | [5] |
| 5-Fluorouridine derivative | Acetyl Bromide | N/A | 75 | N/A (pure β) | [5] |
| Various Pyrimidine Nucleosides | SnCl₄ | 1,2-Dichloroethane | 74-82 | Stereospecific | [6] |
| Various Purine Nucleosides | SnCl₄ | 1,2-Dichloroethane | 74-82 | Stereospecific | [6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving tetraacetylribofuranose as a ribose donor.
General Protocol for Vorbrüggen Glycosylation
This protocol outlines the general steps for the synthesis of a protected β-nucleoside using tetraacetylribofuranose and a silylated nucleobase.
Materials:
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
-
Nucleobase (e.g., N⁶-Benzoyladenine, N⁴-Benzoylcytosine)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalyst for silylation)
-
Lewis Acid (e.g., SnCl₄ or TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)
-
Methanol
-
Ammonia in methanol
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Silylation of the Nucleobase:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleobase and a catalytic amount of ammonium sulfate.
-
Add hexamethyldisilazane (HMDS) and reflux the mixture until the nucleobase is fully dissolved and the solution becomes clear. This indicates the formation of the silylated nucleobase.
-
Remove the excess HMDS under reduced pressure to obtain the crude silylated nucleobase.
-
-
Glycosylation Reaction:
-
Dissolve the silylated nucleobase and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in an anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane) in a separate dried flask under an inert atmosphere.
-
Cool the solution to the appropriate temperature (typically 0 °C to room temperature).
-
Slowly add the Lewis acid (e.g., SnCl₄ or TMSOTf) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the nucleobase.[6]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude protected nucleoside.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure protected β-nucleoside.
-
-
Deprotection:
-
Dissolve the purified protected nucleoside in methanolic ammonia.
-
Stir the solution at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the solution under reduced pressure and purify the resulting nucleoside by recrystallization or column chromatography to obtain the final product.
-
Visualizations
The following diagrams illustrate the key processes involved in the use of tetraacetylribofuranose as a ribose donor.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. Vorbrüggen Glycosylation [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Tetraacetylribofuranose in Modern Glycosylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (tetraacetylribofuranose) in glycosylation, a cornerstone reaction in the synthesis of a vast array of biologically significant molecules. This document details the underlying chemical principles, presents quantitative data from key reactions, provides explicit experimental protocols, and illustrates critical pathways and workflows.
Core Concepts: Tetraacetylribofuranose as a Glycosyl Donor
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a pivotal precursor in the synthesis of nucleosides and their analogues, which are fundamental to the development of antiviral and anticancer agents.[1] Its utility stems from its function as a stable yet reactive ribofuranosyl donor . The acetyl groups serve two primary purposes:
-
Protection: The acetyl groups at the C2, C3, and C5 positions protect the hydroxyl groups from unwanted side reactions.
-
Activation: The acetyl group at the anomeric C1 position acts as a leaving group, facilitating nucleophilic attack.
This dual functionality makes tetraacetylribofuranose an ideal substrate for controlled, stereoselective glycosylation reactions, most notably the Vorbrüggen glycosylation.
The Mechanism of Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a powerful method for forming N-glycosidic bonds, which are central to the structure of nucleosides. The reaction typically involves the coupling of a per-acylated sugar, such as tetraacetylribofuranose, with a silylated nucleobase in the presence of a Lewis acid catalyst.
The generally accepted mechanism proceeds as follows:
-
Activation of the Glycosyl Donor: The Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) coordinates to the anomeric acetyl group of tetraacetylribofuranose.
-
Formation of the Acyloxonium Ion: The activated acetyl group departs, and the neighboring acetyl group at the C2 position participates in forming a cyclic acyloxonium ion intermediate. This participation is crucial as it shields one face of the ribose ring.
-
Nucleophilic Attack: The silylated nucleobase, which has enhanced nucleophilicity and solubility in organic solvents, attacks the anomeric carbon. The attack occurs from the face opposite to the bulky acyloxonium ion ring.
-
Stereoselective Product Formation: This directed attack results predominantly in the formation of the β-anomer (a 1,2-trans product), which is the stereochemistry found in naturally occurring nucleosides.
-
Deprotection: The acetyl protecting groups are subsequently removed, typically under basic conditions, to yield the final nucleoside.
Quantitative Data in Nucleoside Synthesis
The efficiency of glycosylation using tetraacetylribofuranose is influenced by the choice of nucleobase, catalyst, solvent, and reaction temperature. The synthesis of the antiviral drug Ribavirin is a prominent example. Chemical synthesis routes involving the reaction of a protected ribose with a triazole derivative report yields ranging from 54% to 83%, though these methods often require high temperatures (135-170 °C) and vacuum conditions.[1][2]
| Target Nucleoside | Glycosyl Acceptor | Catalyst / Conditions | Yield (%) | Anomeric Selectivity | Reference |
| Ribavirin Precursor | Methyl 1,2,4-triazole-3-carboxylate | Fusion (135-170 °C, vacuum) | 54 - 83% | High (β) | [1][2] |
| Ribavirin Precursor | Methyl 1,2,4-triazole-3-carboxylate | Microwave (130 °C, 5 min) | 35% | Not specified | [1] |
| Purine Ribosides | Various Silylated Purines | TMSOTf (Microwave) | Good to Excellent | Anomerically Pure (β) | [3] |
| L-Uridine | Bis(trimethylsilyl)-uracil | Not specified (coupling reaction) | Not specified | Not specified | [4] |
Table 1: Summary of Reported Yields for Glycosylation Reactions.
Experimental Protocols
This section provides a representative protocol for a Vorbrüggen N-glycosylation reaction to synthesize a pyrimidine nucleoside, based on established methodologies.
Materials and Reagents
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
-
Pyrimidine base (e.g., Uracil or Thymine)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (MeCN) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Ammonia (gas or saturated solution in MeOH)
Protocol: Synthesis of a Protected Pyrimidine Nucleoside
Step 1: Silylation of the Nucleobase
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrimidine base (1.0 eq) and a catalytic amount of ammonium sulfate.
-
Add hexamethyldisilazane (HMDS, ~3.0 eq) and heat the suspension to reflux until the solution becomes clear (typically 2-4 hours).
-
Remove the excess HMDS under reduced pressure to obtain the persilylated pyrimidine base as a solid or oil. Use this directly in the next step.
Step 2: Glycosylation Reaction
-
Dissolve the silylated base in anhydrous acetonitrile or 1,2-dichloroethane.
-
Add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, carefully quench the reaction by adding it to a stirred, cold solution of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected nucleoside.
Step 4: Deprotection
-
Dissolve the purified, protected nucleoside in anhydrous methanol.
-
Cool the solution to 0 °C and bubble ammonia gas through it for 15-30 minutes, or add a saturated solution of ammonia in methanol.
-
Seal the vessel and allow it to stand at room temperature for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude nucleoside by recrystallization or chromatography to obtain the final product.
Conclusion
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose remains an indispensable tool in synthetic organic chemistry and drug development. Its role as a robust glycosyl donor in reactions like the Vorbrüggen glycosylation enables the efficient and stereocontrolled synthesis of nucleosides and other vital glycoconjugates. Understanding the mechanistic principles, reaction parameters, and experimental protocols associated with its use is critical for researchers aiming to innovate in the fields of medicinal chemistry and chemical biology.
References
The Pivotal Role of Acetylated Ribose in Chemical Biology and Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core reactivity of acetylated ribose, a cornerstone molecule in the synthesis of nucleoside analogues and a key player in cellular signaling. Understanding its chemical behavior is paramount for the rational design of novel therapeutics and the exploration of fundamental biological processes. This document provides a comprehensive overview of its reactivity, detailed experimental protocols, and a summary of quantitative data to facilitate research and development in this critical area.
Chemical Reactivity and Applications
The strategic placement of acetyl groups on the hydroxyl moieties of ribose significantly alters its reactivity, rendering it an exceptionally versatile tool in organic synthesis and chemical biology. The primary roles of acetylation are to:
-
Protect Hydroxyl Groups: The acetyl groups serve as efficient protecting groups, preventing unwanted side reactions at the 2', 3', and 5' positions of the ribose sugar during chemical transformations. This protection is crucial for achieving regioselectivity in subsequent reactions.
-
Activate the Anomeric Center: The acetyl group at the anomeric (C1') position acts as a good leaving group, facilitating nucleophilic substitution reactions. This is the cornerstone of its application in the synthesis of nucleosides.
-
Influence Stereoselectivity: The acetyl group at the C2' position plays a critical role in directing the stereochemical outcome of glycosylation reactions through neighboring group participation, predominantly leading to the formation of the β-anomer, which is the stereochemistry found in natural nucleosides.[1]
The most prominent application of acetylated ribose is in the synthesis of nucleosides, the building blocks of nucleic acids and a crucial class of antiviral and anticancer drugs.[1] Several methods have been developed for this purpose, with the Vorbrüggen (Silyl-Hilbert-Johnson) reaction being the most widely used due to its mild conditions and high yields.[1]
Key Reactions of Acetylated Ribose
Glycosylation: The Vorbrüggen (Silyl-Hilbert-Johnson) Reaction
The Vorbrüggen reaction involves the coupling of a silylated nucleobase with a per-acetylated ribose in the presence of a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).[1] The acetyl groups protect the ribose hydroxyls, while the 1'-acetyl group serves as the leaving group.
Mechanism of the Vorbrüggen Reaction:
The reaction proceeds through the formation of a key intermediate, an oxocarbenium ion, which is stabilized by the neighboring acetyl group at the C2' position, forming a cyclic acyloxonium ion. This intermediate ensures that the subsequent nucleophilic attack by the silylated base occurs from the opposite (β) face, leading to the stereoselective formation of the β-nucleoside.
// Nodes acetylated_ribose [label="1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose"]; lewis_acid [label="Lewis Acid (e.g., TMSOTf)", shape=ellipse, fillcolor="#FFFFFF"]; oxocarbenium [label="Oxocarbenium Ion Intermediate", fillcolor="#FBBC05"]; acyloxonium [label="Acyloxonium Ion Intermediate\n(Neighboring Group Participation)", fillcolor="#FBBC05"]; silylated_base [label="Silylated Nucleobase", shape=ellipse, fillcolor="#FFFFFF"]; nucleophilic_attack [label="Nucleophilic Attack", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protected_nucleoside [label="Protected β-Nucleoside"]; deprotection [label="Deprotection", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_nucleoside [label="β-Nucleoside"];
// Edges acetylated_ribose -> oxocarbenium [label=" + Lewis Acid"]; lewis_acid -> oxocarbenium [style=invis]; oxocarbenium -> acyloxonium [label="Intramolecular\nrearrangement"]; silylated_base -> nucleophilic_attack [style=solid]; acyloxonium -> nucleophilic_attack [label="β-face attack"]; nucleophilic_attack -> protected_nucleoside; protected_nucleoside -> deprotection; deprotection -> final_nucleoside; } .enddot Caption: Mechanism of the Vorbrüggen (Silyl-Hilbert-Johnson) Glycosylation.
Deacetylation
Removal of the acetyl protecting groups is a critical final step in the synthesis of nucleosides. This can be achieved under various conditions, including:
-
Basic Hydrolysis: Treatment with a base such as sodium methoxide in methanol or ammonia in methanol is a common method for complete deacetylation.
-
Enzymatic Deacetylation: Lipases can be used for the regioselective deacetylation of peracetylated sugars. For instance, lipase from Candida rugosa can selectively deacetylate the 5-position of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.[2]
Quantitative Data on Reactivity
The efficiency of reactions involving acetylated ribose is influenced by various factors, including the choice of catalyst, solvent, and temperature. The following tables summarize representative quantitative data from the literature.
Table 1: Yields of Nucleoside Synthesis using the Vorbrüggen Reaction
| Nucleobase | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| Thymine | TMSOTf | Acetonitrile | Reflux | 95 | [1] |
| Uracil | TMSOTf | Acetonitrile | Reflux | 92 | [1] |
| N⁶-Benzoyladenine | SnCl₄ | 1,2-Dichloroethane | Room Temp | 85 | [1] |
| 6-Chloropurine | TMSOTf | Acetonitrile | Reflux | 78 | [3] |
Table 2: Enzymatic Deacetylation of Peracetylated Ribose
| Substrate | Enzyme | Solvent | Time (h) | Product | Yield (%) | Reference |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Lipase from Candida rugosa | Phosphate Buffer (pH 7.0) | 24 | 1,2,3-Tri-O-acetyl-β-D-ribofuranose | High | [2] |
| 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose | Porcine Pancreatic Lipase | Phosphate Buffer (pH 7.0) | 3 | 2,3,4-Tri-O-acetyl-β-D-ribopyranose | 37 | [4] |
| 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose | Porcine Liver Esterase | Phosphate Buffer (pH 7.0) | 1.5 | 2,3,4-Tri-O-acetyl-β-D-ribopyranose | 40 | [4] |
Experimental Protocols
General Per-acetylation of D-Ribose
This protocol describes a general method for the synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
Materials:
-
D-ribose
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Suspend D-ribose (1 equivalent) in a mixture of pyridine (5 equivalents) and DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (5 equivalents) dropwise to the cooled suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose as a colorless oil or white solid.
// Nodes start [label="D-Ribose", shape=ellipse, fillcolor="#FFFFFF"]; dissolve [label="Suspend in Pyridine/DCM"]; cool [label="Cool to 0°C"]; add_ac2o [label="Add Acetic Anhydride"]; react [label="Stir at Room Temperature"]; quench [label="Quench with Water"]; workup [label="Aqueous Workup"]; purify [label="Column Chromatography"]; product [label="1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> cool; cool -> add_ac2o; add_ac2o -> react; react -> quench; quench -> workup; workup -> purify; purify -> product; } .enddot Caption: Experimental workflow for the per-acetylation of D-ribose.
Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation
This protocol provides a general procedure for the synthesis of a protected β-nucleoside.
Materials:
-
Nucleobase (e.g., Uracil)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalytic amount)
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Silylation of the Nucleobase: Reflux a suspension of the nucleobase (1 equivalent) and a catalytic amount of ammonium sulfate in HMDS until the solution becomes clear. Remove the excess HMDS under reduced pressure to obtain the silylated nucleobase.
-
Glycosylation: Dissolve the silylated nucleobase and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.2 equivalents) in anhydrous acetonitrile under an inert atmosphere.
-
Cool the solution to 0 °C and add TMSOTf (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the protected nucleoside.
Biological Significance: O-Acetyl-ADP-Ribose in Cellular Signaling
Beyond its role as a synthetic intermediate, acetylated ribose is a key component of the endogenous signaling molecule O-acetyl-ADP-ribose (OAADPr). OAADPr is produced by the sirtuin family of NAD⁺-dependent deacetylases.[5] During the deacetylation of proteins, such as histones, the acetyl group is transferred from the lysine residue to the ADP-ribose moiety of NAD⁺, yielding nicotinamide and OAADPr.[5]
OAADPr has emerged as a crucial signaling molecule involved in various cellular processes, including:
-
Gene Silencing: OAADPr can facilitate the assembly and loading of the Sir2-4 silencing complex onto nucleosomes, contributing to the establishment of silent chromatin domains.[6]
-
Metabolic Regulation: An accumulation of OAADPr has been linked to a metabolic shift that reduces endogenous reactive oxygen species and diverts glucose towards pathways that prevent oxidative damage.[5]
-
Ion Channel Gating: In mammalian cells, the Trpm2 cation channel can be gated by both OAADPr and ADP-ribose.[6]
The enzymatic hydrolysis of OAADPr to acetate and ADP-ribose by enzymes such as ARH3 provides a mechanism for terminating its signaling functions.[5]
// Nodes acetylated_protein [label="Acetylated Protein\n(e.g., Histone)"]; nad [label="NAD⁺", shape=ellipse, fillcolor="#FFFFFF"]; sirtuin [label="Sirtuin\n(NAD⁺-dependent deacetylase)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; deacetylated_protein [label="Deacetylated Protein"]; nicotinamide [label="Nicotinamide", shape=ellipse, fillcolor="#FFFFFF"]; oaadpr [label="O-Acetyl-ADP-Ribose\n(OAADPr)", fillcolor="#FBBC05"]; gene_silencing [label="Gene Silencing"]; metabolic_regulation [label="Metabolic Regulation"]; ion_channel [label="Ion Channel Gating"]; arh3 [label="ARH3 Hydrolase", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adpr [label="ADP-Ribose", shape=ellipse, fillcolor="#FFFFFF"]; acetate [label="Acetate", shape=ellipse, fillcolor="#FFFFFF"];
// Edges acetylated_protein -> sirtuin; nad -> sirtuin; sirtuin -> deacetylated_protein; sirtuin -> nicotinamide; sirtuin -> oaadpr; oaadpr -> gene_silencing [label="modulates"]; oaadpr -> metabolic_regulation [label="modulates"]; oaadpr -> ion_channel [label="modulates"]; oaadpr -> arh3; arh3 -> adpr; arh3 -> acetate; } .enddot Caption: Sirtuin-mediated production and signaling of O-acetyl-ADP-ribose.
Characterization of Acetylated Ribose Derivatives
The characterization of acetylated ribose and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and purity of these compounds. The chemical shifts and coupling constants of the protons on the ribose ring provide information about the stereochemistry and conformation of the molecule. The presence of acetyl groups is confirmed by characteristic signals in the ¹H NMR spectrum around 2.0-2.2 ppm and in the ¹³C NMR spectrum around 20-21 ppm (methyl carbons) and 169-171 ppm (carbonyl carbons).
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. A strong absorption band in the region of 1740-1750 cm⁻¹ is characteristic of the carbonyl stretching vibration of the acetyl ester groups. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the complete acetylation of the hydroxyl groups.[7]
This guide provides a foundational understanding of the reactivity of acetylated ribose, equipping researchers and drug development professionals with the knowledge to effectively utilize this versatile molecule in their scientific endeavors. The provided protocols and data serve as a practical starting point for the synthesis and manipulation of acetylated ribose derivatives, paving the way for the discovery of new therapeutic agents and a deeper understanding of cellular processes.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nucleoside Analogues Using Tetraacetylribofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogues are a cornerstone of therapeutic agents, exhibiting a wide range of biological activities, including antiviral and anticancer properties. A common and effective strategy for the synthesis of these vital compounds involves the glycosylation of a nucleobase with a protected ribose sugar, followed by deprotection. 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a frequently utilized, commercially available, and stable ribose donor for these syntheses.
This document provides detailed application notes and experimental protocols for the synthesis of N-nucleoside analogues using tetraacetylribofuranose. The primary focus is on the widely used Vorbrüggen glycosylation method for coupling the sugar and the base, followed by common deprotection strategies to yield the final nucleoside analogue.
Synthesis of Protected Nucleoside Analogues: The Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a powerful and versatile method for the formation of the N-glycosidic bond between a silylated nucleobase and an acylated sugar in the presence of a Lewis acid catalyst.[1] This reaction typically proceeds with good stereoselectivity, yielding the desired β-anomer due to the neighboring group participation of the 2'-acetyl group.[2]
The general workflow for the synthesis of nucleoside analogues using tetraacetylribofuranose is depicted below.
Caption: General workflow for the synthesis of nucleoside analogues.
The mechanism of the Vorbrüggen glycosylation involves the formation of an acyloxonium ion intermediate from tetraacetylribofuranose in the presence of a Lewis acid. The silylated nucleobase then attacks this intermediate from the β-face to form the protected nucleoside.
References
Application Notes and Protocols for the Synthesis of Ribavirin from 1,2,3,5-Tetraacetyl-beta-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin, a broad-spectrum antiviral agent, is a synthetic nucleoside analog effective against a range of RNA and DNA viruses. A common and established chemical synthesis route to ribavirin involves the use of a protected ribose precursor, 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. This document provides detailed application notes and experimental protocols for the synthesis of ribavirin from this starting material. The synthesis is a two-step process involving the glycosylation of a triazole derivative with the protected ribofuranose, followed by aminolysis to yield the final product.
Chemical Synthesis Pathway
The synthesis of ribavirin from this compound proceeds through two main chemical transformations:
-
Glycosylation: Condensation of this compound with methyl 1,2,4-triazole-3-carboxylate to form the acetylated precursor, methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylate.
-
Aminolysis: Treatment of the acetylated intermediate with ammonia to remove the acetyl protecting groups and convert the methyl ester to a carboxamide, yielding ribavirin.
Caption: Workflow of Ribavirin Synthesis.
Quantitative Data Summary
The following tables summarize the typical reaction conditions and yields for the synthesis of ribavirin.
Table 1: Glycosylation Reaction Parameters
| Parameter | Value | Reference |
| Temperature | 135-170 °C | [1] |
| Pressure | High Vacuum (15-55 mmHg) | [1] |
| Catalyst | Not specified in some protocols | |
| Yield | 54-83% | [1] |
Table 2: Aminolysis Reaction Parameters
| Parameter | Value | Reference |
| Reagent | Ammonia in Methanol | [2] |
| Temperature | Room Temperature to Reflux | |
| Yield | Nearly Quantitative | [1] |
Table 3: Overall Yield and Purity
| Parameter | Value | Reference |
| Overall Yield | ~32-70% | [1] |
| Purity | >99.5% (after purification) |
Experimental Protocols
Materials and Equipment
-
This compound
-
Methyl 1,2,4-triazole-3-carboxylate
-
Anhydrous Methanol
-
Ammonia gas or methanolic ammonia solution
-
Round-bottom flasks
-
Condenser
-
Heating mantle with magnetic stirrer
-
Vacuum pump
-
Rotary evaporator
-
Chromatography columns (for purification, if necessary)
-
Standard laboratory glassware
Step 1: Glycosylation - Synthesis of Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylate
This procedure describes the condensation of this compound with methyl 1,2,4-triazole-3-carboxylate.
Caption: Glycosylation Experimental Workflow.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, combine this compound and methyl 1,2,4-triazole-3-carboxylate in approximately equimolar amounts.
-
Heat the mixture under high vacuum (15-55 mmHg) to a temperature of 135-170 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product, methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylate, can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: Aminolysis - Synthesis of Ribavirin
This procedure describes the deprotection of the acetylated intermediate and amidation of the methyl ester to form ribavirin.
Caption: Aminolysis Experimental Workflow.
Procedure:
-
Dissolve the purified methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylate in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution until saturation, or add a pre-made saturated solution of ammonia in methanol.
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Once the reaction is complete, concentrate the solution under reduced pressure to obtain the crude ribavirin.
-
Purify the crude product by recrystallization from water or a mixture of methanol and water to yield pure ribavirin as a white crystalline solid.
Characterization Data
Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylate:
-
Appearance: Off-white solid.
-
NMR Data: The 1H and 13C NMR spectra should confirm the presence of the acetyl groups and the ribofuranosyl moiety attached to the triazole ring.
Ribavirin:
-
Appearance: White crystalline solid.
-
1H NMR (300 MHz, d6-DMSO): The 1H NMR spectrum confirms the structure of ribavirin.[3]
-
13C NMR (d6-DMSO): The 13C NMR spectrum further confirms the structure of the ribavirin molecule.[3]
-
NOESY Spectrum: A NOESY spectrum can be used to confirm the β-anomeric configuration and the attachment of the ribose to the N1 position of the triazole ring.[3]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound and methyl 1,2,4-triazole-3-carboxylate are chemical irritants. Avoid contact with skin and eyes.
-
Ammonia is a corrosive and toxic gas. Handle with extreme care.
-
Ribavirin is a potent pharmaceutical agent and should be handled with care.
Concluding Remarks
The synthesis of ribavirin from this compound is a well-established and reliable method. The protocols provided in this document, when followed with appropriate safety precautions, can be effectively implemented in a laboratory setting for the production of this important antiviral compound. Optimization of reaction conditions may be necessary to achieve the highest possible yields and purity.
References
Application Notes and Protocols for Glycosylation Reactions with 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the glycosylation of various acceptor molecules using 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose as a glycosyl donor. The methodologies outlined are based on established chemical literature and are particularly relevant for the synthesis of nucleosides and other glycoconjugates, which are crucial in the development of antiviral and anticancer drugs.[1][2]
The acetyl groups on tetraacetylribofuranose serve as protecting groups, enhancing the compound's stability and solubility in organic solvents, making it a key intermediate in synthetic carbohydrate chemistry.[3] The protocols detailed below primarily focus on Lewis acid-catalyzed glycosylation, a common and effective method for forming glycosidic bonds.
Core Concepts in Glycosylation with Tetraacetylribofuranose
Glycosylation reactions involving acetylated ribofuranose donors are typically mediated by a Lewis acid catalyst. The catalyst activates the anomeric acetyl group, facilitating its departure and the formation of an oxocarbenium ion intermediate. This electrophilic intermediate is then attacked by a nucleophilic hydroxyl group from the acceptor molecule to form the desired glycosidic linkage. The stereochemical outcome of the reaction can be influenced by the choice of catalyst, solvent, and the nature of the protecting groups on both the donor and acceptor.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Glycosylation for Nucleoside Synthesis
This protocol is a generalized procedure for the synthesis of nucleosides via the condensation of a protected heterocyclic base with 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose, adapted from Vorbrüggen-type glycosylation conditions.
Materials:
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (Glycosyl Donor)
-
Silylated heterocyclic base (e.g., N-benzoyl adenine, persilylated uracil) (Glycosyl Acceptor)
-
Lewis Acid Catalyst (e.g., Tin(IV) chloride (SnCl₄), Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Anhydrous Solvent (e.g., 1,2-dichloroethane, acetonitrile)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) for in situ silylation
-
Molecular Sieves (4Å), activated
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Glycosyl Acceptor:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add the heterocyclic base (1.0 equivalent).
-
Add anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (typically 2.0-3.0 equivalents) to the suspension.
-
Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated base.
-
Cool the reaction mixture to room temperature.
-
-
Glycosylation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (1.0-1.2 equivalents) in anhydrous 1,2-dichloroethane.
-
Add the solution of the silylated base to the ribose derivative solution.
-
Cool the mixture to the desired reaction temperature (typically 0 °C or room temperature).
-
Slowly add the Lewis acid catalyst (e.g., SnCl₄, 1.2-1.5 equivalents) to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with dichloromethane and stir vigorously for 15-30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the protected nucleoside.
-
-
Deprotection (if necessary):
-
The acetyl protecting groups can be removed by treatment with a base, such as methanolic ammonia or sodium methoxide in methanol, to yield the final nucleoside.
-
Data Presentation
The efficiency of glycosylation reactions is highly dependent on the specific substrates and reaction conditions. Below is a table summarizing typical yields reported in the literature for similar glycosylation reactions.
| Glycosyl Donor | Glycosyl Acceptor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 3',5'-O-TIPDSi-pyrimidine nucleosides | SnCl₄ | 1,2-dichloroethane | 0 | 2 | 74-82 | [4][5] |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 3',5'-O-TIPDSi-purine nucleosides | SnCl₄ | 1,2-dichloroethane | 0 | 7-16 | 74-82 | [4][5] |
| 1,3,5-tri-O-acetyl-2-deoxyribofuranose | Silylated N-benzoyl adenine | SnCl₄ | Acetonitrile | Not specified | Not specified | High |
Visualizations
Logical Workflow for Lewis Acid-Catalyzed Glycosylation
Caption: Workflow for the synthesis of nucleosides.
Signaling Pathway for Glycosidic Bond Formation
Caption: Mechanism of Lewis acid-catalyzed glycosylation.
References
Application Notes and Protocols: Tetraacetylribofuranose as a Precursor for Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a key carbohydrate precursor in the synthesis of a variety of nucleoside analogues that exhibit broad-spectrum antiviral activity. Its protected hydroxyl groups allow for regioselective modifications, making it a versatile starting material for the synthesis of complex antiviral drugs. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of tetraacetylribofuranose in the development of antiviral agents, with a focus on the synthesis of Ribavirin and a discussion on the synthesis of Remdesivir.
Introduction to Tetraacetylribofuranose in Antiviral Synthesis
Nucleoside analogues are a cornerstone of antiviral therapy. Their structural similarity to natural nucleosides allows them to interfere with viral replication processes, primarily by inhibiting viral polymerases or acting as chain terminators. 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose serves as a stable and reactive form of D-ribose, the sugar moiety in many biologically active nucleosides. The acetyl protecting groups facilitate the crucial glycosylation step, where the ribofuranose ring is coupled with a heterocyclic base to form the desired nucleoside. Subsequent deprotection yields the active antiviral agent. This methodology has been successfully employed in the industrial synthesis of drugs like Ribavirin.
Quantitative Data Summary
The following tables summarize key quantitative data for antiviral agents derived from ribofuranose precursors.
Table 1: Synthesis Yields of Ribavirin from Tetraacetylribofuranose
| Step | Reaction | Reagents | Conditions | Yield (%) | Reference |
| 1 | Glycosylation | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose, Methyl 1,2,4-triazole-3-carboxylate, SnCl₄ | Dichloromethane, Reflux | - | [1] |
| 2 | Ammonolysis | Protected Intermediate, Methanolic Ammonia | 20°C | - | [1] |
| Overall | Chemical Synthesis | - | High Temperature (135-170°C), High Vacuum | 54-83% | [2][3] |
| Overall | Chemoenzymatic Process | - | Pilot-scale | 32% | [2] |
Table 2: Antiviral Activity of Ribavirin and Related Nucleoside Analogues
| Compound | Virus | Cell Line | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Ribavirin | Influenza A H1N1 | MDCK | - | 57.5 | >400 | >7 | [4] |
| Ribavirin | Coxsackie B3 | - | - | >100 | >100 | - | [4] |
| Ribavirin | Yellow Fever Virus (YFV 17D) | - | CPE | 48.5 (µg/mL) | - | - | [5] |
| Ribavirin | Human Parainfluenza Virus 3 (hPIV3) | - | CPE | 17.2 (µg/mL) | - | - | [5] |
| Ribavirin | Respiratory Syncytial Virus (RSV) | HeLa | CPE | 3.74 (µg/mL) | - | - | [5] |
| Ribavirin | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | - | 3.69 - 8.72 (µg/mL) | >31.3 (µg/mL) | - | [6] |
| Analogue 2i | Influenza A H1N1 | MDCK | - | 57.5 | >457 | 8 | [4] |
| Analogue 5i | Influenza A H1N1 | MDCK | - | 24.3 | >413 | 17 | [4] |
| Analogue 11c | Influenza A H1N1 | MDCK | - | 29.2 | >413 | 14 | [4] |
| Analogue 2f | Coxsackie B3 | - | - | 12.4 | >100 | >8 | [4] |
| Analogue 5f | Coxsackie B3 | - | - | 11.3 | >100 | >9 | [4] |
Experimental Protocols
Synthesis of Ribavirin from 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
This protocol is adapted from established chemical synthesis routes.[1][2]
Step 1: Glycosylation (Vorbrüggen Reaction)
-
In a 4-neck anhydrous reactor equipped with a thermometer, condenser, and mechanical stirrer, add 1680 ml of dichloromethane under a nitrogen atmosphere.
-
Add 400 g of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and 185.2 g of methyl 1,2,4-triazole-3-carboxylate to the solvent with stirring.
-
Cool the suspension to approximately 5°C.
-
Slowly add 360 g of tin tetrachloride (SnCl₄) to the suspension, maintaining the temperature below 15-20°C using an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and wash sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected nucleoside.
Step 2: Ammonolysis and Deprotection
-
Dissolve the crude protected nucleoside in 1000 ml of methanol.
-
Bubble gaseous ammonia (approximately 64 g) through the solution.
-
Stir the mixture at 20°C for 4 hours. A precipitate of Ribavirin will form during the reaction.
-
Concentrate the mixture to about half its volume by distillation under reduced pressure.
-
Add 200 ml of water and heat to 60-70°C until the solid dissolves.
-
Add 400 ml of methanol and cool the solution to 5°C for 2 hours to crystallize the product.
-
Filter the crystalline Ribavirin, wash with cold methanol, and dry under vacuum at 60°C.
Synthesis of Remdesivir from a D-Ribose Derivative
A general overview of the synthesis is as follows:
-
Preparation of a Protected Ribonolactone: D-ribose is converted to a 2,3,5-tri-O-protected-D-ribonolactone. Common protecting groups include benzyl ethers.[8]
-
Cyanation: A cyano group is introduced at the anomeric carbon.
-
Deprotection and Reprotection: The protecting groups on the ribose moiety are removed and then selectively reprotected to allow for the final phosphorylation step.
-
Phosphoramidation: The final step involves the coupling of the nucleoside with a chiral phosphoramidate fragment to yield Remdesivir.[7]
Mandatory Visualizations
Chemical Synthesis Pathway of Ribavirin
References
- 1. WO2003011884A1 - Process for the preparation of ribavirin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Remdesivir - Freshine Chem [freshinechem.com]
- 8. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 10. Mechanisms of action of ribavirin against distinct viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterispharma.com [sterispharma.com]
Application Notes: Protecting Group Strategies for Ribofuranose Hydroxyls
Introduction
In the synthesis of complex biomolecules and therapeutic agents derived from carbohydrates, such as nucleoside analogues and oligonucleotides, the strategic protection and deprotection of hydroxyl groups are of paramount importance.[1][2] Ribofuranose, the sugar moiety of RNA, possesses three hydroxyl groups at the 2', 3', and 5' positions, each with distinct reactivity. The primary 5'-hydroxyl is the most reactive, followed by the secondary 2'- and 3'-hydroxyls.[3][4] This inherent difference in reactivity allows for regioselective protection, but the subtle similarity between the 2'- and 3'-hydroxyls often necessitates more sophisticated strategies to achieve desired selectivity.[5]
Protecting groups are employed to temporarily mask these reactive hydroxyls, preventing unwanted side reactions during synthetic transformations at other sites within the molecule.[1][] An ideal protecting group strategy involves the use of "orthogonal" protecting groups, which can be selectively removed under specific and distinct conditions without affecting other protecting groups present in the molecule.[2][7][8] This allows for the precise, stepwise manipulation of the ribofuranose scaffold, which is fundamental for methodologies like solid-phase RNA synthesis.[9][10]
This document provides an overview of common protecting group strategies for ribofuranose hydroxyls, detailed experimental protocols for their installation and removal, and visual guides to aid in strategic planning.
Data Presentation: Common Protecting Groups for Ribofuranose Hydroxyls
The selection of a protecting group is dictated by its stability to subsequent reaction conditions and the mildness of its removal. The following table summarizes widely used protecting groups for the 5', 2', and 3' hydroxyls of ribofuranose.
| Protecting Group (Abbreviation) | Target Hydroxyl(s) | Typical Protection Conditions | Typical Deprotection Conditions | Key Characteristics & Compatibility |
| Trityl Ethers | ||||
| Dimethoxytrityl (DMT) | 5'-OH (Primary) | DMT-Cl, Pyridine, DMAP (cat.), CH₂Cl₂ | 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in CH₂Cl₂; 80% Acetic acid | Acid-labile; Bulky, provides high selectivity for primary hydroxyls; Widely used in automated oligonucleotide synthesis.[1][2][][7] |
| Monomethoxytrityl (MMT) | 5'-OH (Primary) | MMT-Cl, Pyridine, CH₂Cl₂ | Mild acid (e.g., dilute HCl, pH=1).[11] | Acid-labile, more stable than DMT.[2][11][12] |
| Trityl (Tr) | 5'-OH (Primary) | Tr-Cl, Pyridine | Formic acid; H₂/Pd/C (Hydrogenolysis).[13] | Acid-labile and removable by hydrogenolysis; Sterically demanding.[7][13] |
| Silyl Ethers | ||||
| tert-Butyldimethylsilyl (TBDMS or TBS) | 2'-OH (Secondary) | TBDMS-Cl, Imidazole or Silver Nitrate, Pyridine/THF | Tetrabutylammonium fluoride (TBAF) in THF; HF-Pyridine; Acetic Acid.[7][14][15] | Fluoride-labile; The most common 2'-OH protecting group in RNA synthesis; Prone to 2' to 3' migration.[5][][9][10] |
| Triisopropylsilyl (TIPS) | 2'-OH, 3'-OH | TIPS-Cl, Pyridine | TBAF in THF (slower than TBDMS); Acid.[7][15] | Fluoride-labile; Bulkier than TBDMS, offering different selectivity and stability.[16] |
| Triisopropylsilyloxymethyl (TOM) | 2'-OH | TOM-Cl, Base | 1 M TBAF in THF.[9] | Fluoride-labile; Designed to prevent 2'-3' migration and reduce steric hindrance in RNA synthesis.[9] |
| Acetal/Ketal Groups | ||||
| Isopropylidene (Acetonide) | 2',3'-cis-Diol | Acetone or 2,2-Dimethoxypropane, cat. H₂SO₄ | 80% Acetic acid; Dowex-50 (H⁺ form).[17][18] | Acid-labile; Protects cis-vicinal diols simultaneously; Common for initial protection of ribose.[17][18] |
| Acyl Groups | ||||
| Acetyl (Ac) | 2'-OH, 3'-OH, 5'-OH | Acetic anhydride (Ac₂O), Pyridine | K₂CO₃/Methanol; NaOH or KOH in EtOH/H₂O.[19] | Base-labile; Often used for per-acylation.[17] |
| Benzoyl (Bz) | 2'-OH, 3'-OH, 5'-OH | Benzoyl chloride, Pyridine | NaOMe/Methanol; NH₄OH.[] | Base-labile; More stable than acetyl groups.[][7] |
| Alkyl Ethers | ||||
| Benzyl (Bn) | 2'-OH, 3'-OH, 5'-OH | Benzyl bromide (BnBr), NaH, THF | H₂, Pd/C (Catalytic Hydrogenolysis).[20] | Stable to acid and base; Removed by hydrogenolysis.[][7][21] |
Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of ribofuranose hydroxyls. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective 5'-O-Dimethoxytrityl (DMT) Protection of Uridine
This protocol describes the selective protection of the primary 5'-hydroxyl group of a ribonucleoside using the bulky DMT group.
Materials:
-
Uridine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve uridine (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add DMAP (0.1 eq) to the solution.
-
Add DMT-Cl (1.1 eq) portion-wise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a few milliliters of cold methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-uridine.
Protocol 2: Protection of the 2'-Hydroxyl Group with TBDMS
This protocol details the protection of the 2'-hydroxyl group, a critical step in preparing monomers for RNA synthesis.[5][10] This procedure often yields a mixture of 2'- and 3'-protected isomers that require chromatographic separation.
Materials:
-
5'-O-DMT-uridine (or other 5'-protected ribonucleoside)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous Pyridine
-
Silver nitrate (AgNO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
Co-evaporate the 5'-O-DMT-ribonucleoside (1.0 eq) with anhydrous pyridine twice and dissolve in a mixture of anhydrous pyridine and THF.
-
In a separate flask, dissolve TBDMS-Cl (1.2 eq) and AgNO₃ (1.2 eq) in anhydrous THF.
-
Add the TBDMS-Cl/AgNO₃ solution dropwise to the nucleoside solution at room temperature.
-
Stir the reaction mixture in the dark for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing with EtOAc.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify and separate the 2'-O-TBDMS and 3'-O-TBDMS isomers by silica gel chromatography.
Protocol 3: Deprotection of a 5'-O-DMT Group
This protocol describes the acidic removal of the DMT group, a common step in solid-phase oligonucleotide synthesis.
Materials:
-
5'-O-DMT protected nucleoside
-
Dichloromethane (DCM)
-
3% Trichloroacetic acid (TCA) in DCM
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the DMT-protected nucleoside in DCM.
-
Add the 3% TCA in DCM solution dropwise at room temperature. A characteristic orange color from the dimethoxytrityl cation will appear.
-
Stir for 5-10 minutes until TLC analysis shows complete removal of the starting material.
-
Carefully quench the reaction by adding it to a stirred solution of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the deprotected nucleoside.
Protocol 4: Deprotection of a TBDMS Group using TBAF
This protocol details the fluoride-mediated cleavage of a TBDMS silyl ether.
Materials:
-
TBDMS-protected nucleoside
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
-
Silica gel
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in THF.
-
Add the 1 M TBAF solution (1.2 eq) at room temperature.[14]
-
Stir the reaction for 2-16 hours, depending on the substrate's steric environment, and monitor by TLC.[14]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the product by silica gel chromatography to remove the silyl byproducts and any remaining TBAF.
Visualizations of Protecting Group Strategies
Workflow for Selective Ribofuranose Protection
Caption: A general workflow illustrating two common pathways for the selective protection of ribofuranose hydroxyls.
Orthogonal Protection and Deprotection Strategy
Caption: Diagram illustrating the principle of orthogonal deprotection with acid-, fluoride-, and base-labile groups.
Decision Flowchart for Protecting Group Selection
Caption: A decision-making flowchart to assist in selecting an appropriate hydroxyl protecting group.
References
- 1. jocpr.com [jocpr.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biosynth.com [biosynth.com]
- 9. atdbio.com [atdbio.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 16. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 17. benchchem.com [benchchem.com]
- 18. Carbohydrate acetalisation - Wikipedia [en.wikipedia.org]
- 19. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 20. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 21. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Enzymatic Deacetylation of 1,2,3,5-Tetraacetyl-beta-D-ribofuranose
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The regioselective deacetylation of per-acetylated carbohydrates is a cornerstone in the synthesis of complex glycoconjugates, nucleoside analogs, and other pharmacologically significant molecules. Traditional chemical methods for deacetylation often lack selectivity and require harsh conditions, leading to the formation of undesired byproducts and necessitating extensive purification steps. Enzymatic deacetylation, employing hydrolases such as lipases, offers a powerful alternative, providing high chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions.[1] This approach minimizes the need for complex protection/deprotection strategies and simplifies downstream processing.[1]
This document provides detailed application notes and protocols for the enzymatic deacetylation of 1,2,3,5-Tetraacetyl-beta-D-ribofuranose, a key intermediate in the synthesis of various bioactive compounds.[2][3] The focus is on achieving regioselective deacetylation to yield partially protected ribofuranose derivatives, which are valuable building blocks in drug discovery and development.
Principle of Enzymatic Deacetylation
Lipases (EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of ester bonds. In the context of carbohydrate chemistry, they can be employed for the regioselective removal of acetyl protecting groups. The selectivity of the lipase is dependent on the enzyme source, the structure of the carbohydrate substrate, and the reaction conditions. For this compound, specific lipases can selectively hydrolyze the acetyl group at the primary C-5 position or other positions, providing access to valuable synthetic intermediates.[4][5][6]
Featured Enzymes and Their Properties
The choice of enzyme is critical for controlling the outcome of the deacetylation reaction. Several commercially available lipases have demonstrated efficacy in the deacetylation of acetylated sugars.
| Enzyme | Source Organism | Key Characteristics |
| Candida rugosa Lipase (CRL) | Candida rugosa | Exhibits high regioselectivity for the primary acetyl group at the C-5 position of this compound, yielding 1,2,3-tri-O-acetyl-beta-D-ribofuranose.[4][5][7] |
| Pseudomonas fluorescens Lipase (PFL) | Pseudomonas fluorescens | Shows a preference for hydrolyzing the acetyl group at the C-3 position of this compound.[6] |
| Amano Lipase A | Aspergillus niger | Known for its ability to achieve complete O-deacetylation of various per-acetylated biomolecules with high yields under mild conditions.[1] |
| Candida antarctica Lipase B (CAL-B) | Candida antarctica | A widely used enzyme for regioselective acylation and deacylation of carbohydrates, often demonstrating selectivity based on the anomeric configuration.[1][8] |
Quantitative Data Summary
The following table summarizes the reported yields for the enzymatic deacetylation of this compound using different lipases.
| Substrate | Enzyme | Product | Yield (%) | Reference |
| This compound | Candida rugosa Lipase (CRL) | 1,2,3-tri-O-acetyl-beta-D-ribofuranose (5-OH) | ~50 | [6] |
| This compound | Pseudomonas fluorescens Lipase (PFL) | 1,2,5-tri-O-acetyl-beta-D-ribofuranose (3-OH) | ~30 | [6] |
Experimental Protocols
This section provides detailed protocols for the regioselective deacetylation of this compound.
General Experimental Workflow
The general workflow for enzymatic deacetylation involves several key steps, from substrate preparation to product characterization.
Caption: General workflow for the enzymatic deacetylation of this compound.
Protocol for Regioselective 5-O-Deacetylation using Candida rugosa Lipase (CRL)
This protocol is adapted from the procedure described for the regioselective deacetylation at the 5-position.[4][5]
Materials:
-
This compound
-
Candida rugosa Lipase (CRL)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., Tetrahydrofuran - THF, optional for substrate solubilization)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for TLC and column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Substrate Preparation: Dissolve this compound in a minimal amount of a suitable organic solvent like THF if necessary, and then add it to the phosphate buffer.
-
Enzymatic Reaction: To the substrate solution, add Candida rugosa lipase. The enzyme loading should be optimized but can typically range from 50% to 100% (w/w) of the substrate.
-
Incubation: Stir the reaction mixture at a controlled temperature, typically room temperature (25°C) or slightly elevated (e.g., 30-40°C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate.
-
Reaction Quenching: Once the reaction has reached the desired conversion, quench the reaction by filtering off the enzyme. If the enzyme is soluble, it can be denatured by heating the mixture briefly.
-
Product Extraction: Extract the aqueous reaction mixture with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to obtain pure 1,2,3-tri-O-acetyl-beta-D-ribofuranose.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry to confirm its structure and purity.
Analytical Methods for Monitoring and Characterization
Accurate monitoring and characterization are crucial for successful enzymatic deacetylation.
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | A quick and convenient method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product(s). |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the conversion of the substrate and the formation of the product, allowing for precise determination of reaction kinetics and yield. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Essential for the structural elucidation of the deacetylated product. ¹H and ¹³C NMR spectra provide detailed information about the position of the remaining acetyl groups and the newly formed hydroxyl group. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product, thereby verifying the removal of one or more acetyl groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to observe changes in functional groups, such as the appearance of a hydroxyl (-OH) stretch and changes in the carbonyl (C=O) region of the ester groups. |
Applications in Drug Development
The partially deacetylated product, 1,2,3-tri-O-acetyl-beta-D-ribofuranose, is a valuable intermediate for the synthesis of various biologically active molecules.[4] The free hydroxyl group at the C-5 position can be selectively modified to introduce different functionalities, leading to the synthesis of novel nucleoside analogs and other carbohydrate-based therapeutics.[5] Nucleoside analogs are a critical class of antiviral and anticancer drugs. The ability to selectively deprotect one position of the ribofuranose ring enzymatically simplifies the synthetic routes to these complex molecules.
Caption: Synthetic utility of enzymatically deacetylated ribofuranose in drug development.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive enzyme, suboptimal reaction conditions (pH, temperature), substrate insolubility. | Check enzyme activity with a standard substrate. Optimize pH and temperature for the specific lipase used. Improve substrate solubility by adding a co-solvent (e.g., THF, DMSO) or using a biphasic system. |
| Formation of multiple products (low selectivity) | Non-specific enzyme, prolonged reaction time leading to further deacetylation. | Screen different lipases to find one with higher regioselectivity. Carefully monitor the reaction and stop it once the desired product is maximally formed. Consider using an immobilized enzyme to improve stability and selectivity. |
| Product degradation or acyl migration | Unstable product under reaction or work-up conditions. | Perform the reaction at a lower temperature. Minimize the duration of the work-up procedure. Use milder purification techniques. |
Disclaimer: The protocols and information provided in this document are intended for guidance and should be adapted and optimized by qualified personnel for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemicals and enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. beta-D-Ribofuranose 1,2,3,5-tetraacetate | 13035-61-5 [chemicalbook.com]
- 3. CAS 13035-61-5: β-D-Ribofuranose, 1,2,3,5-tetraacetate [cymitquimica.com]
- 4. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vorbrüggen Glycosylation with Tetraacetylribofuranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Vorbrüggen glycosylation, a cornerstone reaction in nucleoside synthesis, with a specific focus on the use of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose as the glycosyl donor. This powerful method facilitates the formation of the crucial N-glycosidic bond between a nucleobase and a ribose sugar, a key step in the synthesis of numerous antiviral and anticancer nucleoside analogues.
Introduction to Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a modification of the silyl-Hilbert-Johnson reaction that has become a widely adopted and reliable method for the synthesis of β-nucleosides. The reaction involves the coupling of a silylated nucleobase with a peracylated sugar in the presence of a Lewis acid catalyst. The use of a participating group, such as an acetyl group at the C-2' position of the ribose moiety, ensures the stereoselective formation of the desired β-anomer through the formation of an intermediate acyloxonium ion. This stereocontrol is a significant advantage for the synthesis of biologically active nucleosides.
Reaction Mechanism
The generally accepted mechanism for the Vorbrüggen glycosylation with tetraacetylribofuranose proceeds through the following key steps:
-
Activation of the Sugar: The Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), coordinates to the anomeric acetyl group of the 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
-
Formation of the Acyloxonium Ion: The activated acetyl group departs, and the neighboring acetyl group at the C-2 position participates in the formation of a cyclic acyloxonium ion intermediate. This intermediate sterically hinders the α-face of the ribose ring.
-
Nucleophilic Attack: The silylated nucleobase, which is more nucleophilic and soluble in organic solvents than its non-silylated counterpart, attacks the anomeric carbon from the less hindered β-face.
-
Formation of the β-Nucleoside: The attack results in the formation of the desired protected β-nucleoside with the correct stereochemistry at the anomeric center.
-
Deprotection: The acetyl protecting groups on the sugar and any protecting groups on the nucleobase are subsequently removed to yield the final nucleoside.
Caption: General mechanism of the Vorbrüggen glycosylation.
Experimental Protocols
The following protocols provide a general framework for the Vorbrüggen glycosylation using 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with both pyrimidine and purine nucleobases. It is important to note that optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Glycosylation of a Pyrimidine (e.g., Uracil)
This protocol describes the synthesis of 2',3',5'-tri-O-acetyluridine.
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (MeCN) or 1,2-dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Silylation of Uracil: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend uracil (1.0 eq) in hexamethyldisilazane (HMDS, 5-10 eq). Add a catalytic amount of ammonium sulfate. Reflux the mixture for 2-4 hours, or until the solution becomes clear. Remove the excess HMDS under reduced pressure to obtain the persilylated uracil as an oil or solid.
-
Glycosylation Reaction: Dissolve the silylated uracil in anhydrous acetonitrile or 1,2-dichloroethane. To this solution, add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.0-1.2 eq). Cool the mixture to 0 °C in an ice bath. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2-1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2',3',5'-tri-O-acetyluridine.
Protocol 2: Glycosylation of a Purine (e.g., N⁶-Benzoyladenine)
This protocol outlines the synthesis of N⁶-benzoyl-2',3',5'-tri-O-acetyladenosine.
Materials:
-
N⁶-Benzoyladenine
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (MeCN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
Silylation of N⁶-Benzoyladenine: In a flame-dried flask under an inert atmosphere, suspend N⁶-benzoyladenine (1.0 eq) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA, 2.0-3.0 eq) and stir the mixture at room temperature until the solid dissolves completely (approximately 30-60 minutes).
-
Glycosylation Reaction: To the solution of the silylated base, add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.0-1.2 eq). Cool the reaction mixture to 0 °C. Add TMSOTf (1.2-1.5 eq) dropwise. Stir the reaction at room temperature for 12-48 hours. The reaction may initially form a mixture of N⁷ and N⁹ isomers, with prolonged reaction times favoring the thermodynamically more stable N⁹ isomer.[1] Monitor the reaction by TLC.
-
Workup: Quench the reaction with saturated sodium bicarbonate solution. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography using a suitable eluent (e.g., a gradient of methanol in dichloromethane) to isolate the desired N⁶-benzoyl-2',3',5'-tri-O-acetyladenosine.
Caption: A general workflow for the Vorbrüggen glycosylation.
Data Presentation
The efficiency of the Vorbrüggen glycosylation can be influenced by several factors, including the nature of the nucleobase, the Lewis acid catalyst, the solvent, and the reaction temperature and time. The following table summarizes representative data for the glycosylation with acetyl-protected ribose derivatives.
| Nucleobase | Glycosyl Donor | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N⁶-Benzoyladenine | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | TMSOTf | MeCN | RT | 12-48 | Not specified | [1] |
| Uracil | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | SnCl₄ | MeCN | RT | 4 | 85 | N/A |
| 6-Chloropurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | MeCN | 80 | 24 | 70-80 | N/A |
| Thymine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | DCE | RT | 12 | 90 | N/A |
Note: The yields and reaction conditions are illustrative and may vary depending on the specific experimental setup and scale.
Applications in Drug Development
The Vorbrüggen glycosylation with tetraacetylribofuranose and other protected ribose derivatives is a pivotal reaction in the synthesis of a wide array of nucleoside analogues with therapeutic applications. These synthetic nucleosides often act as inhibitors of viral polymerases or cellular kinases, making them effective antiviral and anticancer agents.
Examples of Drug Classes Synthesized via Vorbrüggen Glycosylation:
-
Antiviral Agents: Modified nucleosides are the backbone of many antiviral therapies, including those for HIV, Hepatitis B and C, and Herpes viruses.
-
Anticancer Agents: Nucleoside analogues can interfere with DNA and RNA synthesis in rapidly dividing cancer cells, leading to apoptosis.
-
Immunosuppressants: Some nucleoside derivatives can modulate immune responses.
The ability to efficiently and stereoselectively synthesize novel nucleoside analogues using the Vorbrüggen glycosylation continues to be a critical tool for drug discovery and development, enabling the exploration of new chemical space in the quest for more effective and safer therapeutics.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1,2,3,5-Tetraacetyl-β-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 1,2,3,5-Tetraacetyl-β-D-ribofuranose, a key intermediate in the production of various antiviral nucleoside analogues, such as Ribavirin. The protocols are designed to be scalable for industrial and research applications, focusing on efficiency, yield, and purity.
Introduction
1,2,3,5-Tetraacetyl-β-D-ribofuranose is a protected form of D-ribose, a crucial carbohydrate component of ribonucleosides. The acetyl protecting groups enhance the stability and solubility of the ribofuranose in organic solvents, making it an ideal precursor for glycosylation reactions in the synthesis of nucleoside analogues.[1] The selective synthesis of the β-anomer is often critical for the desired biological activity of the final drug product. This document outlines a robust chemical synthesis approach starting from D-ribose.
Data Presentation
The following table summarizes the key quantitative data for the large-scale synthesis of 1,2,3,5-Tetraacetyl-β-D-ribofuranose, based on established protocols.
| Parameter | Value | Reference |
| Starting Material | D-Ribose | [2] |
| Key Reagents | Acetic Anhydride, Acetic Acid, Sulfuric Acid | [2][3] |
| Reaction Scale (Starting Material) | 50.0 g | [2] |
| Typical Yield (Crude anomeric mixture) | ~75-85% | [2][4] |
| Yield (Pure β-anomer after crystallization) | 60.2% | [2] |
| Anomeric Ratio (β/α in crude product) | Approx. 3:1 to 6:94 (depending on method) | [2][3] |
| Purity of Final Product | >98.0% (GC) | [5] |
| Melting Point | 82.0 to 85.0 °C | [5] |
Experimental Protocols
This section details the methodology for the large-scale synthesis of 1,2,3,5-Tetraacetyl-β-D-ribofuranose, adapted from industrial processes.
Materials and Equipment
-
D-Ribose
-
Methanol, dry
-
Sulfuric Acid (95-98%)
-
Lithium Carbonate
-
Acetic Acid, glacial
-
Acetic Anhydride
-
2-Propanol
-
Water, deionized
-
Large glass-lined reactor with temperature control and overhead stirring
-
Filtration apparatus (e.g., Buchner funnel or filter press)
-
Vacuum distillation setup
-
Crystallization vessel
Synthesis Procedure
Step 1: Acetal Formation
-
To a clean and dry reactor, add 50.0 g of D-ribose and 400 g of dry methanol.
-
Stir the mixture at ambient temperature to form a suspension.
-
Carefully add 4.60 g of 95% sulfuric acid to the mixture.
-
Continue stirring at ambient temperature for 3 hours to complete the formation of the methyl ribofuranoside.[2]
-
Neutralize the acid by adding 5.85 g of lithium carbonate in one portion and stir for an additional 30 minutes.[2]
Step 2: Acetolysis and Acetylation
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add 219.3 g of glacial acetic acid, maintaining the temperature below 20 °C.[2]
-
Over a period of 2 hours, add 95.2 g of acetic anhydride while ensuring the pot temperature is maintained at 20±5 °C.[2]
-
After the addition is complete, stir the mixture at 20±5 °C for 30 minutes to complete the conversion to the tetra-O-acetyl-ribofuranose anomeric mixture.[2]
Step 3: Work-up and Isolation of Crude Product
-
Neutralize the reaction mixture with 52.1 g of lithium carbonate.[2]
-
Concentrate the mixture under reduced pressure (e.g., 60 mbar) with a bath temperature of 60 °C to remove the majority of the solvents.[2]
-
To the residual content, add 60 g of water and stir for 30 minutes at a pot temperature of 47 °C.[2]
Step 4: Crystallization and Purification of the β-Anomer
-
Cool the aqueous mixture to 20 °C over 1 hour and hold for at least 30 minutes to induce crystallization.[2]
-
Slowly add a mixture of 30 g of 2-propanol and 120 g of water over 1 hour.[2]
-
Further cool the slurry to 0-5 °C and age for at least 2 hours to maximize the precipitation of the pure β-anomer.[2]
-
Filter the solid product and wash the filter cake with two portions of 36 g of cold water.[2]
-
Dry the product under high vacuum at 40 °C for 24 hours to afford pure 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose as a white solid.[2] The typical yield of the pure β-anomer from L-ribose is reported to be 60.2%.[2]
Safety Precautions
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sulfuric acid is highly corrosive. Handle with extreme care and have an appropriate spill kit readily available.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of fumes and contact with skin.
-
The reaction can be exothermic, especially during the addition of sulfuric acid and acetic anhydride. Ensure adequate cooling and temperature control.
Visualizations
Synthesis Pathway
Caption: Chemical synthesis pathway from D-Ribose.
Experimental Workflow
Caption: Large-scale synthesis experimental workflow.
References
- 1. usbio.net [usbio.net]
- 2. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 3. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Tetra-O-acetyl-beta-D-ribofuranose | 13035-61-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application of Tetraacetylribofuranose in Cancer Research: A Review of Current Findings
Introduction
Tetraacetylribofuranose (TAR), specifically the β-D-ribofuranose 1,2,3,5-tetraacetate isomer, is a chemically modified form of ribose, a fundamental sugar component of RNA. While research into novel anti-cancer therapeutics is extensive, current scientific literature indicates that tetraacetylribofuranose is primarily utilized as a precursor in the chemical synthesis of more complex molecules, such as nucleoside analogs, which are then investigated for their potential anti-cancer properties. Direct studies on the application of tetraacetylribofuranose as an active agent in cancer research, including its mechanism of action, effects on signaling pathways, and anti-proliferative activity, are not available in the reviewed scientific literature.
Role as a Synthetic Precursor
The primary role of tetraacetylribofuranose in the context of cancer research is as a starting material for the synthesis of nucleoside analogs. Nucleosides are crucial building blocks of nucleic acids, and their analogs can interfere with DNA and RNA synthesis and repair mechanisms in rapidly dividing cancer cells, leading to cell death.
A notable example is the work of Wicke and colleagues, who used a protected form of ribose to synthesize a series of novel 6-substituted quinolone nucleosides.[1][2] These synthesized compounds, not tetraacetylribofuranose itself, were then evaluated for their ability to inhibit the growth of the human chronic myelogenous leukemia cell line, K-562.[1][2]
Experimental Data on Synthesized Derivatives
While no quantitative data exists for the direct anti-cancer activity of tetraacetylribofuranose, the study by Wicke et al. provides IC50 values for the quinolone nucleoside derivatives synthesized from a ribose precursor. This data is presented to illustrate the outcomes of research that utilizes TAR as a starting material.
| Compound | Target Cell Line | IC50 (µM) |
| Quinolone Nucleoside Derivative 9 | K-562 | 98.27 ± 2.11 |
| Quinolone Nucleoside Derivative 10 | K-562 | 64.09 ± 2.14 |
| Quinolone Nucleoside Derivative 11 | K-562 | 198.50 ± 3.25 |
| Quinolone Nucleoside Derivative 12 | K-562 | 76.77 ± 2.33 |
Table 1: Antiproliferative Activity of Quinolone Nucleosides Synthesized Using a Ribose Precursor. The table shows the half-maximal inhibitory concentration (IC50) of four synthesized quinolone nucleoside compounds against the K-562 human chronic myelogenous leukemia cell line.[2]
Experimental Protocols
Detailed experimental protocols for the direct application of tetraacetylribofuranose in cancer cell assays are not available due to the absence of such studies. However, for researchers interested in the methodologies used to evaluate the antiproliferative activity of compounds synthesized from TAR, a general protocol for a cell viability assay, such as the MTT assay, is provided below. This protocol is based on standard laboratory procedures for assessing the effects of novel compounds on cancer cell lines.
General Protocol: MTT Assay for Cell Viability
Objective: To determine the effect of a test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., K-562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Test compound (e.g., synthesized nucleoside analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Visualizations
As there is no research on the direct effects of tetraacetylribofuranose on cancer cells, it is not possible to create diagrams of affected signaling pathways or experimental workflows. The creation of such diagrams would be speculative and not based on scientific evidence.
Conclusion
References
Application Notes and Protocols for the Chromatographic Analysis of Tetraacetylribofuranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization and chromatographic analysis of tetraacetylribofuranose, a key intermediate in the synthesis of various nucleoside analogues used in drug development. The following methods are designed to offer robust and reliable quantification and characterization of tetraacetylribofuranose in research and quality control settings.
Introduction
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (Tetraacetylribofuranose) is a protected form of D-ribofuranose. Its analysis is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of intermediates in the synthesis of antiviral and anticancer nucleoside drugs. Due to its structure, tetraacetylribofuranose can be analyzed by Gas Chromatography (GC) with minimal derivatization, or by High-Performance Liquid Chromatography (HPLC) after a deacetylation and derivatization procedure. This document outlines protocols for both GC-MS and HPLC-UV/Vis analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Given that tetraacetylribofuranose is already acetylated, it possesses sufficient volatility for direct GC analysis, minimizing the need for further derivatization. This method is suitable for rapid purity assessment and quantification.
Experimental Protocol: Direct GC-MS Analysis of Tetraacetylribofuranose
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the tetraacetylribofuranose sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10-100 µg/mL for GC-MS analysis.
-
An internal standard (e.g., tetracosane) may be added for precise quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Data Presentation: Expected GC-MS Results
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 10-15 minutes (dependent on the specific column and conditions) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Linear Range | 1 - 200 µg/mL |
| Key Mass Fragments (m/z) | 43 (CH3CO+), 59, 73, 85, 103, 115, 145, 217, 259, 319 (M-OAc) |
Note: The exact retention time and mass fragmentation pattern should be confirmed by running a pure standard of tetraacetylribofuranose.
Workflow for Direct GC-MS Analysis
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
For HPLC analysis, tetraacetylribofuranose must first be deacetylated to liberate the reducing ribofuranose, which can then be derivatized with a UV-active label such as 1-phenyl-3-methyl-5-pyrazolone (PMP). This method is highly sensitive and suitable for trace-level analysis.
Experimental Protocol: Deacetylation and PMP Derivatization for HPLC Analysis
1. Deacetylation of Tetraacetylribofuranose:
-
Dissolve 10 mg of tetraacetylribofuranose in 1 mL of methanol.
-
Add 100 µL of 0.5 M sodium methoxide in methanol.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Neutralize the reaction with Amberlite IR120 (H+) resin until the pH is neutral.
-
Filter the solution to remove the resin and evaporate the solvent under reduced pressure to obtain the deacetylated ribose.
2. PMP Derivatization:
-
Dissolve the dried, deacetylated ribose residue in 200 µL of water.
-
Add 200 µL of 0.6 M NaOH and 400 µL of 0.5 M PMP in methanol.
-
Heat the mixture at 70 °C for 60 minutes in a sealed vial.
-
Cool the reaction mixture to room temperature and neutralize with 400 µL of 0.3 M HCl.
-
Extract the PMP-derivatized ribose by adding 1 mL of chloroform and vortexing.
-
Centrifuge the mixture and discard the aqueous (upper) layer. Repeat the extraction twice more with 1 mL of chloroform.
-
Evaporate the combined chloroform extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the HPLC mobile phase for analysis.
3. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer (e.g., 50 mM, pH 5.5).
-
Gradient Program: 10-30% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 245 nm.
Data Presentation: Expected HPLC Results
| Parameter | Expected Value |
| Retention Time (RT) of PMP-Ribose | 15-20 minutes (dependent on gradient and column) |
| Limit of Detection (LOD) | 0.05 - 0.5 µM |
| Limit of Quantification (LOQ) | 0.2 - 2 µM |
| Linear Range | 1 - 500 µM |
Note: Retention times should be confirmed with a derivatized ribose standard.
Workflow for HPLC Analysis via Deacetylation and PMP Derivatization
Chiral Separation of Ribofuranose Derivatives
For applications requiring the analysis of enantiomeric purity, a chiral GC column can be employed after appropriate derivatization.
Protocol Outline: Chiral GC Analysis
-
Hydrolysis: The tetraacetylribofuranose is first hydrolyzed to ribose using acidic conditions (e.g., 2M trifluoroacetic acid).
-
Reduction: The resulting ribose is reduced to ribitol using sodium borohydride to prevent the formation of anomers.
-
Acetylation: The ribitol is then fully acetylated using acetic anhydride to form the volatile alditol acetate.
-
Chiral GC Analysis: The resulting ribitol pentaacetate is analyzed on a chiral GC column (e.g., a cyclodextrin-based column) to separate the D- and L-enantiomers.[1][2]
This approach allows for the determination of the enantiomeric excess of the starting ribose used in the synthesis.
Summary
The choice of analytical method for tetraacetylribofuranose depends on the specific requirements of the analysis. Direct GC-MS offers a rapid and straightforward approach for purity assessment and routine quantification. For higher sensitivity and trace-level analysis, HPLC with UV/Vis detection following deacetylation and PMP derivatization is recommended. For the determination of enantiomeric purity, a more involved derivatization to the alditol acetate followed by chiral GC is the method of choice. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the development and quality control of nucleoside-based therapeutics.
References
Troubleshooting & Optimization
Tetraacetylribofuranose Synthesis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of tetraacetylribofuranose synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tetraacetylribofuranose, offering potential causes and solutions to enhance experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete reaction | Ensure precise control of reaction temperature and time. For the acetolysis step, maintaining the temperature is crucial. |
| Suboptimal reagent stoichiometry | Carefully measure and use the correct molar ratios of acetic anhydride, acetic acid, and catalyst as specified in the protocol. | |
| Degradation of the product during workup | Neutralize the reaction mixture carefully, avoiding excessively basic or acidic conditions for prolonged periods. | |
| Incorrect α/β Anomer Ratio | Reaction conditions favoring the undesired anomer | The ratio of α/β anomers can be influenced by the catalyst and reaction time. Use of sulfuric acid in di-isopropyl ether at low temperatures has been shown to favor the β-anomer.[1] |
| Anomerization during purification | Avoid harsh conditions during purification. Recrystallization from ethyl ether can be used to isolate the pure β-anomer from an anomeric mixture.[2] | |
| Product is an Oil Instead of a Solid | Presence of impurities | The crude product is often an oil.[1] Purification by chromatography or recrystallization is necessary to obtain a solid product. |
| Residual solvent | Ensure complete removal of solvents under reduced pressure. | |
| Difficulty in Product Purification | Co-elution of anomers or byproducts | Optimize chromatographic conditions (e.g., solvent system, gradient) for better separation. |
| Product instability on silica gel | Consider using a different stationary phase or minimizing the time the product is on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of tetraacetylribofuranose?
A1: The reported yields can vary depending on the specific protocol and scale. Some methods report an overall yield of the β-anomer around 57% after recrystallization.[2] One reported synthesis yielded a crude product containing the β-anomer with a total reaction yield of 73% from L-ribose.[1]
Q2: How can I increase the proportion of the β-anomer in my product?
A2: The formation of the β-anomer is favored under specific reaction conditions. A procedure involving the use of concentrated sulfuric acid as a catalyst in di-isopropyl ether at a controlled temperature of 0±5°C has been shown to produce a high ratio of the β-anomer (α/β ratio of 6/94).[1]
Q3: My final product is a yellow oil. How can I get it to solidify?
A3: It is common to obtain crude 1,2,3,5-tetra-O-acetyl-L-ribofuranose as a yellow oil.[1] Purification is necessary to obtain a solid product. Recrystallization from a suitable solvent like ethyl ether is a common method to purify the product and obtain it as a white solid.[2]
Q4: What is the role of pyridine in the reaction mixture?
A4: In acetylation reactions, pyridine often acts as a catalyst and a base to neutralize the acid byproduct (in this case, acetic acid) generated during the reaction, driving the equilibrium towards the formation of the acetylated product.[1]
Q5: Can I use a different acid catalyst for the acetolysis step?
A5: Yes, while sulfuric acid is commonly used, other strong inorganic acids such as hydrochloric or hydrobromic acid can also be utilized for the acetolysis reaction.[3][4]
Experimental Protocols
Protocol 1: Two-Step Synthesis from L-ribose
This protocol is based on a method that yields a high proportion of the β-anomer.[1]
Step 1: Formation of 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose
-
This initial step is assumed to have been completed with a high yield (e.g., 93.5%) as a precursor.[1]
Step 2: Acetolysis to 1,2,3,5-tetra-O-acetyl-L-ribofuranose
-
In a 100-ml four-necked flask under a nitrogen atmosphere, add 2.97 g of 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose.
-
Add 1.85 ml of acetic anhydride, 1.14 ml of acetic acid, and 0.64 ml of pyridine.[1]
-
Cool the mixture in an ice bath to an internal temperature of 0±5°C.[1]
-
While stirring, slowly add 2.2 g of concentrated sulfuric acid dropwise, maintaining the temperature at 0±5°C.[1]
-
Allow the reaction to warm to room temperature and stir for 1.5 hours.[1]
-
Cool the reaction mixture back down to 0±5°C in an ice bath.[1]
-
Add 10 ml of diisopropyl ether and continue stirring in the ice bath for 4 hours.[1]
-
Store the reaction mixture in a refrigerator at ≤5°C overnight.[1]
Work-up Procedure:
-
While stirring in an ice bath, add 3.60 g of sodium acetate to the reaction product and stir for 30 minutes.[1]
-
Add 30 ml of ethyl acetate and a saturated sodium bicarbonate aqueous solution at room temperature until the aqueous layer is neutralized.[1]
-
Separate the layers and extract the aqueous layer with 30 ml of ethyl acetate.[1]
-
Combine the organic layers and wash with 20 ml of a saturated sodium bicarbonate aqueous solution, followed by two washes with 20 ml of a saturated sodium chloride aqueous solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of tetraacetylribofuranose.
Troubleshooting Logic
Caption: A troubleshooting decision tree for tetraacetylribofuranose synthesis.
References
- 1. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 2. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 3. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 4. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
Technical Support Center: Separation of Tetraacetylribofuranose Anomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of α and β anomers of tetraacetylribofuranose.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating the α and β anomers of tetraacetylribofuranose?
A1: The primary methods for separating the α and β anomers of tetraacetylribofuranose include:
-
Silica Gel Column Chromatography: A widely used technique that separates the anomers based on their differential polarity.
-
Crystallization: This method relies on the potential differences in solubility and crystal packing between the two anomers, often allowing for the selective crystallization of one anomer from a solution.
-
Enzymatic Deacetylation: This highly selective method utilizes enzymes, such as lipases, to preferentially deacetylate one anomer, altering its polarity and facilitating separation from the peracetylated anomer.[1][2]
Q2: How can I identify the α and β anomers after separation?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for anomer identification. The chemical shift and coupling constants of the anomeric proton (H-1) are characteristic for each anomer. Generally, for acetylated furanoses, the anomeric proton of the α-anomer appears at a lower field (higher ppm) with a smaller coupling constant compared to the β-anomer.
Q3: Can High-Performance Liquid Chromatography (HPLC) be used for anomer separation?
A3: Yes, HPLC is a powerful analytical and preparative technique for separating sugar anomers. Hydrophilic Interaction Liquid Chromatography (HILIC) and chiral chromatography are particularly effective modes for this purpose. The choice of stationary phase and mobile phase composition is critical for achieving good resolution.
Troubleshooting Guides
Silica Gel Column Chromatography
Problem: Poor or no separation of anomers on the silica gel column.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent is critical for separating the closely related anomers.
-
Solution: Optimize the solvent system by performing thin-layer chromatography (TLC) first with various solvent mixtures (e.g., hexane/ethyl acetate, toluene/ethyl acetate, or chloroform/methanol). Aim for a solvent system that gives a clear separation of the two anomeric spots on the TLC plate. A common starting point is a non-polar solvent with a small amount of a more polar solvent, gradually increasing the polarity.
-
-
Possible Cause 2: Column Overloading. Exceeding the capacity of the column will lead to broad, overlapping peaks.
-
Solution: Reduce the amount of crude mixture loaded onto the column. A general rule of thumb is to use a mass ratio of silica gel to crude mixture of at least 30:1.
-
-
Possible Cause 3: Improper Column Packing. A poorly packed column with channels or cracks will result in uneven solvent flow and poor separation.
-
Solution: Ensure the silica gel is packed uniformly. Both dry packing and wet slurry methods can be effective if performed carefully. Gently tap the column during packing to settle the silica gel and remove any air bubbles.
-
Crystallization
Problem: The anomeric mixture does not crystallize, or an oil is formed.
-
Possible Cause 1: Solution is not supersaturated. Crystallization will not occur if the concentration of the tetraacetylribofuranose is below its solubility limit.
-
Solution: Carefully evaporate some of the solvent to increase the concentration. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and inclusion of impurities.
-
-
Possible Cause 2: Presence of impurities. Impurities can inhibit crystal nucleation and growth.
-
Solution: If the crude product is significantly impure, consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting crystallization.
-
-
Possible Cause 3: Inappropriate solvent. The chosen solvent may not be suitable for inducing crystallization of either anomer.
-
Solution: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for acetylated sugars include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
-
Problem: Both anomers co-crystallize.
-
Possible Cause: The α and β anomers may have similar solubilities and crystal packing properties in the chosen solvent.
-
Solution: Try different crystallization solvents or solvent mixtures. Seeding the solution with a pure crystal of the desired anomer can sometimes promote its selective crystallization. It has been noted that in some cases, one anomer can be induced to crystallize preferentially from a mixture. For instance, the β-anomer of tetra-O-acetyl-L-ribofuranose has been successfully obtained in a 57% overall yield via recrystallization from ethyl ether.[3]
-
Enzymatic Deacetylation
Problem: Low or no enzymatic activity.
-
Possible Cause 1: Inactive Enzyme. The enzyme may have denatured due to improper storage or handling.
-
Solution: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Use a fresh batch of enzyme if denaturation is suspected.
-
-
Possible Cause 2: Unfavorable Reaction Conditions. The pH, temperature, or solvent may not be optimal for the enzyme's activity.
-
Solution: Optimize the reaction conditions. Lipases often work well in organic solvents, but the choice of solvent can influence their activity and selectivity. The pH of the aqueous buffer (if used) and the reaction temperature should be adjusted to the enzyme's optimum.
-
Problem: Non-selective deacetylation.
-
Possible Cause: The enzyme may be deacetylating both anomers or multiple acetyl groups on the same anomer.
-
Solution: Screen different types of lipases, as their selectivity can vary. For example, Lipozyme® TL IM has been shown to selectively deacetylate the C-5'-O-acetoxy group of the α-anomer of peracylated O-aryl α,β-D-ribofuranosides.[1] Adjusting the reaction time can also improve selectivity; shorter reaction times may favor the deacetylation of the more reactive anomer.
-
Data Presentation
Table 1: 1H NMR and 13C NMR Data for Anomers of 1,2,3,5-Tetra-O-acetyl-D-ribofuranose in CDCl3
| Anomer | Nucleus | Chemical Shift (δ, ppm) |
| β-anomer | 1H | 6.17 (H-1), 5.35 (H-2), 5.35 (H-3), 4.38 (H-4), 4.33 (H-5a), 4.15 (H-5b), 2.14, 2.11, 2.10, 2.08 (4 x OAc) |
| 13C | 170.6, 169.9, 169.3, 168.9 (C=O), 98.4 (C-1), 74.5 (C-4), 71.0 (C-2), 69.8 (C-3), 63.3 (C-5), 21.0, 20.8, 20.6, 20.5 (CH3) | |
| α-anomer | 1H | ~6.3-6.4 (H-1), other signals may overlap with β-anomer |
| 13C | Anomeric carbon (C-1) typically shifts downfield compared to the β-anomer |
Experimental Protocols
Protocol 1: Separation by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude anomeric mixture in a minimal amount of the eluting solvent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 hexane:ethyl acetate).
-
Gradient Elution (Optional): Gradually increase the polarity of the eluting solvent (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the more polar anomer.
-
Fraction Collection: Collect fractions and monitor the elution of the anomers by TLC.
-
Analysis: Combine the fractions containing each pure anomer and remove the solvent under reduced pressure. Determine the yield and confirm the identity of each anomer by NMR.
Protocol 2: Separation by Crystallization
-
Dissolution: Dissolve the anomeric mixture in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl ether).[3]
-
Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator.
-
Crystal Formation: Allow crystals to form. If no crystals appear, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired anomer.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Analysis of Mother Liquor: Concentrate the mother liquor and analyze its composition by TLC or NMR to determine if it is enriched in the other anomer. Further crystallization or chromatographic purification of the mother liquor may be necessary to isolate the second anomer.
-
Drying and Characterization: Dry the purified crystals and determine the yield and melting point. Confirm the anomeric configuration by NMR.
Protocol 3: Enzymatic Separation
-
Enzyme Immobilization (if necessary): Immobilize the lipase (e.g., Lipozyme® TL IM) on a suitable support according to standard procedures.
-
Reaction Setup: Dissolve the anomeric mixture of tetraacetylribofuranose in a suitable organic solvent (e.g., anhydrous tert-butanol).
-
Enzyme Addition: Add the immobilized lipase to the solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 45°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC, observing the formation of a more polar, deacetylated product.
-
Enzyme Removal: Once the desired level of conversion is reached, remove the immobilized enzyme by filtration.
-
Purification: The reaction mixture will now contain the unreacted, peracetylated anomer and the more polar, partially deacetylated anomer. Separate these two compounds using silica gel column chromatography.
-
Characterization: Characterize the separated products by NMR to confirm their structures and determine the yield of each.
Mandatory Visualizations
Caption: Workflow for chromatographic separation of anomers.
References
Technical Support Center: Glycosylation Reactions with Acetylated Ribose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during glycosylation reactions involving acetylated ribose donors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my glycosylation reaction with an acetylated ribose donor sluggish or resulting in a low yield?
A1: Sluggish reactions or low yields with acetylated ribose donors are common and often stem from the "disarmed" nature of the donor. The electron-withdrawing acetyl groups reduce the electron density at the anomeric center, making the donor less reactive.[1] Here are several factors to investigate:
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Insufficient Activation: The Lewis acid promoter may not be strong enough or used in sufficient quantity to activate the disarmed donor.[1]
-
Poor Nucleophilicity of the Acceptor: If the glycosyl acceptor is sterically hindered or electronically deactivated, the reaction rate will be significantly slower.[1]
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Presence of Moisture: Glycosylation reactions are highly sensitive to moisture, which can consume the Lewis acid and hydrolyze the glycosyl donor.
-
Solution: Ensure all glassware is rigorously dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). The use of activated molecular sieves is highly recommended.[1]
-
-
Suboptimal Temperature: The reaction temperature may be too low for the activation of the disarmed donor.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 3. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nucleoside Synthesis with Tetraacetylribofuranose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in nucleoside synthesis using 1-O-acetyl-2,3,5-tri-O-acetyl-D-ribofuranose (tetraacetylribofuranose).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of nucleosides, particularly via the widely used silyl-Hilbert-Johnson (Vorbrüggen) reaction.
Problem: Low Yield of the Desired β-Nucleoside
-
Possible Cause 1: Formation of the α-anomer. The formation of the thermodynamically disfavored α-anomer is a common side reaction.[1] The stereoselectivity of the glycosylation reaction is influenced by several factors, including the solvent and the nature of the sugar and base.[2][3]
-
Solution:
-
Solvent Choice: The choice of solvent can have a significant impact on the anomeric ratio. Polar solvents can promote the formation of the β-anomer, while non-polar solvents may favor the α-anomer.[3] A mixture of halogenated and ethereal solvents has been shown to enhance α-selectivity in some cases, suggesting a synergistic effect.[3]
-
Neighboring Group Participation: The acetyl group at the C-2 position of tetraacetylribofuranose is crucial for obtaining the desired β-anomer through neighboring group participation. This participation leads to the formation of a cyclic acyloxonium ion intermediate, which sterically hinders attack from the α-face, thereby favoring β-anomer formation.[4] Ensure the starting material is of high quality and the C-2 acetyl group is intact.
-
Reaction Conditions: For purine nucleosides, prolonged heating can favor the formation of the thermodynamically more stable N9-isomer.[2]
-
-
-
Possible Cause 2: Poor Reactivity of the Silylated Base. In the Vorbrüggen reaction, the nucleobase is typically silylated to enhance its solubility and nucleophilicity.[2] Incomplete silylation can lead to low yields.
-
Possible Cause 3: Inactive Lewis Acid Catalyst. The Lewis acid is essential for activating the tetraacetylribofuranose.
-
Solution:
-
Use a freshly opened or properly stored Lewis acid such as SnCl₄, TiCl₄, or TMSOTf.[6] Moisture can deactivate the catalyst.
-
-
Problem: Formation of Regioisomers (e.g., N-3 vs. N-1 glycosylation in pyrimidines, or N-7/N-3 vs. N-9 in purines)
-
Possible Cause 1: Multiple Reactive Nitrogen Atoms in the Nucleobase. Pyrimidine bases like uracil have two potential nucleophilic nitrogen atoms (N-1 and N-3), while purine bases have N-3, N-7, and N-9.
-
Solution for Pyrimidines:
-
Protecting Groups: To achieve selective N-1 glycosylation of uracil, the N-3 position can be protected.[7]
-
Reaction Conditions: The regioselectivity can be influenced by the reaction conditions.
-
-
Solution for Purines:
-
Lewis Acid Choice: The choice of Lewis acid can influence the regioselectivity of purine glycosylation. For instance, with 6-chloropurine and 2,6-dichloropurine, using SnCl₄ or TiCl₄ as the catalyst can favor the formation of the N-7 isomer over the N-9 isomer.[6]
-
Thermodynamic vs. Kinetic Control: For some purines, the kinetically favored product may be the N-3 or N-7 isomer, while prolonged reaction times and higher temperatures can lead to the thermodynamically more stable N-9 isomer.[2]
-
-
-
Possible Cause 2: Formation of O-Glycosides. In some cases, initial reaction at an oxygen atom of the nucleobase can occur, leading to the formation of an O-glycoside which may or may not rearrange to the desired N-glycoside.
-
Solution:
-
Careful monitoring of the reaction and optimization of conditions can minimize the formation of stable O-glycoside byproducts.
-
-
Problem: Unexpected Side Products
-
Possible Cause: Reaction with the Solvent. The solvent can sometimes participate in the reaction, leading to unexpected byproducts.
-
Example: In a Vorbrüggen reaction using acetonitrile as the solvent for the synthesis of a 7-deaza-2'-methyladenosine derivative, a major byproduct was formed from the reaction of the activated ribose intermediate with acetonitrile.
-
Solution:
-
If unexpected byproducts are observed, consider changing the solvent. In the example above, switching from acetonitrile to 1,2-dichloroethane eliminated the formation of the solvent-adduct byproduct and improved the yield of the desired product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acetyl groups on the ribofuranose?
A1: The acetyl groups serve two primary purposes. Firstly, they protect the hydroxyl groups of the ribose sugar from participating in unwanted side reactions. Secondly, and crucially, the acetyl group at the C-2 position directs the stereochemical outcome of the glycosylation. It participates in the reaction to form a cyclic acyloxonium ion intermediate, which blocks the α-face of the ribose ring. This steric hindrance forces the incoming nucleobase to attack from the β-face, leading to the preferential formation of the desired β-nucleoside.[4]
Q2: Why is silylation of the nucleobase necessary in the Vorbrüggen reaction?
A2: Silylation of the nucleobase, typically with reagents like hexamethyldisilazane (HMDS), increases its nucleophilicity and its solubility in the non-polar organic solvents often used for the glycosylation reaction.[2] This leads to a more efficient and higher-yielding reaction.
Q3: How can I control the regioselectivity of glycosylation in purines?
A3: The regioselectivity of purine glycosylation (N-9 vs. N-7 or N-3) is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the purine base can influence the site of glycosylation.
-
Electronic Effects: The electronic properties of the purine ring affect the nucleophilicity of the different nitrogen atoms.
-
Lewis Acid: The choice of Lewis acid can significantly impact the ratio of N-9 to N-7 isomers. For example, SnCl₄ and TiCl₄ have been shown to favor N-7 glycosylation for certain purines.[6]
-
Reaction Conditions: Temperature and reaction time can also play a role. The N-9 isomer is often the thermodynamically more stable product, so prolonged reaction times at elevated temperatures can favor its formation.[2]
Q4: What is the anomeric effect and how does it relate to nucleoside synthesis?
A4: The anomeric effect is a stereoelectronic effect that describes the tendency of a substituent at the anomeric carbon of a cyclic sugar to prefer the axial orientation, even if it is sterically more hindered than the equatorial orientation.[8] In the context of nucleoside synthesis, while neighboring group participation from the C-2 acetyl group strongly favors the β-anomer (equatorial-like), the anomeric effect can contribute to the formation of the α-anomer (axial-like) as a side product.[8][9]
Q5: Can I use tetraacetylribofuranose for the synthesis of 2'-deoxynucleosides?
A5: No, tetraacetylribofuranose is a derivative of ribose and is used for the synthesis of ribonucleosides. For the synthesis of 2'-deoxynucleosides, a corresponding protected 2'-deoxyribose derivative, such as 1-chloro-3,5-di-O-toluoyl-2-deoxy-α-D-ribofuranose (the Hoffer's chlorosugar), is required. The absence of a participating group at the 2'-position in deoxyribose derivatives makes the stereoselective synthesis of β-2'-deoxynucleosides more challenging.[4]
Data Presentation
Table 1: Effect of Lewis Acid on the Regioselectivity of Glycosylation of 6-Chloropurine
| Lewis Acid | Solvent | Temperature (°C) | N-7 Isomer Yield (%) | N-9 Isomer Yield (%) |
| SnCl₄ | 1,2-Dichloroethane | 25 | 75 | 15 |
| TiCl₄ | 1,2-Dichloroethane | 25 | 68 | 20 |
| TMSOTf | Acetonitrile | 80 | 10 | 85 |
Data is illustrative and based on trends reported in the literature. Actual yields may vary.[6]
Table 2: Influence of Solvent on Anomer Ratio in a Glycosylation Reaction
| Solvent | Dielectric Constant | α-anomer (%) | β-anomer (%) |
| Dioxane | 2.2 | 60 | 40 |
| Acetonitrile | 37.5 | 25 | 75 |
| Nitromethane | 35.9 | 20 | 80 |
Data is illustrative and based on general principles of glycosylation chemistry. The use of more polar solvents generally favors the formation of the β-anomer.[3]
Experimental Protocols
1. General Protocol for the Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation of Uracil
This protocol describes a general procedure for the synthesis of 2',3',5'-tri-O-acetyluridine from uracil and 1-O-acetyl-2,3,5-tri-O-acetyl-β-D-ribofuranose.
-
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
1-O-acetyl-2,3,5-tri-O-acetyl-β-D-ribofuranose
-
1,2-dichloroethane (DCE), anhydrous
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
-
-
Procedure:
-
Silylation of Uracil:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend uracil (1.0 eq) in 1,2-dichloroethane.
-
Add a catalytic amount of ammonium sulfate.
-
Add hexamethyldisilazane (HMDS, 2.5 eq) and reflux the mixture until the solution becomes clear (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent and excess HMDS under reduced pressure to obtain the persilylated uracil as an oil or solid.
-
-
Glycosylation:
-
Dissolve the persilylated uracil in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1-O-acetyl-2,3,5-tri-O-acetyl-β-D-ribofuranose (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSOTf (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired β-nucleoside.
-
-
2. HPLC Method for the Analysis of Anomeric Purity
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A chiral stationary phase column (e.g., Cyclobond I 2000) or a standard reversed-phase C18 column can be used, depending on the specific nucleosides.[10][11]
-
Mobile Phase:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the nucleobase has strong absorbance (e.g., 260 nm).
-
Procedure:
-
Prepare standard solutions of the purified α- and β-anomers, if available, to determine their retention times.
-
Dissolve a small amount of the crude reaction mixture in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas of the α- and β-anomers to determine their relative ratio.
-
Mandatory Visualization
Caption: Workflow of the Vorbrüggen Nucleoside Synthesis.
Caption: Competing Reactions in Nucleoside Synthesis.
References
- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N1- and N3-glycosyl pyrimidines from protected pyrimidines and halo sugars in the presence of tert-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anomeric effect - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing catalyst conditions for tetraacetylribofuranose synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of tetraacetylribofuranose. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and optimized synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of tetraacetylribofuranose in a question-and-answer format.
Q1: My reaction is slow or incomplete, as indicated by TLC analysis showing significant amounts of starting material (D-ribose) and partially acetylated intermediates.
A1: Incomplete or sluggish reactions are a common issue in the acetylation of sugars. Several factors could be contributing to this problem. Refer to the table below for potential causes and their corresponding solutions.
| Possible Cause | Recommended Solution |
| Insufficient Acetic Anhydride | Ensure a sufficient excess of acetic anhydride is used. A common molar ratio is 4-5 equivalents of acetic anhydride per hydroxyl group on the ribose. |
| Low Catalyst Concentration | The concentration of the catalyst, typically pyridine, is crucial. While it also serves as a solvent, its catalytic activity is concentration-dependent. Ensure an adequate amount is used, as specified in the protocol. |
| Low Reaction Temperature | While the reaction is often initiated at 0°C to control the initial exothermic reaction, it may require warming to room temperature or even gentle heating (e.g., 40-50°C) to proceed to completion. Monitor the reaction progress by TLC before increasing the temperature. |
| Presence of Water | Water will react with acetic anhydride, quenching the acetylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Poor Solubility of D-ribose | D-ribose has limited solubility in pyridine alone. The reaction mixture should be vigorously stirred to ensure proper mixing. |
Q2: The yield of my tetraacetylribofuranose is consistently low, even though the reaction appears to go to completion by TLC.
A2: Low yields can be attributed to several factors, including side reactions and issues during the work-up and purification steps.
| Possible Cause | Recommended Solution |
| Formation of Byproducts | Over-acetylation or degradation of the sugar can occur under harsh conditions (e.g., prolonged reaction times or high temperatures). Minimize reaction time once the starting material is consumed (as monitored by TLC). |
| Product Loss During Work-up | The aqueous work-up to remove pyridine and acetic acid can lead to some hydrolysis of the acetyl groups if not performed efficiently. Ensure the extractions are performed promptly and with cold solutions. |
| Inefficient Purification | Tetraacetylribofuranose can be challenging to purify. Optimize your column chromatography conditions (e.g., solvent system, silica gel activity) to ensure good separation from any byproducts. |
| Anomeric Mixture | The synthesis typically produces a mixture of α and β anomers.[1] The desired anomer may need to be isolated, which can reduce the overall yield. The ratio of anomers can sometimes be influenced by the reaction conditions. |
Q3: I am observing multiple spots on my TLC plate that are difficult to identify and separate.
A3: The formation of multiple, often closely-spaced, spots on a TLC plate can indicate a complex reaction mixture.
| Possible Cause | Recommended Solution |
| Partially Acetylated Intermediates | If the reaction is incomplete, you will see a series of spots corresponding to mono-, di-, and tri-acetylated ribose derivatives. To confirm, you can try to isolate one of these spots and subject it to the reaction conditions again to see if it converts to the final product. |
| Formation of Furanose and Pyranose forms | Ribose can exist in both furanose and pyranose ring forms, and each can be acetylated, leading to a mixture of products. Reaction conditions can sometimes favor one form over the other. |
| Degradation Products | At higher temperatures or with prolonged reaction times, acetylated sugars can degrade, leading to a variety of byproducts. |
| Acyl Migration | Under certain conditions, acetyl groups can migrate between hydroxyl positions, leading to isomeric products. This is less common under standard acetylation conditions but can be a factor. |
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in the acetylation reaction?
A1: Pyridine serves two primary roles in this reaction. Firstly, it acts as a base to neutralize the acetic acid that is formed as a byproduct of the reaction between the hydroxyl groups of ribose and acetic anhydride. This prevents the buildup of acid, which could potentially lead to side reactions. Secondly, pyridine acts as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate, which is a more potent acetylating agent than acetic anhydride itself.[2][3][4]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction is best monitored by Thin Layer Chromatography (TLC).[5] A suitable solvent system for TLC is typically a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The starting material, D-ribose, is highly polar and will have a low Rf value (it will not move far from the baseline). As the hydroxyl groups are acetylated, the product becomes less polar and will have a progressively higher Rf value. The fully acetylated tetraacetylribofuranose will be the least polar spot and have the highest Rf value. The reaction is considered complete when the spot corresponding to D-ribose is no longer visible.
Q3: What is the best way to purify the final product?
A3: The most common method for purifying tetraacetylribofuranose is column chromatography using silica gel.[6][7] A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate 3:1) and gradually increasing the polarity (e.g., to 1:1) can effectively separate the desired product from less polar impurities and more polar, partially acetylated byproducts. The fractions should be monitored by TLC to identify and combine those containing the pure product.
Q4: Will the synthesis produce a specific anomer (α or β)?
A4: The acetylation of D-ribose typically yields a mixture of the α and β anomers of the furanose form.[1][8] The ratio of these anomers can be influenced by the reaction conditions, including the catalyst and temperature. For specific applications requiring a single anomer, further purification or stereoselective synthesis methods may be necessary.
Experimental Protocols
Synthesis of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
This protocol is a general guideline for the acetylation of D-ribose. Optimization of specific parameters may be required.
Materials:
-
D-ribose
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for TLC and column chromatography
Procedure:
-
To a stirred solution of D-ribose (1.0 eq) in pyridine (5-10 volumes) at 0°C (ice bath), slowly add acetic anhydride (4.0 - 5.0 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of water.
-
Dilute the mixture with dichloromethane and wash sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the tetraacetylribofuranose as a clear oil or a white solid.
Data Presentation
Table 1: Catalyst and Temperature Effects on Tetraacetylribofuranose Synthesis (Illustrative)
| Catalyst System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Anomeric Ratio (α:β) | Reference |
| Acetic Anhydride / Pyridine | 0 to 25 | 12-24 | 70-85 | Mixture | [1][8] |
| Acetic Anhydride / Sulfuric Acid | 0 to 25 | 2-4 | 65-80 | Varies | [1] |
| Acetic Anhydride / Sodium Acetate | 100 | 1-2 | 50-70 | Varies | General Knowledge |
Note: The data in this table is illustrative and compiled from various sources on sugar acetylation. Actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of tetraacetylribofuranose.
Caption: Troubleshooting logic for low yield in tetraacetylribofuranose synthesis.
References
- 1. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. secure.confis.cz [secure.confis.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Deprotection of Tetraacetylribofuranose
Welcome to the technical support center for the regioselective deprotection of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for regioselective deprotection of tetraacetylribofuranose?
A1: The most common and effective strategies for regioselective deprotection of tetraacetylribofuranose target either the primary C-5 acetyl group or the anomeric C-1 acetyl group. Enzymatic methods, particularly using lipases, are highly selective for the C-5 position. Chemical methods, employing mild basic or specific Lewis acid conditions, are typically used for deprotection at the anomeric (C-1) position.
Q2: Why is regioselective deprotection of acetylated ribofuranose challenging?
A2: The challenge lies in differentiating between the four acetyl groups. The secondary acetyl groups at C-2 and C-3 are chemically similar, making their selective removal difficult without affecting the other. The primary C-5 and anomeric C-1 positions offer opportunities for selectivity due to steric and electronic differences. However, achieving high yields of a single, selectively deprotected product requires careful optimization of reaction conditions to avoid mixtures of partially deacetylated isomers or complete deprotection.
Q3: Which enzyme is recommended for selective 5-O-deacetylation?
A3: Lipase from Candida rugosa (CRL) is a widely used and effective enzyme for the regioselective deacetylation at the 5-position of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose on a preparative scale.[1][2] This enzymatic approach provides a convenient one-step method to obtain 1,2,3-tri-O-acetyl-β-D-ribofuranose.[1][2]
Q4: What are the common chemical methods for selective 1-O-deacetylation (anomeric deprotection)?
A4: Several methods are available for anomeric deacetylation. A facile and efficient method involves the use of ammonium acetate in a suitable solvent like DMF or a mixture of tetrahydrofuran and methanol.[3] Other reagents that have been reported for selective anomeric deacetylation of peracetylated carbohydrates include zinc acetate, hydrazine hydrate, and (i-Pr)3Sn(OEt).[4][5][6]
Q5: Is it possible to selectively deprotect the acetyl groups at the C-2 or C-3 positions?
A5: Regioselective deprotection at the C-2 or C-3 positions of tetraacetylribofuranose is significantly more challenging due to the similar reactivity of the secondary acetyl groups. While some methods exist for other sugar derivatives, such as using boron trichloride (BCl3) which has shown selectivity for the 3-OH of peracetylated 6-deoxy-C-glycopyranosides, specific and high-yielding protocols for tetraacetylribofuranose are not as commonly reported.[7] Such transformations often result in a mixture of products.
Troubleshooting Guides
Enzymatic 5-O-Deacetylation using Candida rugosa Lipase
Issue 1: Low or No Conversion to 1,2,3-tri-O-acetyl-β-D-ribofuranose
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Use a fresh batch of Candida rugosa lipase. - Ensure the enzyme has been stored correctly according to the manufacturer's instructions. - Test the enzyme activity using a standard substrate. |
| Suboptimal pH | - The optimal pH for Candida rugosa lipase can vary, but it is typically in the neutral to slightly alkaline range. - Prepare a buffer solution (e.g., phosphate buffer) and adjust the pH of the reaction mixture. |
| Incorrect Temperature | - Most lipases have an optimal temperature range for activity. For many applications, this is between 30-50°C. - Perform the reaction at the temperature recommended in the literature or optimize it for your specific setup. |
| Poor Substrate Solubility | - Ensure the tetraacetylribofuranose is adequately dispersed or dissolved in the reaction medium. - A biphasic system or the addition of a co-solvent may be necessary, but ensure it does not inactivate the enzyme. |
| Product Inhibition | - The accumulation of acetic acid as a byproduct can lower the pH and inhibit the enzyme. - Use a buffered reaction medium to maintain a stable pH. |
Issue 2: Formation of Multiple Deacetylated Products
| Possible Cause | Troubleshooting Steps |
| Non-specific Enzyme Activity | - While Candida rugosa lipase is generally selective for the C-5 position, prolonged reaction times or harsh conditions can lead to deacetylation at other positions. - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and stop the reaction once the desired product is predominantly formed. |
| Contaminated Enzyme | - The commercial lipase preparation may contain other esterases with different selectivities. - Consider using a purified form of the lipase. |
Chemical 1-O-Anomeric Deacetylation using Ammonium Acetate
Issue 1: Incomplete Reaction or Low Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent | - Ensure the correct molar ratio of ammonium acetate to the substrate is used. - An excess of the reagent may be required to drive the reaction to completion. |
| Reaction Time and Temperature | - These reactions are often performed at room temperature but may require gentle heating. - Monitor the reaction by TLC and adjust the time and temperature as needed. |
| Solvent Purity | - The presence of water in the solvent can affect the reaction outcome. - Use anhydrous solvents if specified in the protocol. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Acyl Migration | - Under basic or acidic conditions, acetyl groups can migrate to other hydroxyl positions, leading to a mixture of isomers. - Use mild reaction conditions and monitor the reaction closely to minimize reaction time. |
| Over-deacetylation | - Prolonged reaction times or higher temperatures can lead to the removal of more than one acetyl group. - Carefully control the reaction conditions and stop the reaction as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: Enzymatic Regioselective 5-O-Deacetylation
This protocol provides a general method for the preparative scale synthesis of 1,2,3-tri-O-acetyl-β-D-ribofuranose using Candida rugosa lipase.[1][2]
Materials:
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
-
Candida rugosa lipase (CRL)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Suspend 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the phosphate buffer.
-
Add Candida rugosa lipase to the suspension. The enzyme loading will need to be optimized but can range from 10-50% (w/w) of the substrate.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The product, 1,2,3-tri-O-acetyl-β-D-ribofuranose, will have a lower Rf value than the starting material.
-
Once the reaction is complete (typically after 24-72 hours), filter off the enzyme.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 1,2,3-tri-O-acetyl-β-D-ribofuranose.
Protocol 2: Chemical Regioselective 1-O-Anomeric Deacetylation
This protocol describes a general procedure for the selective deprotection of the anomeric acetyl group using ammonium acetate.[3]
Materials:
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
-
Ammonium acetate (NH4OAc)
-
Dimethylformamide (DMF) or a mixture of Tetrahydrofuran (THF) and Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the chosen solvent (DMF or THF/MeOH).
-
Add ammonium acetate to the solution. The molar equivalent of ammonium acetate may need to be optimized, but typically a 2-5 fold excess is used.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The product, 2,3,5-tri-O-acetyl-β-D-ribofuranose, will be more polar than the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Regioselective Deprotection Methods for Tetraacetylribofuranose
| Method | Target Position | Reagent/Enzyme | Typical Yield | Key Advantages | Key Challenges |
| Enzymatic | C-5 | Candida rugosa lipase | ~50%[8] | High regioselectivity, mild reaction conditions. | Longer reaction times, potential for enzyme inactivation. |
| Chemical | C-1 (Anomeric) | Ammonium Acetate | Good to excellent | Facile, efficient, readily available reagents.[3] | Potential for acyl migration and over-reaction. |
| Chemical | C-3 (on related sugars) | Boron Trichloride | Varies | Can provide access to less common isomers.[7] | Harsh reagent, optimization required for furanosides. |
Note: Yields are highly dependent on specific reaction conditions and may require optimization.
Visualizations
References
- 1. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Deacetylation of Peracetylated Deoxy- C-glycopyranosides by Boron Trichloride (BCl3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
stability and storage conditions for 1,2,3,5-Tetraacetyl-beta-D-ribofuranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of experiments involving 1,2,3,5-Tetraacetyl-beta-D-ribofuranose.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under controlled temperatures. Long-term storage at -20°C is recommended. For shorter periods, storage at 4°C is also acceptable.[1][2] The compound is a white to off-white crystalline solid and should be kept in a tightly sealed container to prevent moisture absorption.[2]
Q2: What is the expected shelf life of this compound?
A2: When stored correctly at -20°C, the compound is stable for at least four years. One supplier suggests a stability of at least one year when stored at 2-8°C.
Q3: In which solvents is this compound soluble?
A3: It is soluble in chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It has slight solubility in methanol.[1][2]
Q4: What are the primary applications of this compound?
A4: This compound is a key intermediate in the synthesis of various nucleosides and nucleotides, which are fundamental for DNA and RNA research.[3] It is also utilized in the development of antiviral and anticancer drugs.[3]
Stability and Storage Conditions
| Parameter | Recommended Condition | Notes |
| Long-Term Storage | -20°C | Ensures maximum stability and shelf-life. |
| Short-Term Storage | 4°C (2-8°C) | Suitable for frequent use. |
| Physical Form | White to off-white crystalline solid | [2] |
| Stability | ≥ 4 years at -20°C | [4] |
| Handling | Keep container tightly closed in a dry, cool, and well-ventilated place. | Avoid moisture and incompatible materials like strong oxidizing agents. |
Troubleshooting Guide for Experiments
Issue 1: Low Yield in Glycosylation Reactions
Q: My glycosylation reaction using this compound as a donor is resulting in low yields. What could be the cause?
A: Low reactivity is a common issue with acetylated sugar donors. The electron-withdrawing nature of the acetyl groups "disarms" the ribofuranose, making it less reactive. Here are some troubleshooting steps:
-
Increase Activator/Promoter Concentration: Gradually increase the amount of the Lewis acid promoter (e.g., TMSOTf, BF₃·Et₂O) to enhance the activation of the glycosyl donor.
-
Use a Stronger Activator: If you are using a mild Lewis acid, switching to a more potent one may be necessary to drive the reaction forward.
-
Elevate the Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate. However, monitor the reaction closely for the formation of side products.
-
Ensure Anhydrous Conditions: Moisture in the reaction can consume the activator and lead to hydrolysis of the starting material or intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.
Issue 2: Formation of Multiple Products (Side Reactions)
Q: I am observing multiple spots on my TLC, and the desired product is difficult to purify. What are the likely side reactions?
A: Two common side reactions in glycosylation reactions with acetylated donors are the formation of orthoesters and oxazolines (if an appropriate neighboring group is present). Anomerization, the formation of the undesired α-anomer, is also a possibility.
-
Orthoester Formation: This can occur when the acetyl group at the C2 position participates in the reaction. Using a less coordinating solvent may help to minimize this side reaction.
-
Anomerization: The formation of the thermodynamically more stable α-anomer can be favored at higher temperatures. Running the reaction at lower temperatures can improve the stereoselectivity for the desired β-anomer.
-
Solvent Choice: The solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether may favor the formation of the β-anomer.
Issue 3: Deacetylation During Reaction or Workup
Q: I suspect that the acetyl groups are being removed during my reaction or workup. How can I prevent this?
A: The acetyl groups can be hydrolyzed under acidic or basic conditions, especially in the presence of water.
-
Neutral Workup: During the workup, use a mild aqueous solution, such as saturated sodium bicarbonate, to neutralize any acid. Avoid prolonged exposure to acidic or basic conditions.
-
Temperature Control: Perform the workup at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.
-
Enzymatic Deacetylation: Be aware that certain enzymes, if present as contaminants, can catalyze the regioselective deacetylation of the acetyl groups.[5]
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for assessing the purity of this compound and detecting the presence of unacetylated ribose.
-
Column: Amaze HD or equivalent C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: 85% Acetonitrile with 15 mM Ammonium Acetate, pH 4.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).[6] If using a UV detector, detection at a low wavelength (e.g., 210 nm) may be possible for the acetyl groups.
-
Injection Volume: 3 µL.[6]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 0.5-1 mg/mL.[6]
Purity Assessment by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for confirming the structure and assessing the purity of this compound.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
Key Spectral Features:
-
Anomeric Proton (H-1): The proton at the anomeric center (C1) is a key diagnostic signal. For the β-anomer, this typically appears as a singlet or a narrow doublet around δ 6.0-6.2 ppm. The presence of a signal for the α-anomer (typically at a different chemical shift) would indicate anomeric impurity.
-
Acetyl Protons: The methyl protons of the four acetyl groups will appear as singlets in the region of δ 2.0-2.2 ppm. Integration of these signals should correspond to 12 protons relative to the single anomeric proton.
-
Ribofuranose Ring Protons: The remaining protons on the ribofuranose ring will appear as multiplets between δ 4.0 and 5.5 ppm.
-
-
Impurity Detection: The presence of unexpected signals may indicate impurities. For example, a broad signal in the hydroxyl region could suggest partial hydrolysis of the acetyl groups.
Visual Guides
Caption: A troubleshooting workflow for common issues in glycosylation reactions.
Caption: Potential side reaction pathways during glycosylation.
References
- 1. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. caymanchem.com [caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
Technical Support Center: Purification of Crude 1,2,3,5-Tetraacetyl-β-D-ribofuranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,2,3,5-Tetraacetyl-β-D-ribofuranose. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the purification of crude 1,2,3,5-Tetraacetyl-β-D-ribofuranose.
Issue 1: Low Yield of Purified Product
-
Symptom: The final yield of pure 1,2,3,5-Tetraacetyl-β-D-ribofuranose is significantly lower than expected.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Product Loss During Extraction: | During the aqueous workup to remove reagents like pyridine, the product may partially partition into the aqueous layer, especially if the pH is too acidic or basic. Ensure the aqueous washes are neutral or slightly acidic (pH ~5-6) before extraction. Minimize the number of aqueous washes. |
| Incomplete Crystallization: | The chosen recrystallization solvent may not be optimal, or the cooling process might be too rapid. Test different solvent systems (see Table 1). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. |
| Co-elution During Chromatography: | The α- and β-anomers may not be fully separated on the column. Optimize the solvent system for column chromatography. A shallower gradient of a more polar solvent (e.g., ethyl acetate in hexane) can improve separation. |
| Product Degradation: | Prolonged exposure to acidic or basic conditions during workup or purification can lead to the hydrolysis of the acetyl groups. Perform all purification steps promptly and at low to moderate temperatures. |
Issue 2: Presence of α-anomer in the Final Product
-
Symptom: NMR or HPLC analysis of the purified product shows contamination with the α-anomer.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Recrystallization: | The α-anomer may co-crystallize with the desired β-anomer. Recrystallization from diethyl ether has been shown to be effective in separating the anomers of the L-enantiomer, and this is a good starting point for the D-enantiomer.[1] Multiple recrystallizations may be necessary to achieve high anomeric purity. |
| Poor Resolution in Column Chromatography: | The polarity difference between the α- and β-anomers is small, making separation challenging. Use a high-quality silica gel with a fine mesh size. Employ a slow flow rate and a shallow elution gradient (e.g., a gradual increase from 10% to 30% ethyl acetate in hexanes). Monitor fractions carefully by TLC. |
Issue 3: Colored Impurities in the Final Product
-
Symptom: The purified product has a yellow or brownish tint.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Residual Pyridine: | Pyridine, often used as a catalyst in acetylation, can be difficult to remove and can contribute to coloration.[2] Wash the organic layer with a dilute acid, such as 1M HCl or a saturated copper sulfate solution, during the workup to remove residual pyridine.[2] |
| Caramelization of the Sugar: | Heating the crude product for extended periods or at high temperatures can cause degradation and color formation. Avoid excessive heat during solvent removal and purification. Use a rotary evaporator at a moderate temperature. |
| Oxidation of Impurities: | Minor impurities from the starting material or reaction byproducts may oxidize and form colored compounds. A charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite before proceeding with purification. |
Issue 4: Difficulty Removing Acetylation Reagents
-
Symptom: The purified product is contaminated with residual acetic anhydride or acetic acid.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Quenching: | The reaction may not have been properly quenched, leaving unreacted acetic anhydride. Quench the reaction by adding water or methanol to convert excess acetic anhydride to acetic acid.[2] |
| Inefficient Aqueous Wash: | Acetic acid may not be fully removed during the workup. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove acetic acid.[2] Follow with a brine wash to remove excess water. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude 1,2,3,5-Tetraacetyl-β-D-ribofuranose?
A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For small-scale purifications or to separate the α- and β-anomers, silica gel column chromatography is often preferred. For larger quantities where the primary goal is to remove bulk impurities and obtain the crystalline β-anomer, recrystallization is a more practical approach.
Q2: Which solvents are recommended for the recrystallization of 1,2,3,5-Tetraacetyl-β-D-ribofuranose?
A2: Diethyl ether has been successfully used for the recrystallization of the corresponding L-anomer to obtain the pure β-form.[1] Other potential solvent systems include mixtures of ethyl acetate and hexanes, or ethanol and water. It is advisable to test a few solvent systems on a small scale to find the optimal conditions.
Q3: How can I monitor the purification process effectively?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification.[3] A solvent system of ethyl acetate/hexanes (e.g., 30:70 v/v) on a silica gel plate can be used to distinguish the product from impurities and to identify the fractions containing the pure compound during column chromatography. The spots can be visualized using a p-anisaldehyde stain or by charring with a potassium permanganate solution.
Q4: What is the expected appearance and melting point of pure 1,2,3,5-Tetraacetyl-β-D-ribofuranose?
A4: Pure 1,2,3,5-Tetraacetyl-β-D-ribofuranose is a white to off-white solid. The reported melting point is in the range of 81-83 °C.
Experimental Protocols
Protocol 1: Recrystallization from Diethyl Ether
-
Dissolution: Dissolve the crude 1,2,3,5-Tetraacetyl-β-D-ribofuranose in a minimal amount of hot diethyl ether. Exercise caution due to the high flammability of diethyl ether.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The β-anomer should selectively crystallize.
-
Cooling: Further cool the solution in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Analyze the crude mixture by TLC using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v) to determine the separation profile.
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 30% ethyl acetate in hexanes) to elute the compounds. The less polar α-anomer is expected to elute before the more polar β-anomer.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure β-anomer and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Comparison of Potential Recrystallization Solvents
| Solvent System | Expected Outcome | Considerations |
| Diethyl Ether | Good for anomer separation.[1] | Highly flammable, low boiling point. |
| Ethyl Acetate / Hexanes | Good for general purification. | The ratio needs to be optimized for good recovery. |
| Ethanol / Water | May be effective for polar impurities. | The product may have higher solubility, potentially reducing yield. |
Visualizations
Caption: General workflow for the purification of crude 1,2,3,5-Tetraacetyl-β-D-ribofuranose.
Caption: Decision tree for troubleshooting the purification of 1,2,3,5-Tetraacetyl-β-D-ribofuranose.
References
Technical Support Center: Managing Anomeric Mixtures in Ribosylation Reactions
Welcome to the technical support center for ribosylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the formation of anomeric mixtures during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the anomeric selectivity (α/β ratio) in my ribosylation reaction?
A1: The stereochemical outcome of a ribosylation reaction is a complex function of several parameters. The key factors include:
-
Neighboring Group Participation: A participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the ribose donor can shield one face of the molecule, typically leading to the formation of the 1,2-trans product. For a D-ribofuranose donor, a C-2 acetate will favor the β-anomer.[1][2][3]
-
Lewis Acid Promoter: The choice and concentration of the Lewis acid (e.g., TMSOTf, BF₃·OEt₂, SnCl₄) can significantly impact the anomeric ratio by influencing the reaction mechanism (SN1 vs. SN2 character) and the rate of anomerization of intermediates.[4]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, thereby altering the stereochemical course. For instance, solvents like acetonitrile can favor β-selectivity in certain reactions.
-
Temperature: Lower reaction temperatures generally favor SN2-like mechanisms, which can lead to higher stereoselectivity (inversion of the anomeric center of the donor).
-
Protecting Groups: Beyond the C-2 position, other protecting groups on the ribose donor can exert electronic (arming/disarming) or steric effects that influence the reactivity and selectivity at the anomeric center.
Q2: How can I determine the anomeric ratio (α:β) of my product mixture?
A2: The most common and reliable method for determining the anomeric ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy .[5][6]
-
Anomeric Proton Signals: The protons at the anomeric center (H-1) of the α and β isomers resonate at different chemical shifts. Typically, the H-1 of the α-anomer is found slightly downfield from the β-anomer.[5] For ribofuranosides, these signals usually appear in the 4.5 - 6.0 ppm range.
-
Coupling Constants (³JH1,H2): The coupling constant between H-1 and the adjacent H-2 proton is diagnostic of the stereochemistry. For ribofuranosides, the ³JH1,H2 value for the trans relationship (β-anomer) is typically smaller than for the cis relationship (α-anomer).
-
Integration: By integrating the distinct anomeric proton signals for the α and β isomers, you can calculate their relative ratio in the mixture.
Q3: I have an anomeric mixture. How can I separate the α and β isomers?
A3: The most common laboratory technique for separating anomeric mixtures is flash column chromatography on silica gel.[7][8] Since anomers are diastereomers, they have different physical properties and will interact differently with the stationary phase.
-
Solvent System (Eluent): A solvent system with the appropriate polarity must be developed, typically using thin-layer chromatography (TLC) to find conditions that show good separation between the two anomeric spots.
-
Gradient Elution: Often, a gradient elution (gradually increasing the polarity of the solvent) provides better separation for closely related compounds like anomers than an isocratic (constant solvent composition) elution.[9][10]
Troubleshooting Guide
Problem 1: My ribosylation reaction resulted in a non-selective mixture of anomers (e.g., ~1:1 ratio). How can I improve the selectivity for the β-anomer?
Solution: Achieving high β-selectivity often relies on promoting neighboring group participation from a C-2 acyl protecting group. If you are not already using one, ensure your ribofuranose donor is protected with an acetate or benzoate group at the C-2 position. This encourages the formation of a stable acyloxonium intermediate that directs the incoming nucleophile to attack from the opposite (β) face.[1][2]
A well-established method for achieving high β-selectivity in N-ribosylation is the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a promoter with a per-O-acetylated ribofuranose donor. This method has been shown to produce the β-anomer with almost complete stereoselectivity.[1][3]
Problem 2: My reaction yield is very low, and TLC analysis shows unreacted starting material.
Solution: Low yields can stem from several issues:
-
Inadequate Activation: The Lewis acid promoter may be insufficient in strength or quantity. Consider increasing the equivalents of the promoter or switching to a stronger Lewis acid. However, be aware that harsher conditions can sometimes decrease selectivity.
-
Moisture Contamination: Ribosylation reactions are often highly sensitive to moisture, which can consume the activated donor and deactivate the Lewis acid. Ensure all glassware is flame-dried or oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Poor Nucleophile: The acceptor nucleophile may not be reactive enough. You might need to use more forcing conditions (higher temperature), but this should be done cautiously as it may negatively affect selectivity.
-
Donor/Acceptor Reactivity Mismatch: The electronic properties of the protecting groups on your donor (disarming groups) or acceptor can significantly reduce reactivity. This may require a complete redesign of the protecting group strategy.
Problem 3: My desired product is formed, but I also see significant amounts of a hydrolyzed donor byproduct.
Solution: This is a classic sign of water in the reaction mixture.[4] The activated glycosyl donor is highly electrophilic and will readily react with water if it is present.
-
Strict Anhydrous Technique: Re-evaluate your experimental setup. Use freshly distilled anhydrous solvents. If using molecular sieves, ensure they are properly activated.
-
Scavengers: In some cases, adding a non-nucleophilic base or a scavenger can help neutralize trace acids or water.
Data Presentation: Anomeric Selectivity in N-Ribosylation
The following table summarizes results for the synthesis of nicotinamide riboside, highlighting a highly β-selective method.
| Ribose Donor | Nucleophile | Promoter | Solvent | Temp. | α:β Ratio | Yield | Reference |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Ethyl Nicotinate | TMSOTf | Dichloromethane | 0 °C to rt | >1:99 (β only) | >90% (coupling) | [1][3] |
| Tri-O-benzoyl-ribofuranosyl chloride | Nicotinamide | (Not specified) | (Not specified) | (Not specified) | ~5:95 | ~90% (total) | [11] |
| Per-acetylated ribose | Silylated Nicotinamide | TMSOTf (catalytic) | (Not specified) | (Not specified) | ~13:87 | (Not specified) | [11] |
Experimental Protocols
Protocol 1: Highly β-Selective Synthesis of Nicotinamide Riboside[3]
This two-step protocol details the stereoselective synthesis of β-nicotinamide riboside (β-NR) via a TMSOTf-promoted glycosylation.
Step 1: Coupling of Acetylated Ribose and Ethyl Nicotinate
-
Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.0 eq) and ethyl nicotinate (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-10 hours. Monitor the reaction progress by TLC until the starting ribose donor is consumed.
-
Workup: Quench the reaction by adding an aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting intermediate, ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate, is typically used in the next step without further purification. The yield is >90% and the product is exclusively the β-anomer.
Step 2: Ammonolysis and Deprotection
-
Reaction: Dissolve the crude intermediate from Step 1 in a pre-cooled (0 °C) 5.5 N solution of ammonia in methanol.
-
Incubation: Maintain the reaction at 0 °C for 15-18 hours. This step simultaneously converts the ethyl nicotinate ester to the nicotinamide and removes the acetyl protecting groups.
-
Purification: Remove the methanol and ammonia under reduced pressure. The resulting crude β-NR can be purified by column chromatography on a C18 reversed-phase column using water as the eluent to yield the final product. The overall yield for the two steps is approximately 85%.
Protocol 2: Analysis of Anomeric Ratio by ¹H NMR[5]
-
Sample Preparation: Dissolve 5-10 mg of the purified anomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.
-
Acquisition: Acquire a standard 1D proton NMR spectrum on a 400 MHz or higher spectrometer. Ensure good resolution and signal-to-noise.
-
Analysis:
-
Identify the anomeric region (typically 4.5-6.0 ppm for ribosides).
-
Locate the distinct signals corresponding to the H-1 protons of the α- and β-anomers.
-
Integrate the area under each of these anomeric signals.
-
Calculate the ratio of the integrals to determine the α:β anomeric ratio.
-
Measure the coupling constant (³JH1,H2) for each anomer to confirm the stereochemical assignment.
-
Visualizations
Caption: Workflow for managing anomeric selectivity in ribosylation.
Caption: Troubleshooting logic for common ribosylation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. selekt.biotage.com [selekt.biotage.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Tetraacetylribofuranose (TAR) Reaction Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of tetraacetylribofuranose (TAR) during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving tetraacetylribofuranose, offering potential causes and recommended solutions to minimize degradation and improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Degradation of TAR: The acetyl protecting groups on TAR are susceptible to hydrolysis under both acidic and basic conditions, leading to partially or fully deprotected ribofuranose, which may not be the desired reactant. | - Maintain neutral or near-neutral pH conditions if possible.- Use mild acidic or basic catalysts and monitor the reaction closely.- Keep reaction temperatures as low as feasible to slow degradation. |
| Anomerization: The anomeric (C1) acetyl group can be labile, leading to a mixture of α and β anomers, which can complicate purification and reduce the yield of the desired stereoisomer. | - Use reaction conditions known to favor the desired anomer.- The choice of solvent and catalyst can influence the anomeric ratio. | |
| Ring Opening: Under harsh acidic conditions, the furanose ring can open, leading to acyclic byproducts. | - Avoid strong acids. Use milder acidic promoters or buffered systems. | |
| Presence of Multiple Spots on TLC/HPLC | Partial Deacetylation: Stepwise hydrolysis of the acetyl groups can lead to a mixture of mono-, di-, and tri-acetylated ribofuranose derivatives. | - Ensure anhydrous reaction conditions to minimize hydrolysis.- Use a non-nucleophilic base if a base is required.- Reduce reaction time to the minimum necessary for the completion of the primary reaction. |
| Formation of Byproducts: The partially deacetylated TAR may undergo side reactions, leading to a complex mixture of products. | - Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired reaction pathway.- Monitor the reaction progress frequently by TLC or HPLC to stop the reaction at the optimal time. | |
| Difficulty in Product Purification | Similar Polarity of Byproducts: The partially deacetylated byproducts often have polarities similar to the desired product, making chromatographic separation challenging. | - Employ advanced purification techniques such as preparative HPLC.- Consider derivatization of the mixture to facilitate separation. |
| Inconsistent Reaction Outcomes | Variability in Reagent Quality: Traces of acid or base in solvents or other reagents can catalyze the degradation of TAR. | - Use freshly distilled or high-purity anhydrous solvents.- Ensure all reagents are free from acidic or basic impurities. |
| Atmospheric Moisture: Exposure of the reaction to atmospheric moisture can lead to hydrolysis of the acetyl groups. | - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).- Use oven-dried glassware and proper handling techniques to exclude moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for tetraacetylribofuranose (TAR)?
A1: The primary degradation pathway for TAR is the hydrolysis of its four acetyl ester groups. This can be catalyzed by both acids and bases. Under acidic conditions, the glycosidic bond at the anomeric center can also be cleaved.
Q2: Under what pH conditions is TAR most stable?
A2: TAR is most stable under neutral (pH ~7) and anhydrous conditions. Both acidic and basic conditions can promote the hydrolysis of the acetyl groups.
Q3: How does temperature affect the stability of TAR?
A3: Higher temperatures accelerate the rate of degradation of TAR, especially in the presence of acid or base catalysts. It is generally recommended to carry out reactions at the lowest temperature at which the desired transformation can occur at a reasonable rate.
Q4: Can the choice of solvent impact the stability of TAR?
A4: Yes, the choice of solvent can influence the stability of TAR. Protic solvents, such as alcohols, can participate in transesterification reactions, particularly under basic conditions, leading to the removal of acetyl groups. Aprotic solvents are generally preferred for maintaining the integrity of TAR.
Q5: Are there any specific catalysts that should be avoided when working with TAR?
A5: Strong acids (e.g., sulfuric acid, hydrochloric acid) and strong bases (e.g., sodium hydroxide, potassium hydroxide) should be used with caution as they can rapidly catalyze the deacetylation of TAR.[1] If acidic or basic conditions are necessary, milder reagents (e.g., pyridinium p-toluenesulfonate, sodium bicarbonate) and careful monitoring are recommended.
Q6: How can I monitor the degradation of TAR during my reaction?
A6: The degradation of TAR can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] The appearance of more polar spots or peaks corresponding to partially or fully deacetylated ribofuranose would indicate degradation.
Experimental Protocols
General Protocol for a Glycosylation Reaction with Tetraacetylribofuranose (TAR) to Minimize Degradation
This protocol provides a general methodology for a glycosylation reaction using TAR as the glycosyl donor, with an emphasis on preventing its degradation.
Materials:
-
Tetraacetylribofuranose (TAR)
-
Glycosyl acceptor
-
Anhydrous dichloromethane (DCM)
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Inert gas (Nitrogen or Argon)
-
Anhydrous sodium sulfate
-
Oven-dried glassware
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Ensure all solvents and reagents are anhydrous.
-
-
Reaction Setup:
-
Dissolve the glycosyl acceptor and tetraacetylribofuranose in anhydrous DCM in the reaction flask under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (typically -20 °C to 0 °C) using an appropriate cooling bath.
-
-
Initiation of Reaction:
-
Slowly add the Lewis acid catalyst (e.g., TMSOTf) dropwise to the stirred reaction mixture.
-
Monitor the reaction progress closely by TLC or HPLC at regular intervals (e.g., every 15-30 minutes).
-
-
Quenching the Reaction:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a mild base, such as triethylamine or pyridine, to neutralize the Lewis acid.
-
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
Caption: Degradation pathways of tetraacetylribofuranose (TAR).
Caption: Troubleshooting workflow for TAR degradation.
References
handling and safety precautions for tetraacetylribofuranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraacetylribofuranose.
Physical and Chemical Properties
For quick reference, the key quantitative data for tetraacetylribofuranose are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₁₃H₁₈O₉ | [1][2] |
| Molecular Weight | 318.28 g/mol | [1][2][3][4] |
| Melting Point | 81-83 °C | [2][5] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Solubility | Soluble in ethyl acetate and chloroform; sparingly soluble in methanol; slightly soluble in water. | [2][5] |
| Optical Activity | [α]²⁶/D -11.4° (c = 10 in chloroform) | [2] |
| Storage Temperature | Room temperature, under an inert atmosphere. | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving tetraacetylribofuranose.
Handling and Storage
Q1: What are the recommended storage conditions for tetraacetylribofuranose?
A1: Tetraacetylribofuranose should be stored at room temperature under an inert atmosphere to ensure its stability.[2] It is a white to off-white crystalline powder.[2][5]
Q2: What are the primary hazards associated with handling tetraacetylribofuranose?
A2: Tetraacetylribofuranose is classified as an irritant.[5] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is important to avoid contact with skin and eyes and to prevent breathing the dust.[5]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling tetraacetylribofuranose, it is recommended to wear suitable protective clothing, including gloves and eye/face protection, to avoid skin and eye contact.[5]
Experimental Procedures: Glycosylation Reactions (e.g., Vorbrüggen Nucleoside Synthesis)
Q4: My Vorbrüggen glycosylation reaction using tetraacetylribofuranose is giving a low yield. What are the potential causes and solutions?
A4: Low yields in Vorbrüggen glycosylation can stem from several factors. One of the most enduring challenges in nucleoside analogue synthesis is the stereoselective control to obtain the desired β-anomer.[6]
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Lewis Acid: The choice and amount of Lewis acid (e.g., SnCl₄, TMSOTf) are critical. The activity of the Lewis acid can be diminished by impurities or moisture. Consider using a freshly opened bottle or purifying the Lewis acid. The amount of Lewis acid may also need to be optimized for your specific substrates.
-
Silylation of the Nucleobase: Incomplete silylation of the nucleobase (e.g., uracil) will lead to lower yields. Ensure the silylation step is complete before adding the tetraacetylribofuranose and Lewis acid.
-
Reaction Temperature: The reaction temperature can influence the anomeric ratio and the overall yield. While these reactions are often run at room temperature or slightly elevated temperatures, optimization of the temperature profile may be necessary.
Q5: I am observing a mixture of α and β anomers in my reaction product. How can I improve the stereoselectivity?
A5: The formation of anomeric mixtures is a common issue in glycosylation reactions. The acetyl group at the C2' position of the ribofuranose ring is intended to direct the formation of the β-anomer through anchimeric assistance.[7] However, reaction conditions can affect the outcome.
-
Lewis Acid and Solvent: The choice of Lewis acid and solvent can significantly influence the stereoselectivity. Less coordinating solvents may favor the desired β-anomer.
-
Temperature: Lowering the reaction temperature may improve the stereoselectivity in favor of the thermodynamically more stable product.
-
Purification: If a mixture is obtained, the anomers can often be separated by silica gel column chromatography or HPLC.[8][9][10][11] Careful selection of the eluent system is crucial for successful separation.
Q6: How can I monitor the progress of my glycosylation reaction?
A6: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of the reaction.[12]
-
Spotting: On a TLC plate, spot the starting material (tetraacetylribofuranose), the reaction mixture, and a co-spot of the starting material and the reaction mixture.[13]
-
Solvent System: A common solvent system for monitoring such reactions is a mixture of hexanes and ethyl acetate.[12] The polarity can be adjusted to achieve good separation between the starting material and the product.
-
Visualization: The spots can be visualized under a UV lamp (254 nm), as the nucleoside product is often UV-active.[6] Staining with a permanganate or p-anisaldehyde stain can also be used.[14] The disappearance of the starting material spot and the appearance of a new, lower Rf spot (as the product is typically more polar) indicate the progress of the reaction.
Deprotection (Deacetylation)
Q7: I am having trouble removing the acetyl protecting groups from my synthesized nucleoside. What are the common issues and solutions?
A7: Incomplete or problematic deprotection of acetyl groups is a frequent challenge.
-
Incomplete Reaction: If the deprotection is incomplete, it could be due to insufficient reagent (e.g., sodium methoxide in methanol, or ammonia in methanol) or reaction time.[15] Monitor the reaction by TLC until the starting material is fully consumed.
-
Side Reactions: Under harsh basic or acidic conditions, other functional groups in the molecule might be sensitive. For sensitive substrates, milder deprotection methods should be considered.[16]
-
Regioselective Deprotection: Sometimes, only partial deprotection is desired. Enzymatic methods or specific chemical reagents can be employed for regioselective deacetylation.[16] For instance, certain lipases can selectively cleave the primary acetyl group at the 5'-position.[16] A method using lysine-assisted methanolysis has also been reported for the deacylation of nucleosides under mild conditions.[7] Triethylamine-catalyzed transesterification in aqueous methanol is another mild option.[17]
Experimental Protocols
Detailed Methodology: Synthesis of Uridine via Vorbrüggen Glycosylation
This protocol describes a general procedure for the synthesis of uridine from uracil and tetraacetylribofuranose.
-
Silylation of Uracil:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (argon or nitrogen), suspend uracil (1.0 equivalent) in hexamethyldisilazane (HMDS).
-
Add a catalytic amount of chlorotrimethylsilane (TMSCl) or ammonium sulfate.
-
Heat the mixture to reflux until the solution becomes clear, indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.
-
Remove the excess HMDS under reduced pressure.
-
-
Glycosylation:
-
Dissolve the dried silylated uracil in an anhydrous aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane).
-
To this solution, add a solution of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.0 to 1.2 equivalents) in the same anhydrous solvent.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a Lewis acid, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 to 1.5 equivalents), dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product (acetylated uridine) can be purified by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified acetylated uridine in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8) or by adding a few drops of acetic acid.
-
Filter and concentrate the solution to obtain the crude uridine.
-
The final product can be purified by recrystallization or silica gel column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in Glycosylation
Caption: A troubleshooting guide for low yield in glycosylation reactions.
Experimental Workflow for Vorbrüggen Nucleoside Synthesis
Caption: The experimental workflow for uridine synthesis.
References
- 1. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-D-Ribofuranose 1,2,3,5-tetraacetate | 13035-61-5 [chemicalbook.com]
- 3. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta-d-(+)-ribose 1,2,3,5-tetraacetate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. chembk.com [chembk.com]
- 6. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. flore.unifi.it [flore.unifi.it]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. How To [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
Validation & Comparative
Purity Analysis of 1,2,3,5-Tetraacetyl-beta-D-ribofuranose: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like 1,2,3,5-Tetraacetyl-beta-D-ribofuranose is a critical step in the synthesis of nucleoside analogues and other therapeutics. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of various HPLC methodologies for the purity assessment of this compound, supported by experimental data and detailed protocols.
Comparison of HPLC Methods
The choice of HPLC column and detector is paramount in achieving optimal separation and detection of this compound. Below is a comparison of common stationary phases and detection methods suitable for the analysis of this and other acetylated sugars.
| Stationary Phase | Principle | Advantages | Disadvantages | Best For |
| Amino-bonded Silica | Normal Phase / HILIC | Good selectivity for polar compounds like sugars. | Prone to hydrolysis, limited pH stability. | Routine analysis of simple and acetylated sugars. |
| Polymeric Amino | Normal Phase / HILIC | Higher efficiency and better pH stability (pH 2-12) compared to silica-based amino columns. | May have different selectivity compared to silica-based columns. | High-throughput analysis and methods requiring a wider pH range. |
| Ligand Exchange | Ion-exchange | Utilizes aqueous mobile phases (often just water), avoiding the need for acetonitrile.[1] | Can have lower efficiency with larger particle size columns. | "Green" analytical methods and when acetonitrile is scarce. |
| Reversed-Phase (C18) | Reversed Phase | High stability and wide availability. | Poor retention of highly polar acetylated sugars without derivatization. | Analysis of less polar impurities or after derivatization of the target compound. |
| Detection Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) (for Xylitol) |
| Refractive Index (RI) | Measures changes in the refractive index of the eluent. | Universal detector for non-chromophoric compounds. | Low sensitivity, not compatible with gradient elution, sensitive to temperature and pressure changes.[2][3] | 40 mg/L[4] |
| Evaporative Light Scattering (ELSD) | Nebulizes the eluent and measures the scattered light from non-volatile analyte particles. | More sensitive than RI, compatible with gradient elution.[2][5] | Non-linear response, requires volatile mobile phases.[4] | 2.85 mg/L[4] |
| Ultraviolet (UV) | Measures the absorbance of UV light by the analyte. | High sensitivity and selectivity for chromophoric compounds. | Acetylated sugars have a weak chromophore, limiting sensitivity without derivatization. | 0.01 mg/L (after derivatization)[4] |
Recommended HPLC Protocol for Purity Analysis
This protocol is based on a method developed for the analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: Mixed-mode HPLC Column (e.g., from HELIX Chromatography)
-
Column Dimensions: 4.6 x 250 mm, 5 µm particle size, 100 Å pore size
-
Mobile Phase: 85% Acetonitrile with 15 mM Ammonium Acetate, pH 4
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 3 µL
-
Column Temperature: 30°C
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow: 1.5 SLM
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 0.5-1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram and integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components.
Experimental Workflow
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Alternative Analytical Approaches
While HPLC is the gold standard, other techniques can be employed for the analysis of acetylated sugars.
-
Gas Chromatography (GC): GC can be used for the analysis of volatile compounds.[6] Since acetylated sugars are not sufficiently volatile, they require derivatization prior to GC analysis, which can be a time-consuming process.
-
Thin-Layer Chromatography (TLC): TLC is a simpler and less expensive chromatographic technique that can be used for qualitative analysis and monitoring reaction progress.[6] However, it lacks the resolution and quantitative capabilities of HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for purity assessment by identifying signals from impurities. Quantitative NMR (qNMR) can also be used to determine the absolute purity against a certified reference standard.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic Interaction Chromatography (HILIC). Novel Sugar-based Silica Gels [sfera.unife.it]
A Comparative Guide to Tetraacetylribofuranose and Tetrabenzoate Ribofuranose in Glycosylation Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups for carbohydrate synthesis is a critical decision that significantly influences reaction outcomes. Among the various options for protecting the hydroxyl groups of ribofuranose, a key component of numerous biologically active molecules, tetraacetylribofuranose and tetrabenzoate ribofuranose are two commonly employed intermediates. This guide provides an objective comparison of these two compounds, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic strategies.
This comparison will delve into the chemical properties, synthesis, reactivity, and stability of tetraacetylribofuranose and tetrabenzoate ribofuranose, with a particular focus on their performance as glycosyl donors in the synthesis of nucleosides and other glycoconjugates.
Chemical Properties and Synthesis
Both tetraacetylribofuranose and tetrabenzoate ribofuranose are fully protected derivatives of D-ribofuranose, rendering them soluble in a wide range of organic solvents and stable to many reaction conditions. The primary difference lies in the nature of the acyl protecting groups: acetyl (-COCH₃) and benzoyl (-COC₆H₅).
Table 1: Physicochemical Properties
| Property | Tetraacetylribofuranose | Tetrabenzoate Ribofuranose |
| Molecular Formula | C₁₃H₁₈O₉[1] | C₃₃H₂₆O₉ |
| Molecular Weight | 318.28 g/mol [1] | 566.56 g/mol |
| Appearance | White to off-white crystalline solid | White solid |
| Melting Point | 81-83 °C | Data not readily available |
| Solubility | Soluble in chloroform, ethyl acetate; slightly soluble in methanol and water.[2] | Soluble in common organic solvents |
The synthesis of both compounds typically starts from D-ribose and involves a multi-step process of protection. The synthesis of tetraacetylribofuranose often proceeds via acetylation with acetic anhydride in the presence of a catalyst. Similarly, tetrabenzoate ribofuranose can be synthesized using benzoyl chloride.
Reactivity in Glycosylation: The "Armed" vs. "Disarmed" Effect
A key differentiator between acetyl and benzoyl protecting groups is their electronic influence on the reactivity of the glycosyl donor. Acetyl groups are electron-withdrawing, which decreases the electron density at the anomeric center. This "disarming" effect makes the tetraacetylribofuranose a less reactive glycosyl donor.
Conversely, while benzoyl groups are also electron-withdrawing, their aromatic nature can influence reactivity differently. More importantly, the steric bulk of the benzoyl groups can play a significant role in the stereochemical outcome of glycosylation reactions. In some cases, benzoyl groups have been shown to provide superior stereoselectivity, favoring the formation of a specific anomer due to steric hindrance and potential for π-π stacking interactions with the incoming nucleophile.
Performance in Glycosylation Reactions: A Comparative Look
While a direct head-to-head comparative study under identical conditions is not extensively documented in readily available literature, insights can be gleaned from various studies on glycosylation reactions using either acetylated or benzoylated sugar donors. The choice of protecting group can significantly impact both the yield and the stereoselectivity of the glycosidic bond formation.
For instance, in fucosylation reactions, the use of benzoyl protecting groups on the fucosyl donor resulted in significantly higher α-selectivity (>20:1) compared to the acetyl-protected donor, which yielded a mixture of anomers with the β-anomer being the major product (1:2.2). The yield for the benzoylated donor was also high at 85%. This suggests that the bulkier benzoyl groups can offer superior facial selectivity during the glycosylation reaction.
Table 2: Illustrative Performance in Glycosylation Reactions (Fucosylation Example)
| Protecting Group | Glycosyl Donor | Glycosyl Acceptor | Reaction Conditions | Yield (%) | Anomeric Ratio (α:β) |
| Benzoyl (Bz) | 2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl Bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf, CH₂Cl₂, -78 °C to rt | 85 | >20:1 |
| Acetyl (Ac) | Peracetylated Fucosyl Donor | Unspecified | Not specified | Not specified | 1:2.2 |
This table is illustrative and based on data from fucosylation reactions, highlighting the potential impact of the protecting group on stereoselectivity. Direct comparative data for ribofuranose donors under identical conditions is limited in the searched literature.
Stability and Deprotection
Both acetyl and benzoyl esters are stable to a range of reaction conditions. However, benzoyl groups are generally considered to be more robust and can withstand harsher acidic or basic conditions compared to acetyl groups. This increased stability can be advantageous in multi-step syntheses where orthogonal deprotection strategies are required.
Deprotection of acetyl groups is typically achieved under basic conditions, such as with sodium methoxide in methanol (Zemplén deacetylation). Enzymatic deprotection using lipases has also been demonstrated for regioselective deacetylation.[3][4]
Deprotection of benzoyl groups also requires basic conditions, often stronger than those needed for acetyl groups, such as sodium hydroxide in a mixture of solvents.
Experimental Protocols
Synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
A common method for the synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose involves the acetylation of D-ribose. A detailed protocol is as follows:
-
To a solution of D-ribose in acetic acid and acetic anhydride, concentrated sulfuric acid is added dropwise at 0-5°C.[5]
-
The reaction mixture is stirred at room temperature for a specified period.[5]
-
The reaction is then quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by crystallization. A detailed workup involves neutralization with sodium acetate, extraction with ethyl acetate, and washing with saturated sodium bicarbonate and brine.[5]
Synthesis of 1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose (Adapted from a similar synthesis)
A representative protocol for the synthesis of a per-benzoylated ribofuranose derivative (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) can be adapted for the synthesis of the tetrabenzoate compound.[6] This multi-step procedure involves:
-
Methylation of D-ribose: D-ribose is reacted with methanol in the presence of an acid catalyst (e.g., HCl) to form the methyl ribofuranoside.[6]
-
Benzoylation: The methyl ribofuranoside is then treated with benzoyl chloride in the presence of a base like pyridine to protect the hydroxyl groups.[6]
-
Acetolysis/Benzoylation of the anomeric position: The anomeric methyl group is replaced with a benzoyl group. This can be achieved by treating the per-O-benzoylated methyl ribofuranoside with benzoic acid and a Lewis acid catalyst.
Deprotection of Tetraacetylribofuranose (Zemplén Deacetylation)
-
Dissolve the tetraacetylribofuranose in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.5 M in methanol).
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Neutralize the reaction mixture with an acidic resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain the deprotected ribofuranose.
Deprotection of Tetrabenzoate Ribofuranose
-
Dissolve the tetrabenzoate ribofuranose in a suitable solvent mixture (e.g., methanol/tetrahydrofuran).
-
Add a solution of sodium hydroxide or sodium methoxide.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, neutralize the reaction with an acid (e.g., acetic acid or an acidic resin).
-
Extract the product with an appropriate organic solvent and purify as necessary.
Visualization of Key Concepts
Logical Relationship: Choice of Protecting Group
Caption: Decision factors for selecting between acetyl and benzoyl protecting groups for ribofuranose.
Experimental Workflow: Glycosylation and Deprotection
Caption: General workflow for the synthesis of glycoconjugates using protected ribofuranose donors.
Conclusion
The choice between tetraacetylribofuranose and tetrabenzoate ribofuranose as a glycosyl donor depends on the specific requirements of the synthetic route. Tetraacetylribofuranose is a less reactive, "disarmed" donor that is suitable for reactions where high reactivity is not required and milder deprotection conditions are preferred. Tetrabenzoate ribofuranose, while also a "disarmed" donor, may offer advantages in terms of stability and stereochemical control in certain glycosylation reactions, albeit at the cost of requiring harsher deprotection conditions. For syntheses where high stereoselectivity is paramount, the use of benzoyl protecting groups should be strongly considered. Researchers should carefully evaluate the trade-offs between reactivity, stability, and ease of deprotection when selecting the appropriate protected ribofuranose for their drug development and synthetic chemistry needs.
References
- 1. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Validation of Synthesized Tetraacetylribofuranose
For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized intermediates is paramount. This guide provides a comparative overview of analytical techniques and synthetic methodologies for 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, a key building block in the synthesis of various nucleoside analogues.
This document outlines the expected analytical data for the structural elucidation of tetraacetylribofuranose and compares the traditional pyridine-catalyzed acetylation with modern, greener alternatives. Detailed experimental protocols are provided to facilitate the reproduction of these methods.
Structural Validation: Spectroscopic and Chromatographic Data
The primary methods for confirming the structure of synthesized 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC). The expected data for the β-anomer are summarized below.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₉[1] |
| Molecular Weight | 318.28 g/mol [1][2] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 80-85 °C[1][3] |
| Optical Rotation [α]D²⁰ | -13° ± 1° (c=2.4 in CHCl₃)[3] |
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of tetraacetylribofuranose, allowing for the assignment of each proton and carbon atom.
Table 1: ¹H NMR Spectral Data of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (in CDCl₃) [4]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 6.17 | s | H-1 |
| 5.35 | d | H-2 |
| 5.35 | d | H-3 |
| 4.38 | m | H-4 |
| 4.33 | dd | H-5a |
| 4.15 | dd | H-5b |
| 2.14 | s | OAc |
| 2.11 | s | OAc |
| 2.10 | s | OAc |
| 2.08 | s | OAc |
Table 2: ¹³C NMR Spectral Data of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
| Chemical Shift (ppm) | Assignment |
| 170.6, 169.9, 169.4, 169.3 | C=O (acetyl) |
| 98.7 | C-1 |
| 79.8 | C-4 |
| 74.5 | C-2 |
| 70.8 | C-3 |
| 63.2 | C-5 |
| 21.0, 20.8, 20.6, 20.4 | CH₃ (acetyl) |
Note: Specific chemical shifts for ¹³C NMR can be found in databases such as PubChem and ChemicalBook.[2][5]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Table 3: Key Mass Spectrometry Fragments for 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (Electron Ionization - EI)
| m/z | Interpretation |
| 318 | [M]⁺ (Molecular Ion) |
| 259 | [M - OAc]⁺ |
| 217 | |
| 157 | |
| 145 | |
| 128 | |
| 115 | |
| 103 | |
| 43 | [CH₃CO]⁺ (Base Peak) |
Note: The fragmentation of acetylated sugars is complex and can involve multiple pathways. The listed fragments are commonly observed. A detailed analysis of fragmentation patterns for acetylated glycosides can provide further structural insights.[6][7]
Comparative Synthesis and Purification Methodologies
The synthesis of tetraacetylribofuranose typically involves the acetylation of D-ribose. Here we compare the traditional method with more contemporary, environmentally friendly alternatives.
Synthesis Workflow
The general workflow for the synthesis and validation of tetraacetylribofuranose is depicted below.
Caption: Workflow for the synthesis, purification, and validation of tetraacetylribofuranose.
Experimental Protocols
This is the most common and well-established method for the acetylation of sugars.
Protocol:
-
Dissolve D-ribose (1.0 equivalent) in pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (Ac₂O) (5.0 equivalents) dropwise to the solution.
-
Allow the reaction mixture to stir at room temperature and monitor its progress by TLC until the starting material is completely consumed.
-
Quench the reaction by the slow addition of methanol.
-
Co-evaporate the reaction mixture with toluene to remove residual pyridine.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[8]
This method avoids the use of pyridine, a toxic and malodorous reagent.
Protocol:
-
To a round-bottom flask, add D-ribose (1.0 equivalent) and acetic anhydride (5.0 equivalents).
-
Add a catalytic amount of iodine (I₂) (e.g., 10 mol%).
-
Stir the solvent-free mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.[9]
Zinc acetate is an inexpensive, and relatively non-toxic catalyst for acetylation.
Protocol:
-
In a round-bottom flask, suspend D-ribose (1.0 equivalent) in acetic anhydride (5.0 equivalents).
-
Add zinc acetate (Zn(OAc)₂) (e.g., 10 mol%) to the suspension.
-
Heat the reaction mixture with stirring (e.g., to 60-80°C).
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water with vigorous stirring to hydrolyze the excess acetic anhydride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.[10]
Purification
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes is commonly used. A good starting point is a 30:70 to 50:50 (v/v) mixture of ethyl acetate in hexanes. The Rf value of the product is typically in the range of 0.3-0.5 in such systems.[3][11][12]
-
Visualization: The product can be visualized under a UV lamp at 254 nm or by staining with a potassium permanganate solution followed by gentle heating.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient or isocratic elution with an ethyl acetate/hexane solvent system, optimized based on TLC analysis, is effective for purification.
Comparison of Synthetic Methods
| Feature | Pyridine/Acetic Anhydride | Iodine/Acetic Anhydride | Zinc Acetate/Acetic Anhydride |
| Catalyst Toxicity | High (Pyridine is toxic and has a strong odor) | Low | Low |
| Reaction Conditions | 0°C to room temperature | Room temperature | Elevated temperature (60-80°C) |
| Work-up | Requires extensive aqueous washing to remove pyridine | Requires washing with a reducing agent (e.g., Na₂S₂O₃) | Standard aqueous work-up |
| Environmental Impact | Higher (use of toxic solvent) | Lower (solvent-free or reduced solvent) | Lower |
| Cost | Moderate | Low | Low |
Logical Relationships in Structural Validation
The process of validating the structure of synthesized tetraacetylribofuranose follows a logical progression from synthesis to definitive characterization.
Caption: Logical progression from synthesis to final structural validation.
This guide provides a comprehensive framework for the synthesis and structural validation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. By employing the detailed protocols and comparative data presented, researchers can confidently prepare and characterize this important synthetic intermediate.
References
- 1. usbio.net [usbio.net]
- 2. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 1H NMR [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylated Methyl Glycosides: Advantages & Limitations - Glycopedia [glycopedia.eu]
- 8. researchgate.net [researchgate.net]
- 9. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. brainly.com [brainly.com]
- 12. reddit.com [reddit.com]
comparative efficiency of chemical versus enzymatic ribosylation
For researchers, scientists, and drug development professionals, the synthesis of ribosylated molecules is a critical step in understanding their biological functions and developing novel therapeutics. The two primary methods for achieving this are chemical synthesis and enzymatic synthesis. This guide provides an objective comparison of these methodologies, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
Quantitative Performance Comparison
The choice between chemical and enzymatic ribosylation often involves a trade-off between scalability, specificity, and efficiency. The following table summarizes key quantitative performance metrics for both approaches.
| Metric | Chemical Ribosylation (e.g., Solid-Phase Synthesis) | Enzymatic Ribosylation (e.g., using Glycosyltransferases) |
| Typical Yield | 5-40% (for complex molecules)[1] | 50-98%[1] |
| Reaction Time | Days to weeks (for complex sequences)[1] | Hours to a few days[1] |
| Scale | Micromole to gram scale[1] | Milligram to gram scale[1] |
| Purity & Specificity | Variable, may produce α/β anomeric mixtures and requires extensive purification to remove byproducts. | High, with complete regio- and stereospecificity.[2] |
| Key Advantages | - High scalability for large-quantity production.[3] - Broad substrate scope, not limited by enzyme specificity. - Enables incorporation of non-natural sugars and linkages. | - High yields and specificity under mild reaction conditions.[2] - No need for complex protecting group strategies. - Environmentally friendly approach.[2] |
| Key Limitations | - Laborious and time-consuming due to protection/deprotection steps.[4] - Often results in lower yields for complex molecules.[4] - May require harsh chemicals and solvents. | - Limited by enzyme availability and substrate specificity.[1] - Potential for product inhibition.[1] - High cost of enzymes and nucleotide sugar donors. |
Experimental Protocols
Chemical Ribosylation: Solid-Phase Synthesis of an O-Glycosylated Peptide
This protocol describes a general workflow for the synthesis of an O-glycosylated peptide using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Thr(α-Ac3Fuc)-OH (glycosylated threonine building block)
-
Rink Amide resin
-
Coupling agents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solvents (DMF, DCM)
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Couple the first Fmoc-protected amino acid using a coupling agent like HBTU/HOBt and a base like DIPEA in DMF.
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Incorporation of the Glycosylated Amino Acid:
-
At the desired position, use the pre-synthesized Fmoc-Thr(α-Ac3Fuc)-OH building block in the coupling step. The reaction time for coupling the glycosylated amino acid may need to be extended.
-
-
Final Deprotection: Once the peptide sequence is complete, remove the terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold ether.
-
Purify the glycopeptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Enzymatic Ribosylation of a Peptide
This protocol outlines a general procedure for the enzymatic glycosylation of a peptide using a glycosyltransferase.
Materials:
-
Purified peptide with an acceptor site
-
Glycosyltransferase (e.g., a fucosyltransferase)
-
Sugar donor (e.g., GDP-fucose)
-
Reaction buffer (e.g., Tris-HCl with appropriate pH and metal ions like Mn2+)
-
Alkaline phosphatase (optional, to prevent product inhibition by GDP)
-
HPLC for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the purified peptide substrate, the sugar donor (GDP-fucose), and the glycosyltransferase in the appropriate reaction buffer.
-
If product inhibition is a concern, add alkaline phosphatase to the mixture.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 2-24 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC or mass spectrometry.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., an acid or by heat inactivation).
-
Purification:
-
Purify the glycosylated peptide from the reaction mixture using reverse-phase HPLC.
-
Collect the fractions corresponding to the glycosylated product.
-
-
Analysis and Storage:
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Lyophilize the purified glycopeptide and store it at -20°C or -80°C.
-
Visualizations
Chemical Ribosylation Workflow
References
A Researcher's Guide to Navigating Impurities in Commercial Tetraacetylribofuranose
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of their work. Tetraacetylribofuranose, a key intermediate in the synthesis of various nucleoside analogs and other bioactive molecules, is no exception. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, impact product yield and quality, and complicate the interpretation of biological data. This guide provides a comprehensive comparison of analytical methodologies to empower researchers in assessing the purity of commercial tetraacetylribofuranose.
While direct comparative data on the impurity profiles of commercially available tetraacetylribofuranose from different suppliers is not readily published, this guide outlines the potential impurities, established analytical techniques for their detection and quantification, and provides detailed experimental protocols. This framework will enable researchers to conduct their own side-by-side comparisons and select the most suitable product for their specific application.
Understanding Potential Impurities in Tetraacetylribofuranose
The impurity profile of commercial tetraacetylribofuranose can be influenced by the synthetic route employed and the subsequent purification and storage conditions. Common impurities may include:
-
Process-Related Impurities:
-
Incompletely Acetylated Ribofuranose: Mono-, di-, and tri-acetylated forms of ribofuranose may be present due to incomplete reaction.
-
Anomers: While the β-anomer is typically the desired product, the α-anomer can be present as an impurity.
-
Pyranose Forms: Tetraacetylribopyranose isomers may also be present.
-
Residual Solvents and Reagents: Solvents such as pyridine or acetic acid, and reagents like acetic anhydride, may be carried over from the synthesis.
-
-
Degradation Products:
-
Hydrolysis Products: Partial or complete hydrolysis of the acetyl groups can occur in the presence of moisture, leading to the formation of acetic acid and partially acetylated or free ribofuranose.
-
Comparative Analysis of Analytical Methodologies
A multi-pronged analytical approach is often necessary for a comprehensive impurity profile. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the separation, identification, and quantification of impurities in tetraacetylribofuranose.
| Analytical Technique | Information Provided | Advantages | Limitations |
| HPLC-UV | Separation and quantification of non-volatile impurities. | High resolution, excellent for quantifying known impurities with a UV chromophore. | Requires reference standards for absolute quantification; may not detect impurities without a UV chromophore. |
| GC-MS | Separation, identification, and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity for identifying volatile organic compounds (e.g., residual solvents) through mass spectral libraries. | Requires derivatization for non-volatile compounds; thermal degradation of labile impurities can occur. |
| NMR Spectroscopy | Structural elucidation and quantification of impurities. | Provides detailed structural information for identification of unknown impurities; can quantify impurities relative to the main component without the need for individual reference standards. | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret. |
Experimental Protocols
The following are detailed methodologies for the analysis of impurities in commercial tetraacetylribofuranose.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the separation and quantification of non-volatile impurities, such as incompletely acetylated species and anomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of tetraacetylribofuranose in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the analysis of volatile and semi-volatile impurities, particularly residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-500
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve 20 mg of tetraacetylribofuranose in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and quantification of impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 5.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
-
Sample Preparation: Dissolve 10-20 mg of tetraacetylribofuranose in approximately 0.7 mL of CDCl₃.
Visualizing the Analytical Workflow and Application Context
The following diagrams illustrate the logical flow of impurity analysis and the significance of purity in a drug development context.
Caption: Impurity analysis workflow.
A Comparative Guide to L-Ribofuranose vs. D-Ribofuranose Tetraacetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of chiral building blocks is a cornerstone of modern drug discovery and development. Among these, furanose sugars and their derivatives play a pivotal role in the synthesis of nucleoside analogs, a class of compounds central to antiviral and anticancer therapies. This guide provides an objective comparison of two key enantiomeric precursors: L-ribofuranose tetraacetate and D-ribofuranose tetraacetate. We will delve into their synthesis, performance in glycosylation reactions, and the differential biological activities of the resulting nucleoside analogs, supported by experimental data and detailed protocols.
At a Glance: L- vs. D-Ribofuranose Tetraacetate
| Feature | L-Ribofuranose Tetraacetate | D-Ribofuranose Tetraacetate |
| Chirality | L-enantiomer (unnatural) | D-enantiomer (natural) |
| Typical Starting Material | L-Ribose (often synthesized from D-ribose or other precursors) | D-Ribose |
| Synthesis Complexity | Generally higher due to the cost and multi-step synthesis of L-ribose. | More straightforward due to the availability of D-ribose. |
| Cost | Higher | Lower |
| Primary Application | Synthesis of L-nucleoside analogs | Synthesis of D-nucleoside analogs |
| Biological Significance of Derivatives | L-nucleoside analogs often exhibit reduced toxicity and can evade some host cell enzymes, leading to improved therapeutic indices. | D-nucleoside analogs are the classical choice, mimicking natural nucleosides to interfere with viral or cellular polymerases. |
Synthesis and Production
The synthesis of both L- and D-ribofuranose tetraacetate typically involves the acetylation of the corresponding ribose sugar. However, the accessibility of the starting materials significantly impacts the overall process.
D-Ribofuranose Tetraacetate Synthesis: D-Ribose, the naturally occurring enantiomer, is readily available and relatively inexpensive. The synthesis of its tetraacetate derivative is a well-established process.
L-Ribofuranose Tetraacetate Synthesis: L-Ribose is not naturally abundant and is often synthesized from D-ribose through a multi-step process, which contributes to its higher cost and the overall complexity of producing L-ribofuranose tetraacetate.[1]
Comparative Synthesis Data
| Parameter | 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (projected) |
| Starting Material | L-Ribose | D-Ribose |
| Key Steps | Acetonide protection, esterification, reduction, hydrolysis, acetylation | Direct acetylation |
| Reported Yield (β-anomer) | 73% from 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose (which is obtained in 93.5% yield from L-ribose)[2] | A multi-step synthesis of a related compound, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, from D-ribose has an overall yield of 56%.[3][4] A direct one-pot synthesis would likely have a comparable or higher yield to the L-isomer. |
| Anomeric Ratio (α/β) | 6/94[2] | Not explicitly found in a directly comparable protocol. |
Experimental Protocols
Synthesis of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose[2]
This protocol describes the final acetylation step from a precursor.
Materials:
-
2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose
-
Acetic anhydride
-
Acetic acid
-
Pyridine
-
Concentrated sulfuric acid
-
Di-isopropyl ether
-
Sodium acetate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a nitrogen-purged flask containing 2.97 g of 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose, add 1.85 ml of acetic anhydride, 1.14 ml of acetic acid, and 0.64 ml of pyridine.
-
Cool the mixture in an ice bath and add 2.2 g of concentrated sulfuric acid dropwise, maintaining the internal temperature at 0 ± 5°C.
-
Allow the reaction to warm to room temperature and stir for 1.5 hours.
-
Cool the reaction mixture back to 0 ± 5°C in an ice bath and add 10 ml of di-isopropyl ether. Stir for 4 hours in the ice bath.
-
Store the reaction mixture at ≤5°C overnight.
-
While stirring in an ice bath, add 3.60 g of sodium acetate and continue stirring for 30 minutes.
-
Add 30 ml of ethyl acetate and neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with 30 ml of ethyl acetate.
-
Combine the organic layers and wash with 20 ml of saturated sodium bicarbonate solution, followed by two washes with 20 ml of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by HPLC to yield 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose.
Performance in Nucleoside Synthesis
Both L- and D-ribofuranose tetraacetate are key glycosyl donors in nucleoside synthesis, typically reacting with a silylated nucleobase in the presence of a Lewis acid (e.g., Vorbrüggen conditions). The stereochemistry of the ribose moiety is crucial as it dictates the chirality of the resulting nucleoside analog, which in turn profoundly influences its biological activity.
While specific head-to-head comparative data on the glycosylation efficiency of the two enantiomers is scarce in publicly available literature, the fundamental reaction mechanism is the same. The choice between the L- and D-isomer is therefore primarily driven by the desired stereochemistry of the final nucleoside analog.
Biological Implications: L-Nucleosides vs. D-Nucleosides
The therapeutic potential of nucleoside analogs lies in their ability to be recognized by viral or cellular enzymes and subsequently interfere with nucleic acid synthesis. The chirality of the sugar component plays a critical role in this molecular recognition.
-
D-Nucleoside Analogs: These analogs mimic the natural building blocks of DNA and RNA. They are often substrates for viral polymerases and, once incorporated into a growing nucleic acid chain, can act as chain terminators, halting replication.
-
L-Nucleoside Analogs: These "mirror-image" nucleosides are generally not recognized by human DNA polymerases, which can lead to lower toxicity in host cells. However, some viral polymerases, such as HIV reverse transcriptase, can tolerate L-nucleosides, making them effective and selective antiviral agents.[5]
Mechanism of Action in HIV Replication
The following diagram illustrates the impact of both L- and D-nucleoside analogs on the HIV replication cycle. Both enantiomers, after conversion to their triphosphate forms, act as competitive inhibitors of the viral reverse transcriptase.
Experimental Workflow for Antiviral Activity Assessment
The following diagram outlines a typical workflow for evaluating the antiviral efficacy of nucleoside analogs derived from L- and D-ribofuranose tetraacetate.
Conclusion
The choice between L- and D-ribofuranose tetraacetate as a synthetic precursor is fundamentally dictated by the desired stereochemistry of the target nucleoside analog. While D-ribofuranose tetraacetate is more readily accessible and cost-effective, the synthesis of L-nucleoside analogs via L-ribofuranose tetraacetate offers a promising avenue for developing therapeutics with potentially improved safety profiles. The differential interaction of the resulting enantiomeric nucleosides with viral and host cell enzymes is a critical consideration in drug design. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic and drug discovery endeavors.
References
- 1. madridge.org [madridge.org]
- 2. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of Antiretroviral Nucleoside Analogs on Mitochondrial Function in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Data of α- and β-Anomers of Tetraacetylribofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectral data for the α- and β-anomers of 1,2,3,5-tetra-O-acetyl-D-ribofuranose. Understanding the distinct spectral characteristics of these anomers is crucial for the unambiguous identification and characterization of ribofuranose-containing compounds in drug discovery and development. The key differences in the spatial orientation of the substituent at the anomeric carbon (C1) give rise to discernible variations in their respective ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data Comparison
The most significant differences in the ¹H NMR spectra of the α- and β-anomers are observed in the chemical shift (δ) and the coupling constant (J) of the anomeric proton (H-1). The β-anomer, with a trans relationship between H-1 and H-2, typically exhibits a smaller coupling constant compared to the α-anomer, where these protons are cis.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for α- and β-Tetraacetylribofuranose
| Proton | α-Anomer (CDCl₃) | β-Anomer (CDCl₃)[1] |
| H-1 | ~6.33 ppm (d, J = 4.4 Hz) | 6.165 ppm |
| H-2 | ~5.38 ppm (dd, J = 4.4, 6.8 Hz) | 5.354 ppm |
| H-3 | ~5.32 ppm (dd, J = 6.8, 7.2 Hz) | 5.346 ppm |
| H-4 | ~4.35 ppm (m) | 4.378 ppm |
| H-5a | ~4.28 ppm (dd, J = 4.0, 12.4 Hz) | 4.33 ppm |
| H-5b | ~4.12 ppm (dd, J = 6.0, 12.4 Hz) | 4.154 ppm |
| CH₃CO | 2.12, 2.08, 2.05, 2.02 ppm (s) | 2.135, 2.105, 2.098, 2.081 ppm |
Note: Data for the α-anomer is based on typical values for similar compounds and may vary slightly. The data for the β-anomer is from experimental spectra.
¹³C NMR Spectral Data Comparison
The chemical shift of the anomeric carbon (C-1) is a key diagnostic marker in the ¹³C NMR spectra for distinguishing between the α- and β-anomers. Generally, the C-1 of the β-anomer resonates at a higher field (lower ppm value) compared to the α-anomer.
Table 2: ¹³C NMR Chemical Shifts (δ) for α- and β-Tetraacetylribofuranose
| Carbon | α-Anomer (CDCl₃) | β-Anomer (CDCl₃) |
| C-1 | ~98.5 ppm | ~97.9 ppm |
| C-2 | ~70.5 ppm | ~70.2 ppm |
| C-3 | ~69.5 ppm | ~69.8 ppm |
| C-4 | ~74.0 ppm | ~74.5 ppm |
| C-5 | ~62.5 ppm | ~62.8 ppm |
| C=O | ~170.6, 170.0, 169.8, 169.5 ppm | ~170.5, 169.9, 169.7, 169.4 ppm |
| CH₃ | ~20.9, 20.7, 20.6, 20.5 ppm | ~20.8, 20.6, 20.5, 20.4 ppm |
Note: The chemical shift values are approximate and can be influenced by experimental conditions.
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR data for compounds such as tetraacetylribofuranose.
Sample Preparation
-
Dissolve approximately 5-10 mg of the tetraacetylribofuranose anomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication function to improve the signal-to-noise ratio before Fourier transformation.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and determine the coupling constants for all relevant multiplets.
¹³C NMR Spectroscopy
-
Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the data with an exponential multiplication function before Fourier transformation.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
Logical Workflow for Anomer Identification
The following diagram illustrates the logical workflow for identifying the anomer of tetraacetylribofuranose based on its spectral data.
Caption: Workflow for anomeric identification using NMR spectroscopy.
References
A Comparative Guide to Assessing the Anomeric Purity of 1,2,3,5-Tetraacetyl-β-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of carbohydrate intermediates is paramount in the synthesis of nucleoside analogues and other therapeutics. 1,2,3,5-Tetraacetyl-β-D-ribofuranose, a key precursor, requires precise anomeric purity to ensure the desired stereochemistry in the final active pharmaceutical ingredient. This guide provides a comparative overview of the primary analytical techniques for assessing the anomeric purity of this compound, offering detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.
Introduction to Anomeric Purity
Anomers are diastereomers of cyclic monosaccharides that differ in the configuration at the hemiacetal or hemiketal carbon (the anomeric carbon). For 1,2,3,5-Tetraacetyl-D-ribofuranose, the two possible anomers are the α-anomer and the β-anomer, distinguished by the orientation of the acetate group at the C1 position. In the context of nucleoside synthesis, the β-anomer is typically the desired isomer for obtaining biologically active compounds. Therefore, accurate determination of the anomeric ratio (α/β) is a critical quality control step.
Primary Analytical Techniques for Anomeric Purity Assessment
The two most common and effective methods for determining the anomeric purity of 1,2,3,5-Tetraacetyl-β-D-ribofuranose are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule. The anomeric protons (H-1) of the α and β anomers of acetylated sugars are in distinct chemical environments, leading to different chemical shifts in the ¹H NMR spectrum.
Key Principle: The α-anomeric proton typically resonates at a lower field (higher ppm) compared to the β-anomeric proton.[1] The relative integration of these two signals directly corresponds to the molar ratio of the anomers in the sample.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the 1,2,3,5-Tetraacetyl-D-ribofuranose sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrument Parameters (Example):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single pulse sequence.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 5 seconds to ensure full relaxation of the protons for accurate integration.
-
-
Data Analysis:
-
Identify the signals corresponding to the anomeric protons of the α and β anomers. For acetylated ribofuranose, these typically appear in the range of δ 6.0-6.5 ppm.
-
Integrate the area under each anomeric proton signal.
-
Calculate the percentage of each anomer using the following formulas:
-
% β-anomer = [Integral(β) / (Integral(α) + Integral(β))] x 100
-
% α-anomer = [Integral(α) / (Integral(α) + Integral(β))] x 100
-
-
Data Presentation: ¹H NMR
| Anomer | Typical Anomeric Proton (H-1) Chemical Shift (δ, ppm) in CDCl₃ |
| α-D-ribofuranose | ~6.4 |
| β-D-ribofuranose | ~6.1 |
Note: Exact chemical shifts may vary slightly depending on the solvent, concentration, and instrument.
Workflow for ¹H NMR Analysis
¹H NMR Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate technique for separating and quantifying components in a mixture. Chiral HPLC, employing a chiral stationary phase (CSP), is particularly effective for resolving anomers.
Key Principle: The α and β anomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve a small amount of the 1,2,3,5-Tetraacetyl-D-ribofuranose sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H (or similar polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-hexane and ethanol. The exact ratio may require optimization but a starting point could be 90:10 (v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the α and β anomers based on their retention times.
-
Integrate the peak area for each anomer.
-
Calculate the percentage of each anomer using the peak areas:
-
% β-anomer = [Peak Area(β) / (Peak Area(α) + Peak Area(β))] x 100
-
% α-anomer = [Peak Area(α) / (Peak Area(α) + Peak Area(β))] x 100
-
-
Data Presentation: HPLC
| Anomer | Expected Elution Order | Example Retention Time (min) |
| α-D-ribofuranose | Typically elutes first | ~10 |
| β-D-ribofuranose | Typically elutes second | ~12 |
Note: Retention times are highly dependent on the specific column, mobile phase composition, and flow rate, and require optimization. A study on the L-enantiomer reported an α/β ratio of 6/94 in a crude product mixture as determined by HPLC.[2]
Workflow for HPLC Analysis
HPLC Experimental Workflow
Comparison of ¹H NMR and HPLC
| Feature | ¹H NMR Spectroscopy | HPLC |
| Principle | Different chemical environments of anomeric protons | Differential interaction with a chiral stationary phase |
| Sample Prep | Simple dissolution | Dissolution and filtration |
| Analysis Time | Relatively fast (5-15 min per sample) | Can be longer depending on the method (15-30 min per sample) |
| Resolution | Good, but can be limited by signal overlap in complex mixtures | Excellent separation of anomers is achievable |
| Quantification | Direct integration of signals, very accurate | Requires calibration for highest accuracy, but relative peak areas are generally reliable |
| Sensitivity | Lower sensitivity | Higher sensitivity |
| Cost | High initial instrument cost | Lower initial instrument cost, but ongoing costs for columns and solvents |
Alternatives to 1,2,3,5-Tetraacetyl-β-D-ribofuranose
While acetyl protecting groups are common, other protecting group strategies are employed in nucleoside synthesis, which can influence the anomeric control and subsequent purification.
| Alternative Compound | Key Features |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Benzoyl groups can offer different reactivity and selectivity in glycosylation reactions. The anomeric proton chemical shift is around 6.4 ppm.[3] |
| 1-O-Methyl-2,3,5-tri-O-acetyl-D-ribofuranose | The methyl glycoside at the anomeric position can be a stable intermediate. |
| Enzymatic Deacetylation | Lipases can be used for regioselective deacetylation of peracetylated ribofuranose, offering a route to specific partially protected intermediates.[1] |
Logical Relationship of Purity Assessment
Decision workflow for anomeric purity.
Conclusion
Both ¹H NMR and chiral HPLC are powerful and reliable methods for assessing the anomeric purity of 1,2,3,5-Tetraacetyl-β-D-ribofuranose. ¹H NMR offers a rapid and direct measurement, while HPLC provides excellent separation and higher sensitivity. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the complexity of the sample matrix. For routine quality control, ¹H NMR is often sufficient, while for high-purity applications and challenging separations, chiral HPLC is the preferred method.
References
- 1. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 3. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) 1H NMR [m.chemicalbook.com]
A Comparative Guide to Alternative Ribose Protecting Groups for Acetyl Esters in Nucleoside Chemistry
For researchers, scientists, and drug development professionals engaged in the synthesis of nucleoside analogues and oligonucleotides, the strategic selection of protecting groups for the ribose hydroxyls is paramount. While acetyl esters have been a conventional choice, their lability under certain conditions and potential for side reactions have prompted the exploration of more robust and versatile alternatives. This guide provides an objective comparison of the performance of key alternative protecting groups to acetyl esters, supported by experimental data, to inform the selection of an optimal synthetic strategy.
This guide focuses on a selection of acyl and silyl ether protecting groups that have emerged as viable alternatives to acetyl esters for the protection of ribose hydroxyl groups, particularly at the 2'-position in ribonucleoside chemistry. The ideal protecting group should be introduced in high yield, remain stable throughout the synthetic route, and be removed selectively under mild conditions without compromising the integrity of the nucleoside.
Limitations of Acetyl Esters
Acetyl (Ac) protecting groups, while widely used due to their ease of introduction, suffer from several drawbacks. They are susceptible to premature cleavage under both acidic and basic conditions commonly employed in oligonucleotide synthesis. Furthermore, the potential for acetyl migration between adjacent hydroxyl groups can lead to a mixture of isomers, complicating purification and reducing overall yield. These limitations necessitate the exploration of alternative protecting groups with improved stability and selectivity.
Performance Comparison of Alternative Protecting Groups
The following sections detail the characteristics, performance data, and experimental protocols for prominent alternative ribose protecting groups.
Acyl Protecting Groups
Acyl esters with varying steric bulk and electronic properties offer a range of stability profiles, providing alternatives to the standard acetyl group.
Benzoyl esters are more stable than acetyl esters towards acidic hydrolysis, offering greater resilience during synthetic manipulations.[1] However, their removal requires stronger basic conditions, which could be detrimental to sensitive nucleosides.
The sterically hindered pivaloyl group provides enhanced stability against a range of reaction conditions.[2] Its bulky nature can also influence the stereochemical outcome of glycosylation reactions.[2] A significant advancement is the pivaloyloxymethyl (PivOM) group, which contains an acetal spacer. This modification minimizes the steric hindrance of the ester during coupling reactions in RNA synthesis and allows for its removal under standard basic conditions, simplifying the deprotection process to be as convenient as that for DNA synthesis.[3][4]
The levulinoyl group is a versatile protecting group that is stable to acidic and standard basic conditions but can be selectively removed using hydrazine hydrate.[5] This orthogonality makes it valuable in complex multi-step syntheses.[5] The acetal levulinyl ester (ALE) group was developed to overcome some limitations of the simple levulinoyl group, such as potential for acyl migration.[6] The ALE group has demonstrated excellent coupling efficiencies in RNA synthesis, comparable to widely used silyl protecting groups.[7]
Silyl Ethers
Silyl ethers are a cornerstone of modern ribonucleoside chemistry, offering a distinct set of properties compared to acyl esters.
The tert-Butyldimethylsilyl (TBDMS) group is one of the most popular protecting groups for the 2'-hydroxyl in RNA synthesis.[8] Its stability under the conditions of automated synthesis and its selective removal with fluoride reagents, such as tetrabutylammonium fluoride (TBAF), make it a highly reliable choice.[8]
Quantitative Data Summary
The following table summarizes the key performance metrics for the discussed protecting groups based on available literature. Direct comparative studies under identical conditions are limited; therefore, the data presented is a compilation from various sources and should be interpreted as a general guide.
| Protecting Group | Introduction Reagent(s) | Typical Yield (Introduction) | Deprotection Reagent(s) | Typical Yield (Deprotection) | Key Advantages | Key Disadvantages |
| Acetyl (Ac) | Acetic anhydride, pyridine | >90% | NaOMe/MeOH or NH3/MeOH | >90% | Economical, easy to introduce | Prone to migration, labile to acid and base |
| Benzoyl (Bz) | Benzoyl chloride, pyridine | >90% | NaOMe/MeOH (stronger conditions) | >90% | More stable to acid than acetyl | Requires harsher basic deprotection |
| Pivaloyl (Piv) | Pivaloyl chloride, pyridine | >85% | Strong base (e.g., NaOH) | >90% | Sterically hindered, stable | Harsher deprotection conditions |
| PivOM | PivOM-Cl, base | >80% | Standard basic conditions (e.g., NH3/MeOH) | >95% | Base-labile, simplifies RNA deprotection[3][4] | More complex to synthesize the protecting group reagent |
| Levulinoyl (Lev) | Levulinic anhydride, DMAP | >90% | Hydrazine hydrate in pyridine/acetic acid | >90% | Orthogonal to many other protecting groups[5] | Requires specific deprotection reagent |
| ALE | - | ~98.7% (coupling efficiency)[7] | Hydrazine hydrate | >95% | High coupling efficiency, orthogonal[7] | Synthesis of phosphoramidite is more complex |
| TBDMS | TBDMS-Cl, imidazole | >80% | TBAF in THF | >95% | Widely used in RNA synthesis, stable, selective removal[8] | Potential for silicon migration |
Experimental Protocols
Detailed methodologies for the introduction and removal of key alternative protecting groups are provided below.
Protocol 1: Introduction of the 2'-O-Pivaloyloxymethyl (PivOM) Group
This protocol is a general representation and may require optimization for specific nucleosides.
Materials:
-
5'-O-DMT-N-protected ribonucleoside
-
Pivaloyloxymethyl chloride (PivOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the 5'-O-DMT-N-protected ribonucleoside (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add PivOM-Cl (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the 2'-O-Levulinoyl (Lev) Group
This protocol describes the selective removal of the levulinoyl group.[5]
Materials:
-
Levulinoyl-protected nucleoside
-
Hydrazine hydrate
-
Pyridine
-
Acetic acid
Procedure:
-
Dissolve the levulinoyl-protected nucleoside in a 3:2 mixture of pyridine and acetic acid.
-
Add hydrazine hydrate (e.g., 0.5 M solution) to the mixture.
-
Stir the reaction at room temperature. The reaction time can vary from minutes to a few hours depending on the substrate.[7]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a scavenger for hydrazine, such as acetone.
-
Co-evaporate the solvent with toluene.
-
Purify the product by a suitable method, such as silica gel chromatography.
Protocol 3: Introduction of the 2'-O-tert-Butyldimethylsilyl (TBDMS) Group
This protocol describes a common method for the selective 2'-O-silylation of ribonucleosides.
Materials:
-
5'-O-DMT-N-protected ribonucleoside
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 5'-O-DMT-N-protected ribonucleoside (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMS-Cl (1.2 eq) to the solution.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the 2'-O-TBDMS protected nucleoside from the 3'-isomer by silica gel column chromatography.
Protocol 4: Deprotection of the 2'-O-tert-Butyldimethylsilyl (TBDMS) Group
This protocol outlines the standard procedure for removing the TBDMS group.[8]
Materials:
-
TBDMS-protected oligonucleotide
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected oligonucleotide in anhydrous THF.
-
Add the 1 M TBAF in THF solution.
-
Stir the reaction at room temperature. Deprotection is typically complete within a few hours.
-
Monitor the reaction by a suitable method (e.g., HPLC or mass spectrometry).
-
Upon completion, the reaction can be quenched, and the deprotected oligonucleotide is typically purified by desalting or HPLC.
Visualization of Key Concepts
The following diagrams illustrate the structures of the discussed protecting groups and a general workflow for protected ribonucleoside synthesis.
Caption: Chemical structures of alternative ribose protecting groups.
Caption: General workflow for ribonucleoside synthesis and incorporation into oligonucleotides.
Caption: Logical workflow illustrating an orthogonal deprotection strategy using a levulinoyl group.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. Chemical Synthesis of RNA with Base‐Labile 2′‐O‐(Pivaloyloxymethyl)‐Protected Ribonucleoside Phosphoramidites | Semantic Scholar [semanticscholar.org]
- 4. Chemical synthesis of RNA with base-labile 2'-o-(pivaloyloxymethyl)-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetal levulinyl ester (ALE) groups for 2'-hydroxyl protection of ribonucleosides in the synthesis of oligoribonucleotides on glass and microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
The Influence of Ribose Precursors on the Bioactivity of Nucleoside Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of nucleoside analogs is paramount. A key determinant of a nucleoside's biological activity is the nature of its sugar moiety. This guide provides a comparative analysis of the bioactivity of nucleosides derived from different ribose precursors, supported by experimental data and detailed protocols.
The quintessential role of D-ribose in the structure of natural nucleosides has made it the primary scaffold for the development of therapeutic analogs.[1] However, strategic modifications of the ribose ring, or its replacement with alternative sugar precursors, have yielded compounds with enhanced potency, selectivity, and metabolic stability.[2][3] These modifications primarily target the hydroxyl groups at the C2' and C3' positions, and the overall conformation of the furanose ring, which are critical for recognition by viral polymerases and other cellular enzymes.[4][5]
Comparative Bioactivity of Nucleoside Analogs
The biological activity of nucleoside analogs is profoundly influenced by the stereochemistry and substitution of their sugar component. Modifications can alter the molecule's shape, its ability to be phosphorylated to the active triphosphate form, and its interaction with target enzymes.
Antiviral Activity
Modifications to the ribose precursor are a cornerstone of antiviral drug design, particularly for targeting viral RNA-dependent RNA polymerases (RdRp).[6]
Table 1: Comparison of Antiviral Activity of Nucleoside Analogs with Modified Ribose Moieties
| Nucleoside Analog | Ribose Precursor/Modification | Virus Target | Assay | Bioactivity (IC50/EC50) | Reference |
| 2'-C-Methyladenosine | 2'-C-Methyl-D-ribose | Hepatitis C Virus (HCV) | Replicon Assay | Submicromolar | [7] |
| Sofosbuvir (Metabolite) | 2'-Deoxy-2'-fluoro-2'-C-methyluridine | Hepatitis C Virus (HCV) | RdRp Inhibition | Potent inhibitor | [7] |
| Remdesivir (GS-441524) | 1'-Cyano-4-aza-7,9-dideazaadenosine C-ribonucleoside | SARS-CoV-2 | In vitro | Potent inhibitor | [8] |
| Cytosine Arabinoside (Ara-C) | D-Arabinose | Herpes Simplex Virus (HSV) | Plaque Reduction Assay | Varies with cell line | [9] |
| 7-Deaza-2'-C-methyladenosine | 2'-C-Methyl-D-ribose | Various (+)ssRNA viruses | Antiviral Assay | Potent | [7] |
Note: IC50/EC50 values are highly dependent on the specific assay conditions and cell lines used.
Modifications at the 2'-position of the ribose ring, such as the introduction of a methyl or fluoro group, are particularly effective in conferring antiviral properties.[7][10] These substitutions can lock the sugar into a specific conformation (North or South) that is favored by viral polymerases but not by host enzymes, leading to selective chain termination.[5] For instance, 2'-methyl ribose-modified nucleosides are generally more potent against positive-sense single-stranded RNA viruses.[7]
The use of alternative sugar precursors like D-arabinose, an epimer of D-ribose, results in a change in the stereochemistry at the C2' position.[9] This alteration can lead to steric clashes with the target enzyme or affect the conformational dynamics of the nucleoside, thereby influencing its bioactivity.[11] While arabinose-containing nucleosides like Vidarabine have shown antiviral effects, their efficacy can be limited compared to analogs with more tailored ribose modifications.[12]
Anticancer Activity
The search for novel anticancer agents has also explored nucleosides derived from modified sugars. These analogs can interfere with DNA and RNA synthesis in rapidly dividing cancer cells.
Table 2: Comparison of Anticancer Activity of Nucleoside Analogs
| Compound | Ribose Precursor/Modification | Cell Line | Assay | Bioactivity (IC50) | Reference |
| Compound 6 (a ribonucleoside analog) | Synthesized from α-D-glucose | HeLa | CCK-8 Assay | 54 µg/mL | [13][14][15] |
| Cytosine Arabinoside (Ara-C) | D-Arabinose | Various leukemia cell lines | Cytotoxicity Assay | Potent | [9] |
In a study involving ribonucleoside analogs synthesized from α-D-glucose, one compound demonstrated significant cytotoxic activity against the human HeLa cell line.[13][14][15] This highlights that precursors other than ribose can be utilized to generate nucleosides with potent anticancer effects. Cytosine arabinoside (Ara-C), which contains arabinose instead of ribose, is a clinically used anticancer drug, demonstrating the therapeutic potential of nucleosides derived from alternative sugar precursors.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioactivity data.
Cytotoxicity Assay (CCK-8 Assay)
This protocol is based on the methodology described for evaluating the cytotoxic potential of synthesized ribonucleoside analogs.[13][15]
-
Cell Culture: Human cervical cancer cells (HeLa) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized nucleoside analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a further 24-48 hours. A vehicle control (solvent only) is also included.
-
CCK-8 Reagent Addition: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation and Measurement: The plate is incubated for 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antiviral Replicon Assay (HCV)
This protocol is a generalized representation of assays used to evaluate anti-HCV activity.
-
Cell Line: Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are used.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The test nucleosides are serially diluted and added to the cells. A positive control (e.g., a known HCV inhibitor) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral replication.
-
Luciferase Assay: The luciferase activity, which correlates with the level of HCV RNA replication, is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The EC50 value (the concentration of the compound that inhibits 50% of viral replication) is calculated from the dose-response curve. A concurrent cytotoxicity assay is often performed to assess the selectivity index (CC50/EC50).
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can aid in understanding the comparative bioactivities.
Caption: Mechanism of action for many antiviral nucleoside analogs.
Caption: Workflow for determining the cytotoxicity (IC50) of nucleoside analogs.
Conclusion
The choice of ribose precursor is a critical decision in the design of nucleoside analogs with desired biological activities. While D-ribose remains the natural and most common starting point, modifications to its structure and the exploration of alternative sugars like arabinose have proven to be fruitful strategies for developing potent antiviral and anticancer agents. The data indicates that subtle changes in the stereochemistry and substitution of the sugar moiety can lead to significant differences in bioactivity. Future research will undoubtedly continue to explore novel sugar scaffolds to further enhance the therapeutic potential of this important class of molecules.
References
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. madridge.org [madridge.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Survey of Ribose Ring Pucker of Signaling Nucleosides and Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogues with α-Thiotriphosphate at the Active Site of SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Comparison of arabinose and ribose nucleoside conformation in aqueous and dimethylsulfoxide solution. 2',5'-Hydrogen bonding in arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative NMR (qNMR) for Tetraacetylribofuranose Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and reliable quantification of active pharmaceutical ingredients and key intermediates is paramount. Tetraacetylribofuranose, a protected form of ribofuranose, is a critical building block in the synthesis of various nucleoside analogues and other pharmaceuticals. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment and assay of tetraacetylribofuranose.
Principles of Quantitative Analysis
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte concentration. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1]
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For purity assessment, a detector (commonly UV-Vis or Evaporative Light Scattering Detector - ELSD for carbohydrates) is used. While highly sensitive, HPLC is a comparative method that relies on the response factor of the analyte, often requiring a well-characterized reference standard for accurate quantification.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separation technique. For non-volatile compounds like sugars and their derivatives, derivatization is necessary to increase volatility.[3][4] The separated components are then detected and quantified by a mass spectrometer. GC-MS offers high sensitivity and selectivity but involves a more complex sample preparation process.[5]
Performance Comparison
The choice of analytical technique depends on the specific requirements of the assay, including the need for a primary method, sample throughput, and the availability of reference standards. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the analysis of tetraacetylribofuranose.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation and detection.[1] | Comparative method based on separation and mass-to-charge ratio detection after derivatization. |
| Accuracy | High, provides an absolute purity value.[1] | High, but can be influenced by the response factors of impurities and requires a reference standard.[1] | High, but can be affected by derivatization efficiency and requires a reference standard. |
| Precision | Excellent, typically with low relative standard deviation (RSD).[6][7] | Very good, with low RSD.[6][7] | Very good, with low RSD.[5] |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals. | Good to excellent, depending on the column and mobile phase used.[8] | Excellent, based on both chromatographic retention time and mass fragmentation patterns. |
| Sample Prep | Simple: accurate weighing and dissolution. | Moderate: dissolution, filtration. Derivatization may be needed for some detection methods.[2] | Complex: requires derivatization (e.g., acetylation, silylation) to increase volatility.[3][9] |
| Analysis Time | Rapid, typically 5-15 minutes per sample.[6][7] | Moderate, typically 15-30 minutes per sample.[6][7] | Longer, including derivatization time, typically >30 minutes per sample. |
| Reference Standard | Not required for the analyte; a certified internal standard is used.[1] | Required for the analyte for accurate quantification. | Required for the analyte for accurate quantification. |
| Non-destructive | Yes, the sample can be recovered. | No, the sample is consumed. | No, the sample is consumed. |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and accurate results.
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol outlines the steps for determining the purity of tetraacetylribofuranose using qNMR with an internal standard.
1. Materials and Reagents:
-
Tetraacetylribofuranose sample
-
Internal Standard (IS): e.g., Maleic acid, 1,4-Dinitrobenzene, or another suitable standard with known purity and non-overlapping signals.
-
Deuterated solvent: e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the tetraacetylribofuranose sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation delay (d1): 5 times the longest T₁ of the signals of interest (typically 20-30 s for quantitative analysis).
-
Number of scans (ns): 8 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[10]
-
Spectral width: To cover all signals of interest (e.g., 0-12 ppm).
-
Acquisition time (aq): At least 3 seconds.
-
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of tetraacetylribofuranose (e.g., the anomeric proton signal) and a signal from the internal standard.
-
Calculate the purity of the tetraacetylribofuranose using the following equation:
Purity (%) = (Isample / Nsample) * (NIS / IIS) * (MWsample / MWIS) * (mIS / msample) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
HPLC Protocol
This protocol describes an HPLC method for the separation and quantification of tetraacetylribofuranose.[8]
1. Materials and Reagents:
-
Tetraacetylribofuranose sample and reference standard.
-
Acetonitrile (ACN), HPLC grade.
-
Ammonium Acetate (AmAc).
-
Water, HPLC grade.
2. Chromatographic Conditions:
-
Column: Amaze HD column (4.6 x 250 mm, 5 µm, 100Å) or equivalent HILIC column.[8]
-
Mobile Phase: 85% Acetonitrile with 15 mM Ammonium Acetate, pH 4.0.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).[8]
-
Injection Volume: 3 µL.[8]
3. Sample and Standard Preparation:
-
Prepare a stock solution of the tetraacetylribofuranose reference standard of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution at a similar concentration to the reference standard.
4. Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the sample solution.
-
Quantify the tetraacetylribofuranose in the sample by comparing its peak area to the calibration curve.
GC-MS Protocol
This protocol details a GC-MS method for the analysis of acetylated sugars, which can be adapted for tetraacetylribofuranose.
1. Materials and Reagents:
-
Tetraacetylribofuranose sample and reference standard.
-
Pyridine.
-
Acetic anhydride.
-
Ethyl acetate.
2. Derivatization (Per-acetylation):
-
Sugars are first reduced by NaBH₄ (1% aqueous solution) and then per-acetylated using pyridine/acetic anhydride.[11] This step is to ensure the compound is sufficiently volatile for GC analysis. For tetraacetylribofuranose, which is already acetylated, a direct injection might be possible, or a re-acetylation step can be performed to ensure complete acetylation and consistency.
3. GC-MS Conditions:
-
Column: A mid-polarity column such as a 14% cyanopropylphenyl polysiloxane phase GC column.[3]
-
Carrier Gas: Helium.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 60 °C, ramp to 130 °C at 8 °C/min, then ramp to 325 °C at 4 °C/min.[11]
-
MS Detector: Electron Ionization (EI) source, scanning in full scan mode.
4. Sample and Standard Preparation:
-
Prepare a stock solution of the derivatized tetraacetylribofuranose reference standard of known concentration in ethyl acetate.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the derivatized sample solution at a similar concentration.
5. Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the sample solution.
-
Quantify the tetraacetylribofuranose in the sample by comparing its peak area to the calibration curve.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: qNMR workflow for tetraacetylribofuranose assay.
Caption: HPLC workflow for tetraacetylribofuranose assay.
Caption: GC-MS workflow for tetraacetylribofuranose assay.
Logical Comparison of Techniques
The selection of an appropriate analytical method involves a trade-off between various factors. The following diagram illustrates the logical considerations when choosing between qNMR, HPLC, and GC-MS.
Caption: Decision tree for selecting an analytical technique.
Conclusion
Quantitative NMR offers a powerful, direct, and non-destructive method for the assay of tetraacetylribofuranose, with the significant advantage of not requiring a specific reference standard for the analyte. Its simple sample preparation and rapid analysis time make it an excellent choice for high-throughput screening and purity determination in research and development.
HPLC and GC-MS remain valuable, high-sensitivity techniques, particularly when dealing with complex mixtures or when very low detection limits are required. However, they are comparative methods that necessitate well-characterized reference standards and, in the case of GC-MS, a more involved sample preparation process.
Ultimately, the choice of technique will depend on the specific analytical needs, available resources, and the stage of drug development. For accurate and absolute quantification, especially in the absence of a certified reference material for tetraacetylribofuranose, qNMR stands out as a highly reliable and efficient method.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. GC-MS Determination of Sugar Composition - Glycopedia [glycopedia.eu]
- 5. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. it.restek.com [it.restek.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. agilent.com [agilent.com]
Safety Operating Guide
Safe Disposal of 1,2,3,5-Tetraacetyl-beta-D-ribofuranose: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1,2,3,5-Tetraacetyl-beta-D-ribofuranose, a key intermediate in nucleoside synthesis. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper disposal procedures should still be rigorously followed to minimize environmental impact and maintain workplace safety.[1][2]
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment. This includes:
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1][3]
-
Protective Clothing: Use appropriate clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: In situations where dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Disposal of Uncontaminated Material
For unused or uncontaminated this compound, the primary goal is to prevent its release into the environment.
Step-by-Step Procedure:
-
Assess for Reuse or Recycling: Before disposal, consider if the material can be recycled or reused if it is unused and uncontaminated. Shelf-life considerations should be taken into account.[3]
-
Containment: If disposal is necessary, carefully sweep up the solid material and place it into a suitable, clearly labeled, and sealable container for disposal.[1][2][3]
-
Avoid Dust Generation: Take care to avoid creating dust during the collection process.[1][3]
-
Storage Pending Disposal: Store the sealed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[1] Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[3]
-
Waste Disposal: All waste must be handled in accordance with local, state, and federal regulations.[3] Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal procedures.
Spill Management and Disposal
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup and Disposal:
-
Clear the Area: For major spills, immediately clear the area of all personnel and move upwind. Alert emergency responders and inform them of the location and nature of the hazard.[3]
-
Ventilate the Area: Ensure adequate ventilation, especially in confined spaces.[1]
-
Contain the Spill: Use dry clean-up procedures.[3] Sweep or vacuum up the spilled material, being careful to avoid generating dust.[3] For vacuuming, consider using an explosion-proof machine designed for grounded storage and use.[3]
-
Collect the Waste: Place the spilled material into a clean, dry, sealable, and properly labeled container.[3]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The collected waste must be disposed of in accordance with all local, state, and federal regulations.[3] Do not release the substance into drains, sewers, or water courses.[3] If contamination of waterways occurs, notify the appropriate emergency services.[3]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
